molecular formula C11H19NO3 B1354162 (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 790667-49-1

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1354162
CAS No.: 790667-49-1
M. Wt: 213.27 g/mol
InChI Key: HQMYWQCBINPHBB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) is a high-value chiral piperidine derivative that serves as a critical synthetic intermediate in pharmaceutical research and development. This compound, with a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol, features a stereospecific (S)-configured methyl group, making it an essential building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules . Its primary application lies in advanced organic synthesis, where it is utilized in the construction of various therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group effectively shields the amine functionality, allowing for selective reactions at other molecular sites during multi-step synthetic sequences . This reagent is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use. This compound requires storage under specific conditions, sealed in a dry environment at 2-8°C to maintain its stability and purity .

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464736
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-49-1
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral compound (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its physical characteristics essential for its application in synthesis and formulation.

Core Physical Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a stereocenter at the 2-position of the piperidine ring. Its physical state is typically a solid.[1][2]

Quantitative Physical Data

A summary of the available quantitative physical data for this compound is presented in the table below. It is important to note that while several key properties have been reported, specific experimental data for melting point and optical rotation were not available in the surveyed literature and databases.

Physical PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₃[3][4]
Molecular Weight 213.27 g/mol [3][4]
Boiling Point 298.8 ± 33.0 °C at 760 mmHg[1][3]
Density 1.1 ± 0.1 g/cm³[3]
Physical Form Solid / Powder[1]
Melting Point Data not available
Optical Rotation Data not available

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, this section outlines the general and widely accepted methodologies for measuring key physical parameters of chiral organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

General Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded as the melting range.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a particular chiral compound under specific conditions.

General Protocol: Polarimetry

  • Solution Preparation: A solution of the chiral compound is prepared by accurately weighing a known amount of the substance and dissolving it in a specific volume of a suitable achiral solvent (e.g., chloroform, ethanol, or water). The concentration is typically expressed in g/mL.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank sample containing only the solvent.

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Plane-polarized light is passed through the solution, and the angle of rotation of the plane of polarization is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in grams per milliliter (g/mL).

    The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also reported with the specific rotation value.

Logical Workflow for Physical Property Assessment

The following diagram illustrates a logical workflow for the assessment of the physical properties of a chiral compound such as this compound.

G cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Visual Inspection (Physical Form, Color) B->C D Melting Point Analysis C->D E Boiling Point Determination C->E F Density Measurement C->F G Solubility Studies C->G H Optical Rotation Measurement C->H I Data Compilation & Tabulation D->I E->I F->I G->I H->I J Comparison with Literature/Predicted Values I->J K Comprehensive Technical Report Generation J->K

Workflow for Physical Property Assessment of a Chiral Compound.

This guide serves as a foundational resource for professionals working with this compound. While key physical data has been compiled, the absence of experimentally determined melting point and optical rotation values highlights an area for future investigation to fully characterize this important synthetic intermediate.

References

In-Depth Technical Guide to the Spectroscopic Data of CAS 790667-49-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available spectroscopic data for the compound tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, identified by CAS number 790667-49-1. This compound is a valuable chiral building block in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical and synthetic endeavors.

Chemical Identity

IdentifierValue
CAS Number 790667-49-1
Chemical Name tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Structure (Image of the chemical structure of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate would be placed here)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for CAS 790667-49-1 is not readily found in the searched literature, data for a closely related isomer, tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate, provides valuable insight into the expected spectral features. The following ¹H-NMR data was reported in US Patent US11254641B2[1].

Table 1: ¹H-NMR Spectroscopic Data for a Related Isomer

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
4.15-4.19m2H-CH₂-N-
3.24t1H-CH-N-
2.55m1H-CH-C=O
2.36-2.55m3H-CH₂-C=O and piperidine ring protons
1.47s9H-C(CH₃)₃
1.02d3H-CH-CH₃

Note: This data is for the 3-methyl isomer. The spectrum for the 2-methyl isomer (CAS 790667-49-1) is expected to show similar peaks, but with different chemical shifts and coupling patterns for the piperidine ring protons due to the different substitution pattern.

A complete set of ¹³C NMR, IR, and MS data for CAS 790667-49-1 is not publicly available in the searched patents or scientific literature. Chemical suppliers may hold this data internally.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices and information gleaned from related patent literature.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (CAS 790667-49-1) in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Solvent and Standard: Chloroform-d is a common solvent for this type of compound. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ketone and carbamate), C-N, and C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample in CDCl3 NMR_Spec 400 MHz Spectrometer NMR_Sample->NMR_Spec NMR_Data 1H and 13C Spectra NMR_Spec->NMR_Data IR_Sample Solid Sample IR_Spec FTIR-ATR IR_Sample->IR_Spec IR_Data IR Spectrum IR_Spec->IR_Data MS_Sample Sample Solution MS_Spec LC-MS (ESI) MS_Sample->MS_Spec MS_Data Mass Spectrum MS_Spec->MS_Data

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

Data_Interpretation_Flow Compound CAS 790667-49-1 NMR NMR Data (1H, 13C) Compound->NMR IR IR Data Compound->IR MS MS Data Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Relationship of spectroscopic data to structure.

Conclusion

This technical guide has summarized the available spectroscopic information for tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) and provided standardized protocols for data acquisition. While a complete public record of all spectroscopic data for this specific compound remains elusive, the provided information and methodologies offer a solid foundation for researchers working with this and related molecules. For definitive and complete datasets, it is recommended to obtain a Certificate of Analysis from a commercial supplier or perform the analyses as described.

References

The Cornerstone of Chiral Drug Design: A Technical Guide to the Stereochemistry of (S)-2-methyl-4-oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of stereocenters into this heterocyclic system offers a powerful strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among these, the (S)-2-methyl-4-oxopiperidine core represents a particularly valuable building block, providing a chiral handle for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This in-depth technical guide explores the critical aspects of the stereochemistry of (S)-2-methyl-4-oxopiperidine derivatives, encompassing their synthesis, conformational analysis, and impact on biological activity, with a focus on applications in modern drug discovery.

Conformational Landscape: The Chair and the Methyl Group

The stereochemistry of the 2-methyl group profoundly influences the conformational preference of the piperidine ring. Like cyclohexane, the piperidine ring in (S)-2-methyl-4-oxopiperidine derivatives predominantly adopts a chair conformation to minimize torsional strain. In this conformation, the methyl group at the C2 position can occupy either an axial or an equatorial position.

The relative stability of these two conformers is a critical determinant of the molecule's overall shape and its ability to interact with biological targets. Generally, the equatorial position is sterically favored for the methyl group, as it minimizes 1,3-diaxial interactions with the axial hydrogens at C4 and C6. However, the presence of other substituents on the ring or the nitrogen atom can influence this equilibrium. For instance, bulky N-substituents can alter the energetic landscape, and in some cases, the axial conformer may be significantly populated. Understanding and predicting this conformational equilibrium is paramount for rational drug design.

JNK_Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activates MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription Regulates Inhibitor (S)-2-methyl-4-oxopiperidine Derivative Inhibitor->JNK Inhibits caption Simplified JNK signaling pathway and the point of intervention.

A Technical Guide to N-Boc-(S)-2-methyl-4-piperidone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-(S)-2-methyl-4-piperidone, a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a key enantioselective synthetic approach, and explores its application as a scaffold in the development of modulators for critical signaling pathways.

Core Molecular Data

N-Boc-(S)-2-methyl-4-piperidone is a derivative of piperidine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl group at the stereogenic center in the (S)-configuration. These features make it a valuable chiral synthon for the synthesis of complex, biologically active molecules.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃N/A
Molecular Weight 213.27 g/mol [1]
CAS Number 190906-92-4 (unspecified stereochemistry)N/A
Appearance Expected to be a solid or oilN/A
Solubility Soluble in common organic solvents such as DMSO and ethanol.[2]

Enantioselective Synthesis: A Methodological Overview

The stereocontrolled synthesis of N-Boc-(S)-2-methyl-4-piperidone is crucial for its application in developing enantiomerically pure drug candidates. Asymmetric synthesis methodologies are employed to achieve high enantiomeric excess. One effective approach involves a palladium-catalyzed enantioselective borylative migration.

Experimental Protocol: Palladium-Catalyzed Enantioselective Borylative Migration

This protocol is a conceptualized procedure based on established methods for the synthesis of chiral piperidines.

Materials:

  • N-Boc-4-piperidone (starting material)

  • Alkenyl nonaflate derivative of N-Boc-4-piperidone

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Chiral ligand (e.g., a phosphoramidite or bisphosphine ligand)

  • Boron source (e.g., a diboron ester)

  • Anhydrous solvent (e.g., diethyl ether or cyclopentyl methyl ether)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Preparation of the Alkenyl Nonaflate: The starting material, N-Boc-4-piperidone, is first converted to its corresponding alkenyl nonaflate derivative.

  • Catalytic Borylation: In an inert atmosphere glovebox, the palladium catalyst and the chiral ligand are dissolved in the anhydrous solvent.

  • The alkenyl nonaflate derivative and the boron source are added to the catalyst mixture.

  • The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted.

  • The extracted product is purified using column chromatography on silica gel to yield the optically enriched piperidinyl allylic boronate.

  • Further Transformations: The resulting chiral boronate can then be used in subsequent reactions, such as carbonyl allylboration or cross-coupling, to introduce further complexity and arrive at the target N-Boc-(S)-2-methyl-4-piperidone.

This method allows for the generation of the desired (S)-enantiomer with high enantioselectivity.

Applications in Drug Development: Targeting Key Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. N-Boc-(S)-2-methyl-4-piperidone serves as a versatile starting material for the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers. Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), are of significant therapeutic interest. Derivatives of N-Boc-piperidone have been investigated as scaffolds for the development of novel Hh pathway inhibitors.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) Target for Inhibition PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters GLI-A GLI (Activator) GLI-R GLI (Repressor) GLI->GLI-R Processing to Repressor Form Target Genes Target Genes GLI-R->Target Genes Represses Piperidone Derivative Piperidone-based Inhibitor Piperidone Derivative->SMO Inhibits GLI-A->Target Genes Activates Transcription

Caption: Inhibition of the Hedgehog signaling pathway by a piperidone-based SMO antagonist.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Analogs of piperidone have been shown to inhibit NF-κB signaling, often by targeting IκB kinase (IKK), a key enzyme in the pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli e.g., TNF-α, IL-1 Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Target for Inhibition Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NF-kB NF-κB IkB->NF-kB Releases Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NF-kB_active Active NF-κB NF-kB->NF-kB_active Translocates Piperidone Derivative Piperidone-based Inhibitor Piperidone Derivative->IKK Inhibits Target Genes Inflammatory & Pro-survival Genes NF-kB_active->Target Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by a piperidone-based IKK inhibitor.

Conclusion

N-Boc-(S)-2-methyl-4-piperidone is a valuable and versatile chiral building block in modern drug discovery. Its defined stereochemistry and the presence of the Boc protecting group allow for the strategic and efficient synthesis of complex piperidine-containing molecules. The utility of this scaffold in developing inhibitors for critical signaling pathways such as Hedgehog and NF-κB underscores its importance for researchers and scientists in the pharmaceutical industry. Future applications of this synthon are expected to continue to contribute to the development of novel therapeutics for a range of diseases.

References

Commercial Availability and Synthetic Routes for Chiral 2-Methyl-4-piperidone Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-methyl-4-piperidone and its derivatives are valuable building blocks in medicinal chemistry and pharmaceutical development. The stereochemistry at the C2 position significantly influences the biological activity and pharmacological profile of molecules incorporating this scaffold. Access to enantiomerically pure forms of this building block is therefore crucial for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of chiral 2-methyl-4-piperidone enantiomers and their derivatives, alongside a detailed examination of key synthetic and resolution methodologies.

Commercial Availability

The commercial availability of chiral 2-methyl-4-piperidone varies between the two enantiomers and their protected forms. While the racemic mixture and the (R)-enantiomer are more readily available, the (S)-enantiomer and specific N-protected derivatives may require sourcing from specialized suppliers or custom synthesis.

Table 1: Commercial Availability of 2-Methyl-4-piperidone and its Derivatives

CompoundFormEnantiomerSupplier(s)PurityNotes
2-Methyl-4-piperidoneHydrochloride SaltRacemicSynthonix[1]97.0%Typically in stock.
2-Methyl-4-piperidoneFree BaseRacemicGuidechem[2], ChemicalBook[3][4]≥98%Multiple suppliers available.
2-(R)-Methyl-4-piperidoneHydrochloride Salt(R)Advanced ChemBlocks[5]97%
N-Boc-4-piperidoneNot ApplicableAchiralCayman Chemical[6], Fisher Scientific[7], Sarchem Labs[8], Scimplify[9]≥98%Widely available precursor.
4-N-Boc-2-methyl-piperazineNot ApplicableRacemicProcess Point, LLC[10]-A related piperazine derivative.

Note: The availability and purity of these compounds can vary. It is recommended to contact the suppliers directly for the most current information.

Synthetic and Resolution Methodologies

For cases where the desired enantiomer is not commercially available or a custom derivative is required, several synthetic and resolution strategies can be employed. These include asymmetric synthesis, enzymatic kinetic resolution, and chiral chromatography.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched piperidones. One notable approach involves the steric control in the transamination of a precursor. For instance, the transamination of the iodomethylate of 1,2-dimethyl-4-piperidone using (S)-sec-butylamine yields (S)-1-(sec-butyl)-(S)-2-methyl-4-piperidone with a 33% optical yield[11]. This method relies on the chiral auxiliary to direct the stereochemical outcome of the reaction.

Another powerful strategy is the organocatalytic domino Michael addition/aminalization reaction. This approach utilizes an O-TMS protected diphenylprolinol catalyst to facilitate the reaction between aldehydes and trisubstituted nitroolefins, constructing polysubstituted piperidines with high enantioselectivity[12].

Experimental Protocol: Asymmetric Organocatalytic Synthesis of Chiral Piperidines [12]

  • To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the highly functionalized chiral piperidone.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched.

A protocol for the enzymatic resolution of N-Boc-2-piperidineethanol, a related chiral building block, demonstrates the potential of this approach. The complementary enantioselectivity of two different lipases, Lipase PS and Porcine Pancreas Lipase (PPL), can be exploited in a sequential acylation process to resolve the racemic mixture[13]. A similar strategy could be adapted for the resolution of racemic N-protected 2-methyl-4-piperidone derivatives.

Experimental Protocol: Chemo-Enzymatic Resolution of a Piperidine Derivative (Adapted from[14])

  • Dual C-H Oxidation (Synthesis of Racemate): A tandem dual C-H oxidation of a suitable N-protected 4-hydroxypiperidine precursor is performed using the TEMPO oxoammonium cation in the presence of sodium chlorite and sodium hypochlorite in acetonitrile to yield the racemic piperidone.

  • Enzymatic Resolution: The resulting racemic piperidone is subjected to enzymatic resolution using Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes one enantiomer of an ester derivative, allowing for the separation of the two enantiomers with high enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. Various chiral stationary phases (CSPs) are commercially available, enabling the separation of a wide range of chiral compounds[15][16][17][18].

Experimental Protocol: Chiral HPLC Separation (General Procedure)

  • Column Selection: Choose an appropriate chiral stationary phase (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) based on the structure of the analyte.

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is common. The addition of small amounts of an acidic or basic modifier can improve peak shape and resolution.

  • Analysis: Inject the racemic mixture onto the chiral HPLC column and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis). The retention times will differ for the two enantiomers, allowing for their separation and quantification. A detailed protocol for the chiral HPLC assay of a related piperidone derivative involved an OD-H chiral column with a Hex:i-PrOH 98:02 mobile phase[14].

Visualization of Key Processes

Asymmetric Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral piperidones using an organocatalytic approach.

G Asymmetric Organocatalytic Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_purification Purification cluster_product Product Aldehyde Aldehyde Reaction_Vessel Domino Michael Addition/ Aminalization Aldehyde->Reaction_Vessel Nitroolefin Nitroolefin Nitroolefin->Reaction_Vessel Purification Flash Column Chromatography Reaction_Vessel->Purification Catalyst Chiral Organocatalyst (e.g., O-TMS diphenylprolinol) Catalyst->Reaction_Vessel Product Enantiomerically Enriched Chiral Piperidone Purification->Product

Caption: Asymmetric synthesis of chiral piperidones.

Enzymatic Resolution Workflow

This diagram outlines the key steps in an enzymatic kinetic resolution process for separating a racemic mixture of a piperidone derivative.

G Enzymatic Kinetic Resolution Workflow Racemic_Mixture Racemic N-Protected 2-Methyl-4-piperidone Derivative Enzymatic_Reaction Enzymatic Reaction (e.g., Hydrolysis or Acylation) Racemic_Mixture->Enzymatic_Reaction Separation Separation (e.g., Chromatography) Enzymatic_Reaction->Separation Enzyme Enzyme (e.g., Lipase) Enzyme->Enzymatic_Reaction Enantiomer_R Enriched (R)-Enantiomer Separation->Enantiomer_R Enantiomer_S Enriched (S)-Enantiomer Separation->Enantiomer_S

Caption: Enzymatic resolution of piperidones.

Conclusion

The availability of chiral 2-methyl-4-piperidone building blocks is essential for the advancement of drug discovery programs targeting a wide range of therapeutic areas. While direct commercial sourcing is possible for some enantiomers and derivatives, a thorough understanding of asymmetric synthesis and resolution techniques provides researchers with the necessary tools to access a broader array of these valuable chiral synthons. The methodologies and protocols outlined in this guide offer a starting point for the efficient and stereoselective preparation of chiral 2-methyl-4-piperidone building blocks for pharmaceutical research and development.

References

The Pivotal Role of Boc-Protected Piperidone Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and natural products. Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the piperidone core has further revolutionized its application, offering a versatile and stable intermediate for the synthesis of complex, biologically active molecules. This technical guide delves into the core features of Boc-protected piperidone scaffolds, providing a comprehensive overview of their synthesis, conformational analysis, and critical role in the development of novel therapeutics.

The Strategic Advantage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized nitrogen-protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] In the context of piperidone scaffolds, the Boc group temporarily masks the reactivity of the piperidine nitrogen. This strategic protection prevents undesired side reactions, such as alkylation, acylation, or condensation, which can lead to complex product mixtures and reduced yields.[2] By protecting the nitrogen, chemists can selectively perform reactions at other functional sites, like the ketone at the 4-position, with greater control and efficiency.[2] This ultimately streamlines complex synthetic routes and contributes to the faster development of new pharmaceutical agents.[2][3]

Synthesis of Boc-Protected Piperidone Scaffolds

The synthesis of Boc-protected piperidones is a well-established process, ensuring a reliable supply of these crucial intermediates for research and industrial applications.[4] The general approach involves the reaction of the corresponding piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.[1]

General Experimental Protocol for N-Boc Protection of Piperidone

This protocol describes the general synthesis of N-Boc-4-piperidone.

Materials:

  • 4-piperidone hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride in a suitable organic solvent (e.g., DCM or THF), add a base such as triethylamine or an aqueous solution of sodium bicarbonate at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 6-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone.

  • Purify the crude product by flash column chromatography if necessary.

A more specific and detailed protocol for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, involves asymmetric reduction catalyzed by a ketoreductase.[5]

Detailed Experimental Protocol for the Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine[5]

This biocatalytic method offers high enantioselectivity and yield.

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP⁺

  • Phosphate-buffered saline (PBS), pH 6.5

  • Recombinant E. coli cells co-expressing ketoreductase and glucose dehydrogenase (as whole cells or cell-free extract)

  • Ethyl acetate

  • Sodium hydroxide (2 mol·L⁻¹)

Procedure:

  • Prepare a 100 mL reaction system containing: 100 g·L⁻¹ N-Boc-3-piperidone, 130 g·L⁻¹ D-glucose, 0.2 g·L⁻¹ NADP⁺, and 100 mmol·L⁻¹ PBS buffer (pH 6.5).

  • Add 30 g·L⁻¹ of wet cells or cell-free extract of the recombinant E. coli as the catalyst.

  • Carry out the reaction at 30 °C for 24 hours, maintaining the pH at 6.5 with a 2 mol·L⁻¹ NaOH solution.

  • At the end of the reaction, add an equal volume of ethyl acetate to extract the product.

  • Analyze the conversion and optical purity of the product using appropriate analytical techniques (e.g., HPLC). Both the conversion of the reaction and the optical purity of the product have been reported to be higher than 99% under these optimized conditions.[5]

Conformational Analysis of Boc-Protected Piperidones

The piperidine ring typically adopts a chair conformation to minimize steric strain.[6] The presence of the bulky Boc group on the nitrogen atom influences the conformational equilibrium. For N-Boc-4-piperidone, the chair conformation is predominant.[7] The conformational dynamics of these scaffolds are crucial for understanding their interaction with biological targets. Techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the conformational preferences.[7] The rotational energy barrier around the N-CO (amide/carbamate) bond is a key feature, and for N-Boc-piperidine-4-carboxylic acid, it is generally lower than in N-acylated piperazines due to the absence of the second nitrogen's lone pair repulsion.[7]

Applications in Medicinal Chemistry

Boc-protected piperidone scaffolds are versatile building blocks for the synthesis of a wide range of biologically active molecules targeting various diseases.[3][8]

Anticancer Agents

These scaffolds are instrumental in the development of kinase inhibitors and other anticancer agents.

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1] Several piperidine-containing drugs target this pathway. A series of potent pan-AKT inhibitors possessing a piperidin-4-yl side chain has been developed.[9]

CompoundTargetIC₅₀ (nM)Cell Proliferation IC₅₀ (µM, PC-3 cells)Reference
10h AKT124.33.7[9]

Table 1: In vitro activity of a potent AKT inhibitor containing a piperidine scaffold.

The PI3K/Akt signaling pathway is a key target for these inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Piperidine_Inhibitor Piperidine-based PI3K/Akt Inhibitor Piperidine_Inhibitor->PI3K inhibits Piperidine_Inhibitor->Akt inhibits

PI3K/Akt signaling pathway and points of inhibition.

Checkpoint kinases are crucial for cell cycle arrest in response to DNA damage, allowing time for repair. Inhibiting CHK1 can force cancer cells with damaged DNA to enter mitosis, leading to cell death.[10] A notable example is AZD7762, a potent CHK1 inhibitor containing a piperidine moiety, which was developed from a thiophenecarboxamide urea scaffold.[11]

CompoundTargetIC₅₀ (nM)Cellular Activity EC₅₀ (nM, CPT-pretreated)Reference
3b (2-TCU) CHK17-[11]
12a (3-TCU) CHK112-[11]
AZD7762 (4) CHK1<529[11][12]

Table 2: In vitro and cellular activity of CHK1 inhibitors incorporating a piperidine scaffold. CPT refers to camptothecin, a DNA damaging agent.

The CHK1 signaling pathway plays a vital role in the DNA damage response.

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25A Cdc25A CHK1->Cdc25A phosphorylates for degradation CDK2_CyclinE CDK2/Cyclin E Cdc25A->CDK2_CyclinE activates S_Phase_Arrest S-Phase Arrest CDK2_CyclinE->S_Phase_Arrest promotes progression CHK1_Inhibitor CHK1 Inhibitor (e.g., AZD7762) CHK1_Inhibitor->CHK1 inhibits

Simplified CHK1 signaling pathway in DNA damage response.

Novel chalcones derived from 4-Boc-piperidone have demonstrated significant cytotoxic activity against various cancer cell lines.[13]

CompoundLoVo GI₅₀ (µg/mL)COLO 205 GI₅₀ (µg/mL)PC3 GI₅₀ (µg/mL)22RV1 GI₅₀ (µg/mL)Reference
Chalcone 1 0.841.2517.118.5[13]
Chalcone 2 34.729.822.921.3[13]

Table 3: Cytotoxic activity (GI₅₀) of 4-Boc-piperidone chalcones against human cancer cell lines.

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in drugs targeting the central nervous system.[14][15] Boc-protected piperidones serve as key intermediates in the synthesis of compounds for neurological disorders.[3] Arylpiperazine derivatives, often synthesized from piperidine precursors, are investigated for their potential as neuropsychopharmacological agents.[16]

Opioid Receptor Modulators

The piperidine ring is a core structural motif in many opioid receptor modulators used for pain management.[3][17] Fentanyl and its analogs, which are potent µ-opioid receptor agonists, feature a 4-anilidopiperidine core.[18] The Boc-protected piperidone scaffold provides a versatile platform for the synthesis of novel opioid receptor ligands with potentially improved therapeutic profiles.[19] The binding affinity of these compounds to opioid receptors is a critical parameter in their development.

Experimental Workflow: From Scaffold to Drug Candidate

The development of a new drug candidate from a Boc-protected piperidone scaffold typically follows a structured workflow.

Experimental_Workflow Scaffold_Synthesis Boc-Piperidone Scaffold Synthesis Functionalization Scaffold Functionalization Scaffold_Synthesis->Functionalization Library_Synthesis Library of Derivatives Synthesis Functionalization->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Pharmacological Testing Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization feedback In_Vivo_Testing In Vivo Preclinical Studies In_Vitro_Testing->In_Vivo_Testing Candidate_Selection Drug Candidate Selection In_Vivo_Testing->Candidate_Selection

General experimental workflow in drug discovery.

Conclusion

Boc-protected piperidone scaffolds are indispensable tools in modern medicinal chemistry. Their well-defined synthesis, predictable reactivity, and the strategic advantage conferred by the Boc protecting group make them highly valuable intermediates. The ability to readily functionalize the piperidone core allows for the creation of diverse molecular architectures, leading to the discovery of potent and selective drug candidates across a range of therapeutic areas, including oncology and neurology. As drug discovery continues to evolve, the versatility and utility of Boc-protected piperidone scaffolds will undoubtedly ensure their continued prominence in the development of next-generation therapeutics.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable prevalence across a vast spectrum of FDA-approved drugs and biologically active natural products underscores its significance in the development of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in a well-defined three-dimensional orientation, allows for the fine-tuning of pharmacological properties and the optimization of drug-target interactions. This technical guide provides a comprehensive overview of the role of piperidine derivatives in drug discovery, encompassing their synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

The Ubiquity and Versatility of Piperidine-Containing Drugs

The piperidine moiety is a structural cornerstone in numerous drug classes, contributing to their efficacy in treating a wide array of diseases. From managing neuropsychiatric disorders to combating cancer and infectious diseases, the versatility of the piperidine scaffold is evident in the diverse pharmacological activities of the drugs that incorporate it.

A Quantitative Look at Bioactivity

The potency of piperidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific biological targets. The following tables summarize the bioactivity of several notable piperidine-containing compounds across different therapeutic areas.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

Compound/AnalogueCancer Cell LineActivity MetricValueReference
3,5-bis(4-nitrobenzylidene)-1-benzyl-4-piperidoneCa9-22 (Oral Cancer)IC50High tumor-specificity[1]
PiperineHCT116 (Colorectal)IC50~84.5 µM (24h)[2]
PiperineSW480 (Colorectal)IC50Proliferation Impairment[3]
PiperineDU145 (Prostate)IC50Inhibition of STAT-3 phosphorylation[4]

Table 2: Pharmacokinetic Parameters of Selected FDA-Approved Piperidine-Containing Drugs

DrugTherapeutic ClassBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Metabolism
Donepezil Acetylcholinesterase Inhibitor~100~96~70Hepatic (CYP2D6, CYP3A4)[5]
Methylphenidate CNS Stimulant11–52 (oral)10–332.5-3.5Primarily by CES1[4][6]
Risperidone Antipsychotic~7090 (risperidone), 77 (9-hydroxyrisperidone)~3 (EMs), ~20 (PMs)Hepatic (CYP2D6)[7][8]
Haloperidol Antipsychotic60–70 (oral)~9014–37 (oral)Hepatic (CYP3A4, CYP2D6)[9][10]
Fentanyl Opioid Analgesic~33 (transmucosal)~80–853–12Hepatic (CYP3A4)[3][11]
Loperamide Antidiarrheal<1~959.1–14.4Hepatic (CYP3A4, CYP2C8)[12][13]
Paroxetine Antidepressant (SSRI)~5093–95~21Hepatic (CYP2D6)[7][14]
Pethidine (Meperidine) Opioid Analgesic50–60 (oral)65–752.5–4Hepatic (CYP2B6, CYP3A4, CYP2C19)[15][16]

EMs: Extensive Metabolizers; PMs: Poor Metabolizers

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core is a fundamental challenge in synthetic organic chemistry, and a variety of methods have been developed to access this important scaffold.

General Synthetic Workflow

The synthesis and evaluation of novel piperidine derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening synthesis Synthesis of Piperidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->invitro Screening of Pure Compounds moa Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) invitro->moa invivo In Vivo Evaluation (Animal Models) moa->invivo

General workflow for the synthesis and evaluation of piperidine derivatives.
Detailed Experimental Protocols

Synthesis of Haloperidol

Haloperidol can be synthesized through the coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[17][18]

  • Step 1: Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be prepared from 1-benzyl-4-piperidone and 4-chlorophenylmagnesium bromide, followed by debenzylation.[11]

  • Step 2: Coupling Reaction: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, potassium iodide, and potassium hydroxide in water is prepared. To this, 4-chloro-4'-fluorobutyrophenone is added, and the mixture is refluxed.[17]

  • Step 3: Isolation: After the reaction, the mixture is cooled, and the precipitated product is filtered, washed, and dried to yield haloperidol.[17]

Synthesis of Risperidone

Risperidone is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[19][20]

  • Step 1: A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is prepared.[19]

  • Step 2: An aqueous solution of sodium carbonate is added to the mixture.[19]

  • Step 3: The reaction mixture is heated with stirring, then cooled. The resulting precipitate is filtered, washed with water, and dried to give risperidone.[19] The product can be further purified by recrystallization.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the piperidine derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the reduction of MTT by metabolically active cells to form purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to untreated control cells.

Signaling Pathways Modulated by Piperidine Derivatives

Piperidine-containing drugs exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Several piperidine-containing molecules have been developed as inhibitors of this pathway.[21][22][23]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PiperidineInhibitor Piperidine-based PI3K Inhibitor PiperidineInhibitor->PI3K Inhibits

The PI3K/Akt/mTOR pathway and the point of intervention for piperidine-based PI3K inhibitors.
Wnt/β-catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer. Piperine, a well-known piperidine alkaloid, has been shown to suppress this pathway.[3][6][22][24]

G Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades (in absence of Wnt) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates (in nucleus) GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Promotes Piperine Piperine Piperine->BetaCatenin Reduces Nuclear Localization Piperine->TCF_LEF Inhibits Transcription

Piperine inhibits the Wnt/β-catenin signaling pathway.
STAT3 Signaling Pathway in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of human cancers, promoting tumor cell proliferation, survival, and invasion. Piperine has been shown to inhibit the activation of STAT3.[4][25][26]

G Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes GeneExpression Target Gene Expression (Proliferation, Survival) STAT3_dimer->GeneExpression Promotes (in nucleus) Piperine Piperine Piperine->STAT3 Inhibits Phosphorylation

Piperine inhibits the STAT3 signaling pathway.
BACE1 in Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a major therapeutic strategy, and several piperidine-containing compounds have been investigated for this purpose.[27]

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation PiperidineInhibitor Piperidine-based BACE1 Inhibitor PiperidineInhibitor->BACE1 Inhibits

Piperidine-based inhibitors target BACE1 to reduce amyloid-β production.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new drugs. Its structural and chemical properties offer a versatile platform for developing potent and selective modulators of a wide range of biological targets. The examples highlighted in this guide, from anticancer agents that target fundamental signaling pathways to neurotherapeutics that address the molecular underpinnings of Alzheimer's disease, showcase the enduring impact of piperidine derivatives in medicine. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine core is poised to remain a central element in the armamentarium of medicinal chemists for the foreseeable future.

References

Solubility of N-Boc-(S)-2-methyl-4-piperidone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-(S)-2-methyl-4-piperidone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also presents qualitative solubility information for the closely related compound, N-Boc-4-piperidone, to provide general guidance. Furthermore, detailed experimental protocols for determining solubility are outlined to empower researchers to generate precise data for their specific applications.

Introduction to N-Boc-(S)-2-methyl-4-piperidone

N-Boc-(S)-2-methyl-4-piperidone, also known as tert-butyl (S)-2-methyl-4-oxopiperidine-1-carboxylate, is a chiral cyclic ketone derivative. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the methyl group significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield quantitative solubility data for N-Boc-(S)-2-methyl-4-piperidone. However, qualitative solubility information for the parent compound, N-Boc-4-piperidone, is available and can offer some initial insights. It is important to note that the additional methyl group in the target molecule may alter its solubility profile.

Table 1: Qualitative Solubility of N-Boc-4-piperidone in Various Solvents

SolventSolubility DescriptionConcentration
Methylene Dichloride (MDC)SolubleNot Specified
Ethyl AcetateSolubleNot Specified
MethanolSolubleNot Specified
Dimethyl Sulfoxide (DMSO)Soluble≥10 mg/mL[1]
EthanolSoluble≥10 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly soluble1-10 mg/mL[1]

Note: This data is for N-Boc-4-piperidone and should be used as a preliminary guide only. Experimental verification for N-Boc-(S)-2-methyl-4-piperidone is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for N-Boc-(S)-2-methyl-4-piperidone, established experimental methods should be employed. The choice of method often depends on the required accuracy, throughput, and the amount of sample available.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period.

Methodology:

  • Preparation: Add an excess amount of N-Boc-(S)-2-methyl-4-piperidone to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Factors influencing equilibrium include temperature and agitation time.[3]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Gas Chromatography (GC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[4][5]

Methodology:

  • Saturation: Prepare a saturated solution of N-Boc-(S)-2-methyl-4-piperidone in the desired solvent at a specific temperature, ensuring some undissolved solid remains.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Weighing: Accurately weigh a clean, dry, pre-weighed container (e.g., an evaporating dish).

  • Aliquot Transfer: Transfer a precise volume or weight of the clear saturated solution to the pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution using a gentle heat source (e.g., a water bath or oven) until the solute is completely dry.

  • Final Weighing: Cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Nephelometric Assay:

This method measures the light scattering caused by suspended particles (precipitate).[6]

  • Stock Solution: Prepare a concentrated stock solution of N-Boc-(S)-2-methyl-4-piperidone in DMSO.

  • Serial Dilution: Dispense the stock solution into a microtiter plate and perform serial dilutions with the aqueous or organic buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is considered the kinetic solubility.[6]

Direct UV Assay:

This method measures the concentration of the compound remaining in solution after precipitation and filtration.[6]

  • Solution Preparation: Similar to the nephelometric assay, prepare serial dilutions of the compound in a microtiter plate.

  • Incubation and Filtration: After incubation, filter the solutions to remove any precipitate.

  • UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance for N-Boc-(S)-2-methyl-4-piperidone.

  • Concentration Determination: Calculate the concentration of the dissolved compound using a standard curve. The highest concentration that remains in solution is the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the equilibrium solubility of a compound using the shake-flask method coupled with HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification cluster_result Result A Weigh excess N-Boc-(S)-2-methyl-4-piperidone B Add known volume of organic solvent A->B C Seal vial and agitate (24-72h at constant T) B->C D Centrifuge or filter to separate solid C->D E Collect clear saturated supernatant D->E F Dilute supernatant if necessary E->F G Analyze by HPLC F->G H Quantify using a standard curve G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for N-Boc-(S)-2-methyl-4-piperidone remains to be published, this guide provides researchers with the necessary tools to determine this crucial parameter. The qualitative data for the related N-Boc-4-piperidone offers a starting point for solvent selection. By employing the detailed experimental protocols provided, such as the robust shake-flask method or high-throughput kinetic assays, drug development professionals can generate the precise solubility data required for informed decision-making in their research and development endeavors.

References

An In-depth Technical Guide on the Material Safety of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS No. 790667-49-1). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a piperidine derivative commonly used as a building block in organic synthesis. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 790667-49-1
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol [1]
Appearance Powder[2]
Boiling Point 298.8 ± 33.0 °C at 760 mmHg[3]
Flash Point 134.5 ± 25.4 °C[3]
Density 1.1 ± 0.1 g/cm³[3]

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS hazard statements and corresponding pictograms are crucial for understanding the potential risks associated with its handling.

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

GHS Pictogram:

  • Irritant (Exclamation Mark)[5]

A logical diagram illustrating the relationship between the chemical and its GHS hazard classifications is provided below.

GHS_Hazard_Classification cluster_hazards GHS Hazard Statements substance This compound H315 H315: Causes skin irritation substance->H315 causes H319 H319: Causes serious eye irritation substance->H319 causes H335 H335: May cause respiratory irritation substance->H335 may cause

GHS Hazard Classification Diagram

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P264: Wash skin thoroughly after handling.[2][4]

  • P271: Use only outdoors or in a well-ventilated area.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[2][4]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2][4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2][4]

  • P362: Take off contaminated clothing and wash before reuse.[2][4]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][4]

  • P405: Store locked up.[2][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

The following workflow diagram outlines the recommended procedure for handling this chemical in a laboratory setting.

Chemical_Handling_Workflow start Start: Chemical Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a well-ventilated area (e.g., Fume Hood) ppe->handling storage Store in a cool, dry, well-ventilated place handling->storage disposal Dispose of waste according to regulations storage->disposal end End disposal->end

Chemical Handling Workflow

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols for Hazard Assessment

The hazard classifications (H315, H319, H335) are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

5.1. Skin Irritation/Corrosion (OECD 404) This test evaluates the potential of a substance to cause skin irritation.

  • Test System: Typically, the albino rabbit is used.

  • Methodology: A small amount of the test substance is applied to a shaved patch of skin on the animal. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored, and the substance is classified based on the mean scores.

5.2. Eye Irritation/Corrosion (OECD 405) This test assesses the potential of a substance to cause eye irritation or damage.

  • Test System: The albino rabbit is the standard model.

  • Methodology: A small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation. The severity of lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

5.3. Acute Inhalation Toxicity (OECD 403) This test determines the potential for a substance to cause respiratory irritation and other systemic toxic effects upon inhalation.

  • Test System: Rats are commonly used.

  • Methodology: The animals are exposed to the test substance as a gas, vapor, or aerosol in a controlled inhalation chamber for a defined period. The animals are observed for signs of toxicity during and after exposure. The concentration that causes mortality in 50% of the test animals (LC50) can be determined, and observations of respiratory irritation are recorded.

Toxicological Information

Ecological Information

No specific data on the ecotoxicity of this compound is currently available. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Regulatory Information

The regulatory status of this chemical may vary by jurisdiction. Users should consult their local regulations for specific requirements.

This technical guide is intended to provide essential safety information for this compound. It is not exhaustive and should be used in conjunction with institutional safety protocols and professional judgment. Always refer to the most current safety data sheet provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-substituted piperidine motif is a ubiquitous structural feature in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The precise stereochemical control at the C2 position is often crucial for therapeutic efficacy. Consequently, the development of robust and efficient asymmetric methods for the synthesis of these chiral heterocycles is of paramount importance in medicinal chemistry and drug discovery. These application notes provide detailed protocols for three distinct and powerful strategies for the asymmetric synthesis of 2-substituted piperidines: Iridium-Catalyzed Asymmetric Hydrogenation, Organocatalytic Asymmetric Mannich Reaction, and Chiral Auxiliary-Mediated Diastereoselective Alkylation.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This protocol describes the enantioselective reduction of 2-substituted N-benzylpyridinium salts using a chiral iridium catalyst. The activation of the pyridine ring as a pyridinium salt enhances its susceptibility to hydrogenation and allows for high enantioselectivity to be achieved with a suitable chiral ligand.

Experimental Protocol

Step 1: Preparation of N-Benzyl-2-alkylpyridinium Salt

  • To a solution of the desired 2-alkylpyridine (1.0 equiv) in acetonitrile (0.5 M), add benzyl bromide (1.2 equiv).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the mixture to room temperature and add diethyl ether to precipitate the pyridinium salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-2-alkylpyridinium bromide.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-MeO-BoQPhos, 1.1 mol%) to a vial containing anhydrous and degassed solvent (e.g., CH₂Cl₂ or acetone, 0.1 M).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the N-benzyl-2-alkylpyridinium bromide (1.0 equiv) in the same solvent.

  • Transfer the catalyst solution to the substrate solution.

  • Place the reaction vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas (3 times) and then pressurize to 600 psi of H₂.

  • Stir the reaction at 30 °C for 24 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched N-benzyl-2-alkylpiperidine.

Step 3: Deprotection of the N-Benzyl Group (Optional)

  • Dissolve the N-benzyl-2-alkylpiperidine (1.0 equiv) in methanol (0.2 M).

  • Add 10% Pd/C (10 wt%).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 2-alkylpiperidine.

Data Presentation
Substrate (2-Alkylpyridine)LigandSolventYield (%)[1]er (S/R)[2]
2-Methylpyridine(R)-MeO-BoQPhosCH₂Cl₂9593:7
2-Ethylpyridine(R)-MeO-BoQPhosCH₂Cl₂9292:8
2-Propylpyridine(R)-MeO-BoQPhosAcetone9690:10
2-Phenylpyridine(S)-MP²-SEGPHOSDCE/Acetone9897:3[1]

Workflow Diagram

G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection (Optional) 2-Alkylpyridine 2-Alkylpyridine Salt_Formation Acetonitrile, 80 °C 2-Alkylpyridine->Salt_Formation BnBr Benzyl Bromide BnBr->Salt_Formation Pyridinium_Salt N-Benzyl-2-alkylpyridinium Bromide Salt_Formation->Pyridinium_Salt Hydrogenation H₂ (600 psi), 30 °C Pyridinium_Salt->Hydrogenation Catalyst_Prep [Ir(COD)Cl]₂ + Chiral Ligand Catalyst_Prep->Hydrogenation Piperidine_Product Enantioenriched N-Benzyl-2-alkylpiperidine Hydrogenation->Piperidine_Product Deprotection H₂, Pd/C, MeOH Piperidine_Product->Deprotection Final_Product 2-Alkylpiperidine Deprotection->Final_Product

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Method 2: Organocatalytic Asymmetric Mannich Reaction

This biomimetic approach utilizes the readily available and inexpensive amino acid (L)-proline as a catalyst for the asymmetric Mannich addition of a ketone to an in situ generated cyclic imine (Δ¹-piperideine), providing direct access to 2-substituted piperidine alkaloids and their analogues.[3][4]

Experimental Protocol

Step 1: Preparation of Δ¹-Piperideine (Handled in solution and used immediately)

Note: Δ¹-piperideine is unstable and is typically generated in situ or prepared fresh and used immediately without isolation. A common method involves the N-chlorination of piperidine followed by base-mediated elimination of HCl.[3] Due to its instability, a more practical approach for laboratory synthesis is the controlled oxidation of a suitable precursor like N-Boc-piperidine followed by deprotection and in situ reaction. For the purpose of this protocol, we will assume the availability of a solution of Δ¹-piperideine.

Step 2: (L)-Proline-Catalyzed Asymmetric Mannich Reaction

  • To a solution of the ketone (e.g., acetone, 6.0 equiv) in benzonitrile (0.7 M), add (L)-proline (20 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add a solution of freshly prepared Δ¹-piperideine (1.0 equiv) in benzonitrile dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 24-72 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral 2-substituted piperidine.

Data Presentation
KetoneTemperature (°C)Time (h)Yield (%)[3]ee (%)[3]
Acetone0488595
Cyclohexanone0727892 (dr 3:1)
Propiophenone-20727597 (dr 4:1)
2-Butanone-20488296 (dr 2:1)

Mechanistic Diagram

G Ketone Ketone (e.g., Acetone) Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline Proline (L)-Proline Catalyst Mannich_Add Mannich Addition Enamine->Mannich_Add Piperideine Δ¹-Piperideine (Electrophile) Piperideine->Mannich_Add Iminium Iminium Ion Intermediate Mannich_Add->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral 2-Substituted Piperidine Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Proline

Caption: Mechanism of the (L)-Proline-Catalyzed Mannich Reaction.

Method 3: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy employs a chiral auxiliary, (R)-phenylglycinol, to construct a rigid bicyclic lactam. The stereocenter derived from the auxiliary directs the highly diastereoselective alkylation of the lactam enolate, effectively controlling the stereochemistry at the future C2 position of the piperidine ring.

Experimental Protocol

Step 1: Synthesis of the Phenylglycinol-Derived Bicyclic Lactam

  • A solution of (R)-phenylglycinol (1.0 equiv) and methyl 5-oxopentanoate (1.1 equiv) in toluene (0.2 M) is heated to reflux with a Dean-Stark trap for 12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ (0.2 M) and add trifluoroacetic acid (TFA, 0.1 equiv).

  • Stir the solution at room temperature for 24 hours to equilibrate to the thermodynamically favored trans-bicyclic lactam.

  • Wash the solution with saturated aqueous NaHCO₃, then brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography or recrystallization to yield (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine.

Step 2: Diastereoselective Alkylation

  • Dissolve the bicyclic lactam (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Add a solution of lithium diisopropylamide (LDA, 1.2 equiv) in THF dropwise and stir for 1 hour at -78 °C to form the enolate.

  • Add the alkylating agent (e.g., methyl iodide, 1.5 equiv) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the alkylated bicyclic lactam.

Step 3: Reductive Cleavage of the Auxiliary

  • To a solution of the alkylated lactam (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add LiAlH₄ (3.0 equiv) portion-wise.

  • Stir the reaction at reflux for 8 hours.

  • Cool to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through Celite® and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude N-phenylethanol-substituted piperidine.

  • For cleavage of the N-phenylethanol group, dissolve the crude product in methanol, add 10% Pd(OH)₂/C, and hydrogenate at 50 psi H₂.

  • Filter and concentrate to yield the final 2-substituted piperidine.

Data Presentation
Alkylating AgentDiastereomeric Ratio (dr)
Methyl Iodide>98:2
Ethyl Iodide>98:2
Allyl Bromide>95:5
Benzyl Bromide>98:2

Experimental Workflow Diagram

G cluster_0 Step 1: Bicyclic Lactam Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Reductive Cleavage Phenylglycinol Phenylglycinol Cyclocondensation Toluene, Reflux; TFA, RT Phenylglycinol->Cyclocondensation Oxopentanoate Methyl 5-oxopentanoate Oxopentanoate->Cyclocondensation Bicyclic_Lactam Chiral Bicyclic Lactam Cyclocondensation->Bicyclic_Lactam Enolate_Formation LDA, THF, -78 °C Bicyclic_Lactam->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Alkylating_Agent R-X Alkylating_Agent->Alkylation Alkylated_Lactam Alkylated Bicyclic Lactam Alkylation->Alkylated_Lactam Reduction LiAlH₄, THF, Reflux Alkylated_Lactam->Reduction Hydrogenolysis H₂, Pd(OH)₂/C Reduction->Hydrogenolysis Final_Product 2-Substituted Piperidine Hydrogenolysis->Final_Product

Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.

References

Application Notes and Protocols for the Reductive Amination of (S)-1-Boc-2-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-1-Boc-2-methyl-4-piperidone in diastereoselective reductive amination reactions. This chiral building block is a valuable starting material for the synthesis of a variety of biologically active 2,4-disubstituted piperidine scaffolds.

Introduction

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. The reaction of a ketone with an amine in the presence of a reducing agent proceeds via an intermediate iminium ion, which is then reduced to the corresponding amine. When a chiral ketone such as (S)-1-Boc-2-methyl-4-piperidone is used, the reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other. The stereochemical outcome is influenced by the steric hindrance of the substituent at the C-2 position, which directs the approach of the reducing agent.

The resulting cis- and trans-2-methyl-4-aminopiperidine derivatives are important scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents. The ability to control the stereochemistry at the C-4 position is crucial for optimizing the pharmacological activity and safety profile of drug candidates.

Reaction Mechanism and Stereochemistry

The reductive amination of (S)-1-Boc-2-methyl-4-piperidone with a primary amine typically proceeds through the following steps:

  • Iminium Ion Formation: The ketone reacts with the primary amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Diastereoselective Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. The existing stereocenter at the C-2 position sterically hinders one face of the molecule, leading to a preferred direction of hydride attack and the formation of a mixture of cis and trans diastereomers.

The major diastereomer formed is typically the cis isomer, where the incoming amino group is on the same side of the ring as the methyl group at C-2. This is attributed to the hydride attacking from the less hindered face, opposite to the pseudo-axial methyl group in the likely chair-like transition state of the iminium ion.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • (S)-1-Boc-2-methyl-4-piperidone

  • Primary amine (e.g., benzylamine, aniline, or an alkylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, can catalyze imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (S)-1-Boc-2-methyl-4-piperidone (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add the primary amine (1.1-1.2 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1-1.2 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans diastereomers.

Data Presentation

The following table summarizes representative yields and diastereomeric ratios for the reductive amination of 2-substituted 4-piperidones. While specific data for (S)-1-Boc-2-methyl-4-piperidone is not extensively available in the literature, the data from analogous systems provides a strong indication of the expected outcomes. The cis isomer is generally favored.

AmineReducing AgentSolventYield (%)Diastereomeric Ratio (cis:trans)
AnilineLiAlH₄THF70-807:3 - 6:4
BenzylamineNaBH(OAc)₃DCM85-95Major: cis
Various primary aminesNaBH(OAc)₃DCM/DCE75-95Predominantly cis

Note: The diastereomeric ratios are based on studies of similar 2-alkyl-4-piperidone systems and may vary depending on the specific amine and reaction conditions.

Visualizations

Reaction Mechanism

G Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Diastereoselective Reduction Ketone (S)-1-Boc-2-methyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Amine R-NH2 Iminium Iminium Ion Hemiaminal->Iminium - H2O CisProduct cis-Product (Major) Iminium->CisProduct Hydride Attack (less hindered face) TransProduct trans-Product (Minor) Iminium->TransProduct Hydride Attack (more hindered face) ReducingAgent NaBH(OAc)3

Caption: General mechanism of reductive amination.

Experimental Workflow

G Experimental Workflow Start Start: (S)-1-Boc-2-methyl-4-piperidone + Primary Amine in Solvent Stir Stir at RT (1-2h) Iminium Formation Start->Stir AddReducer Add NaBH(OAc)3 Stir->AddReducer Reaction Stir at RT (12-24h) AddReducer->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: Isolated cis and trans Products Purify->End

Caption: A typical experimental workflow.

Logical Relationship of Stereochemical Outcome

G Stereochemical Control Piperidone (S)-1-Boc-2-methyl-4-piperidone (Fixed Stereocenter at C2) Iminium Planar Iminium Intermediate Piperidone->Iminium Reaction with R-NH2 HydrideAttack Hydride Attack LessHindered Less Hindered Face (opposite to methyl group) HydrideAttack->LessHindered Favored MoreHindered More Hindered Face (same side as methyl group) HydrideAttack->MoreHindered Disfavored CisIsomer cis-Isomer (Major Product) LessHindered->CisIsomer TransIsomer trans-Isomer (Minor Product) MoreHindered->TransIsomer

Caption: Factors influencing diastereoselectivity.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Chiral Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral piperidone scaffold is a privileged motif in medicinal chemistry, serving as a key building block for a multitude of pharmaceutical agents. The stereochemistry of the piperidine ring is often crucial for biological activity, making the enantioselective synthesis and subsequent functionalization of chiral piperidones a critical aspect of drug discovery and development. These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates starting from or involving chiral piperidone derivatives. The examples focus on the synthesis of analogues of Donepezil for Alzheimer's disease, the asymmetric synthesis of a key piperidine intermediate for the PARP inhibitor Niraparib, and a synthetic route towards the antimuscarinic agent Solifenacin.

Synthesis of Chiral 2-Substituted-4-Piperidone Intermediates for Donepezil Analogues

Donepezil is a primary medication used to manage the symptoms of Alzheimer's disease by inhibiting acetylcholinesterase.[1] Analogues of Donepezil with substitutions on the piperidine ring are of significant interest for structure-activity relationship (SAR) studies. This section details the synthesis of chiral 2-substituted-4-piperidones via a double aza-Michael reaction and their conversion to advanced intermediates for Donepezil analogues.[2]

Experimental Protocols

Protocol 1.1: Synthesis of Chiral 2-Substituted 1-(S)-α-Phenylethyl-4-piperidones [2]

This protocol describes the synthesis of chiral 2-substituted 4-piperidones using (S)-α-phenylethylamine as a chiral auxiliary in a double aza-Michael addition to a divinyl ketone.

  • Materials:

    • Substituted divinyl ketone (1.0 equiv)

    • (S)-α-phenylethylamine (1.2 equiv)

    • Acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve (S)-α-phenylethylamine in a mixture of acetonitrile and saturated aqueous NaHCO₃.

    • Cool the mixture to 16 °C with stirring.

    • Slowly add a solution of the substituted divinyl ketone in acetonitrile to the amine solution over 40 minutes.

    • After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the diastereomeric mixture of the 2-substituted 1-(S)-α-phenylethyl-4-piperidones.

Protocol 1.2: Synthesis of Methoxymethylene Intermediates via Wittig Reaction [3]

This protocol details the conversion of the chiral 4-piperidone to a key methoxymethylene intermediate.

  • Materials:

    • Chiral 2-substituted 1-(S)-α-phenylethyl-4-piperidone (1.0 equiv)

    • (Methoxymethyl)triphenylphosphonium chloride (1.5 equiv)

    • Lithium diisopropylamide (LDA) (1.5 equiv), 2.0 M solution in THF/heptane/ethylbenzene

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether (Et₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

    • Cool the suspension to 0 °C and slowly add the LDA solution.

    • Stir the resulting deep red solution at 0 °C for 30 minutes.

    • Add a solution of the chiral 4-piperidone in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryR GroupPiperidone Yield (%)[2]Wittig Product Yield (%)[3]
1Methyl4578
2Propyl5281
3Phenyl7185
44-Fluorophenyl6883

Visualizations

G cluster_0 Synthesis of Chiral 2-Substituted-4-Piperidone cluster_1 Synthesis of Donepezil Analogue Intermediate Divinyl Ketone Divinyl Ketone Aza-Michael Double aza-Michael Addition Divinyl Ketone->Aza-Michael Chiral Amine (S)-alpha-Phenylethylamine Chiral Amine->Aza-Michael Chiral Piperidone Chiral 2-Substituted 4-Piperidone Aza-Michael->Chiral Piperidone Wittig Reaction Wittig Reaction Chiral Piperidone->Wittig Reaction Wittig Reagent (Methoxymethyl)triphenyl- phosphonium chloride / LDA Wittig Reagent->Wittig Reaction Methoxymethylene Methoxymethylene Intermediate Wittig Reaction->Methoxymethylene Hydrolysis Acidic Hydrolysis Methoxymethylene->Hydrolysis Aldehyde Intermediate Aldehyde Intermediate (for Donepezil Analogue Synthesis) Hydrolysis->Aldehyde Intermediate

Caption: Synthetic workflow for Donepezil analogue intermediates.

G Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction (Cognition, Memory) Cholinergic_Receptor->Signal_Transduction Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil.[4]

Asymmetric Synthesis of a Chiral Piperidine Intermediate for Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly ovarian cancer.[5] A key component of Niraparib is the chiral (S)-3-aminopiperidine moiety. This section outlines a chemoenzymatic approach to this crucial intermediate. While this synthesis does not start from a pre-formed chiral piperidone, it highlights a state-of-the-art method for creating the chiral piperidine core.

Experimental Protocols

Protocol 2.1: Chemoenzymatic Synthesis of (S)-N-Allyl-3-(4-bromophenyl)piperidine [6]

This protocol describes a one-pot, two-step cascade reaction involving an amine oxidase and an ene-imine reductase to produce a chiral 3-substituted piperidine.

  • Materials:

    • N-Allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine (THP) (1.0 equiv)

    • 6-Hydroxy-D-nicotine oxidase (6-HDNO)

    • Ene-imine reductase (EneIRED)

    • NADPH (co-factor)

    • Glucose dehydrogenase (GDH) for co-factor regeneration

    • Glucose

    • Potassium phosphate buffer (pH 7.5)

    • Ethyl acetate

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

    • To the buffer, add glucose, NADPH, GDH, 6-HDNO, and EneIRED.

    • Add the THP substrate to initiate the reaction.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

    • Monitor the conversion by HPLC or GC-MS.

    • Upon completion, extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation
SubstrateProductYield (%)[6]Enantiomeric Excess (%)[6]
N-Allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine(S)-N-Allyl-3-(4-bromophenyl)piperidine>9999
N-Allyl-3-phenyl-1,2,5,6-tetrahydropyridine(S)-N-Allyl-3-phenylpiperidine>99>99

Visualizations

G cluster_0 Chemoenzymatic Cascade cluster_1 Synthesis of Niraparib Intermediate THP Tetrahydropyridine (THP) Oxidase 6-HDNO (Amine Oxidase) THP->Oxidase DHP Dihydropyridinium Intermediate Oxidase->DHP Reductase EneIRED (Ene-Imine Reductase) DHP->Reductase Chiral_Piperidine Chiral 3-Substituted Piperidine Reductase->Chiral_Piperidine Cofactor_Regen NADPH Regeneration (GDH/Glucose) Reductase->Cofactor_Regen Deprotection Deprotection & N-Boc Protection Chiral_Piperidine->Deprotection Cofactor_Regen->Reductase Niraparib_Int (S)-N-Boc-3-(4-bromophenyl) piperidine Deprotection->Niraparib_Int

Caption: Chemoenzymatic synthesis of a Niraparib intermediate.

G DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Binds Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER Initiates Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HRR Homologous Recombination Repair (HRR) (BRCA1/2 dependent) DNA_DSB->HRR HRR->Cell_Survival Apoptosis Apoptosis HRR->Apoptosis Defective in BRCA mutant cells Niraparib Niraparib Niraparib->PARP Inhibits (Trapping) BRCA_mutant BRCA Mutant Cell

Caption: Mechanism of action of Niraparib in BRCA-mutant cells.[7]

Synthesis of Solifenacin Intermediate from a Chiral Piperidinol

Solifenacin is a muscarinic receptor antagonist used to treat overactive bladder.[8] The synthesis of Solifenacin involves the coupling of a chiral quinuclidinol (a bicyclic piperidinol) with a chiral tetrahydroisoquinoline moiety. This example demonstrates the use of a chiral piperidine-like alcohol in the synthesis of a pharmaceutical agent.

Experimental Protocols

Protocol 3.1: Synthesis of Solifenacin via In Situ Activation of (R)-3-Quinuclidinol [2]

This protocol describes the coupling of (R)-3-quinuclidinol with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline using 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as an activating agent.

  • Materials:

    • (R)-3-Quinuclidinol (1.0 equiv)

    • 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) (1.0 equiv)

    • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (0.83 equiv)

    • Triethylamine (TEA) (1.7 equiv)

    • Isopropyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Succinic acid

    • Acetone

  • Procedure:

    • In a nitrogen-purged reactor, charge CDT and isopropyl acetate.

    • Add (R)-3-quinuclidinol and triethylamine, then stir at room temperature for 2 hours to activate the quinuclidinol.

    • Add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the mixture to 0-5 °C and quench with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and water.

    • To the organic layer containing the Solifenacin base, add a solution of succinic acid in acetone.

    • Stir the mixture at 0-5 °C for 3 hours to precipitate the succinate salt.

    • Collect the solid by filtration, wash with acetone, and dry under vacuum.

Data Presentation
Reactant 1Reactant 2Coupling MethodProductYield (%)[2]Purity (%)[2]
(R)-3-Quinuclidinol(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineCDT activationSolifenacin succinate76-88>99.5

Visualizations

G cluster_0 Synthesis of Solifenacin Quinuclidinol (R)-3-Quinuclidinol Activation Activation Quinuclidinol->Activation CDT CDT / TEA CDT->Activation Activated_Int Activated Intermediate Activation->Activated_Int Coupling Coupling Activated_Int->Coupling Tetrahydroisoquinoline (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Tetrahydroisoquinoline->Coupling Solifenacin_Base Solifenacin Base Coupling->Solifenacin_Base Salt_Formation Salt Formation (Succinic Acid) Solifenacin_Base->Salt_Formation Solifenacin_Succinate Solifenacin Succinate Salt_Formation->Solifenacin_Succinate

Caption: Synthetic workflow for Solifenacin.

G Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor (Bladder Smooth Muscle) Acetylcholine->M3_Receptor Binds Contraction Detrusor Muscle Contraction M3_Receptor->Contraction Relaxation Muscle Relaxation M3_Receptor->Relaxation Leads to Urgency Urinary Urgency & Frequency Contraction->Urgency Solifenacin Solifenacin Solifenacin->M3_Receptor Antagonizes Symptom_Relief Symptom Relief Relaxation->Symptom_Relief

Caption: Mechanism of action of Solifenacin.[8]

References

Application of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a valuable chiral building block for the enantioselective synthesis of a variety of piperidine-containing alkaloids. Its pre-defined stereocenter at the C-2 position and the versatile ketone functionality at C-4 make it an ideal starting material for the construction of complex natural products. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulations of the piperidine ring under a wide range of reaction conditions, and can be readily removed in the final stages of a synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of the quinolizidine alkaloid (+)-myrtine and the piperidine alkaloid (-)-solenopsin A.

Application in the Total Synthesis of (+)-Myrtine

The quinolizidine alkaloid (+)-myrtine, isolated from Vaccinium myrtillus, can be synthesized stereoselectively using this compound as a key chiral precursor. The synthetic strategy often involves an initial olefination of the C-4 ketone, followed by a series of transformations to construct the second ring of the quinolizidine core, typically via an intramolecular aza-Michael reaction.

A plausible synthetic pathway involves the following key steps:

  • Wittig Olefination: The ketone at the C-4 position is converted to an exocyclic double bond.

  • Deprotection and Cyclization: The Boc protecting group is removed, and the resulting secondary amine undergoes an intramolecular conjugate addition to an appropriately functionalized side chain to form the quinolizidine skeleton.

  • Reduction: The final reduction of a carbonyl group or iminium ion furnishes (+)-myrtine.

The overall transformation can be visualized as follows:

G A (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate B Wittig Olefination A->B C Side Chain Modification B->C D Boc Deprotection C->D E Intramolecular aza-Michael Addition D->E F Reduction E->F G (+)-Myrtine F->G

Synthetic approach to (+)-Myrtine.

Application in the Total Synthesis of (-)-Solenopsin A

(-)-Solenopsin A, a component of the fire ant venom (Solenopsis invicta), is a piperidine alkaloid known for its necrotic, hemolytic, and antibiotic properties. The synthesis of (-)-solenopsin A can be achieved from this compound by leveraging the C-2 methyl group as a stereodirecting element and functionalizing the C-4 position to introduce the long alkyl side chain.

A representative synthetic route includes these key transformations:

  • Wittig or Horner-Wadsworth-Emmons Olefination: The C-4 keto group is reacted with a suitable phosphorus ylide or phosphonate to introduce a segment of the C-6' alkyl chain with a double bond.

  • Hydrogenation: The double bond in the side chain is reduced.

  • Boc Deprotection: The protecting group is removed to yield the final alkaloid.

The logical workflow for the synthesis of (-)-Solenopsin A is depicted below:

G A (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate B Wittig/HWE Reaction A->B C Intermediate with Unsaturated Side Chain B->C D Hydrogenation C->D E Boc Deprotection D->E F (-)-Solenopsin A E->F

Application Notes and Protocols for the Stereoselective Reduction of N-Boc-2-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective reduction of the 4-keto group in N-Boc-2-methyl-4-piperidone, yielding both cis- and trans-N-Boc-2-methyl-4-hydroxypiperidine diastereomers. These products are valuable chiral building blocks in medicinal chemistry and drug development.

Introduction

The stereoselective synthesis of substituted piperidines is of great importance in the pharmaceutical industry, as the stereochemistry of these scaffolds often dictates their biological activity and pharmacokinetic properties. The reduction of N-Boc-2-methyl-4-piperidone presents a classic case of diastereoselective reduction of a cyclic ketone. The outcome of the reduction is highly dependent on the steric bulk of the hydride reagent employed.

Generally, less sterically hindered hydride reagents, such as sodium borohydride (NaBH₄), tend to approach the carbonyl group from the less hindered face, which in the case of N-Boc-2-methyl-4-piperidone is the axial face, leading to the formation of the equatorial alcohol (the cis-isomer) as the major product. Conversely, sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), approach from the more accessible equatorial face, resulting in the formation of the axial alcohol (the trans-isomer) as the predominant product.

Data Presentation

The following table summarizes the expected outcomes for the stereoselective reduction of N-Boc-2-methyl-4-piperidone based on the choice of reducing agent. The diastereomeric ratios are based on established principles for the reduction of substituted cyclic ketones.

Reducing AgentPredominant IsomerExpected Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)cis-(2,4)-N-Boc-2-methyl-4-hydroxypiperidine>90:10
L-Selectride®trans-(2,4)-N-Boc-2-methyl-4-hydroxypiperidine>95:5

Experimental Protocols

Protocol 1: Synthesis of cis-N-Boc-2-methyl-4-hydroxypiperidine via Sodium Borohydride Reduction

This protocol is designed for the diastereoselective synthesis of the cis-isomer, where the hydroxyl group is equatorial.

Materials:

  • N-Boc-2-methyl-4-piperidone

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add N-Boc-2-methyl-4-piperidone (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (10 mL per gram of piperidone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the aqueous residue, add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure cis-N-Boc-2-methyl-4-hydroxypiperidine.

Protocol 2: Synthesis of trans-N-Boc-2-methyl-4-hydroxypiperidine via L-Selectride® Reduction

This protocol facilitates the diastereoselective synthesis of the trans-isomer, resulting in the axial hydroxyl group.

Materials:

  • N-Boc-2-methyl-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Deionized water

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Syringe and needle for reagent transfer under inert atmosphere

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Add N-Boc-2-methyl-4-piperidone (1.0 eq) to the flask and dissolve it in anhydrous THF (20 mL per gram of piperidone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of deionized water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% hydrogen peroxide solution (ensure the temperature is controlled with an ice bath as this can be exothermic).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure trans-N-Boc-2-methyl-4-hydroxypiperidine.

Visualizations

Stereoselective_Reduction_Pathway cluster_start Starting Material cluster_reagents Reducing Agents cluster_products Products start N-Boc-2-methyl-4-piperidone nabh4 NaBH4 (Small, less hindered) start->nabh4 Axial Attack (Less hindered face) lselectride L-Selectride® (Bulky, hindered) start->lselectride Equatorial Attack (More accessible face) cis_product cis-Isomer (Equatorial -OH) nabh4->cis_product Major Product trans_product trans-Isomer (Axial -OH) lselectride->trans_product Major Product

Caption: Stereochemical pathways for the reduction of N-Boc-2-methyl-4-piperidone.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve N-Boc-2-methyl-4-piperidone in appropriate solvent cool Cool reaction mixture (0 °C for NaBH4, -78 °C for L-Selectride®) dissolve->cool add_reagent Slowly add reducing agent (NaBH4 or L-Selectride®) cool->add_reagent stir Stir for specified time add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Purify by flash column chromatography dry_concentrate->chromatography

Caption: General experimental workflow for the stereoselective reduction.

Application Notes and Protocols: C-C Bond Formation at the 3-Position of 4-Oxopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Functionalization of this core, particularly at the 3-position, allows for the introduction of diverse substituents that can modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. The formation of a new carbon-carbon bond at this position is a key strategic step in the synthesis of novel drug candidates. These application notes provide an overview of common strategies and detailed protocols for achieving C-C bond formation at the 3-position of 4-oxopiperidines, focusing on practical and reproducible methods relevant to drug discovery and development.

Key Strategies for 3-Position Functionalization

The primary strategies for introducing a carbon-based substituent at the 3-position of a 4-oxopiperidine ring revolve around the reactivity of the α-carbon to the carbonyl group. These methods typically involve the formation of an enolate or enamine intermediate, which then acts as a nucleophile.

Common C-C Bond Forming Reactions:

  • Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a reliable method for forming C-C bonds.[1][2][3] In this context, an enolate or enamine derived from the 4-oxopiperidine can act as the Michael donor.

  • Alkylation: Direct alkylation of a pre-formed enolate with an alkyl halide is a straightforward approach. The stereoselectivity of this reaction can often be controlled by the choice of base, solvent, and reaction conditions.[4]

  • Direct C-H Functionalization: Modern methods involving transition-metal catalysis allow for the direct coupling of C-H bonds with various partners, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials.[5][6]

Protocol 1: Organocatalytic Asymmetric Michael Addition of Acetaldehyde to an Enone-Activated 4-Oxopiperidine

This protocol details a highly enantioselective Michael addition of acetaldehyde to a vinylogous ester derived from an N-Boc-4-oxopiperidine, a key step in building complex chiral piperidine structures. The reaction is catalyzed by a diarylprolinol silyl ether, a common organocatalyst for asymmetric transformations.

Reaction Scheme:

An N-Boc-4-oxopiperidine derivative is first converted to an α,β-unsaturated ester (Michael acceptor). This activated substrate then reacts with acetaldehyde in the presence of an organocatalyst to yield the 3-substituted product with high stereocontrol.

Experimental Protocol:

  • Preparation of the Catalyst: The diarylprolinol silyl ether catalyst is prepared according to established literature procedures.

  • Reaction Setup: To a solution of the α,β-unsaturated ester of N-Boc-4-oxopiperidine (1.0 equiv) in a suitable solvent such as chloroform or toluene at room temperature, add the organocatalyst (0.1 equiv).

  • Addition of Nucleophile: Add freshly distilled acetaldehyde (10.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-substituted 4-oxopiperidine.

Quantitative Data Summary:

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
110CHCl₃4885>20:199
210Toluene4882>20:198
35CHCl₃7275>20:199

Protocol 2: Diastereoselective Alkylation of an N-Acyl-4-Oxopiperidine Enolate

This protocol describes the diastereoselective alkylation of a lithium enolate of an N-acyl-4-oxopiperidine. The stereochemical outcome is directed by the bulky N-acyl group, leading to preferential formation of one diastereomer.

Reaction Scheme:

The N-acyl-4-oxopiperidine is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is then trapped with an electrophile (e.g., benzyl bromide) to yield the 3-alkylated product.

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add n-butyllithium (1.1 equiv) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Substrate Addition: Add a solution of N-acyl-4-oxopiperidine (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the 3-alkylated 4-oxopiperidine.

Quantitative Data Summary:

EntryElectrophileBaseTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Benzyl bromideLDA-78 to rt7895:5
2Methyl iodideLDA-78 to rt8592:8
3Allyl bromideLHMDS-78 to rt7290:10

Visualizations

G General Workflow for 3-Alkylation of 4-Oxopiperidine cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4-Oxopiperidine 4-Oxopiperidine Base (e.g., LDA) Base (e.g., LDA) Enolate_Formation Enolate Formation (-78 °C, THF) Base (e.g., LDA)->Enolate_Formation Electrophile (R-X) Electrophile (R-X) Alkylation_Step Alkylation (-78 °C to rt) Electrophile (R-X)->Alkylation_Step Enolate_Formation->Alkylation_Step Quench Quench (aq. NH4Cl) Alkylation_Step->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 3-Alkylated 4-Oxopiperidine Purification->Product

Caption: Experimental workflow for the alkylation of 4-oxopiperidines.

G Reaction Logic: Enolate Formation and Reactivity Start N-Protected 4-Oxopiperidine Base Strong Base (e.g., LDA, LHMDS) Enolate Piperidine Enolate (Nucleophile) Base->Enolate Product 3-Substituted 4-Oxopiperidine Enolate->Product C-C Bond Formation Electrophile Carbon Electrophile (e.g., R-X, Michael Acceptor) Electrophile->Product

Caption: Key intermediate pathway for C-C bond formation.

References

Application Note: Synthesis of (S)-1-Boc-4-methylene-2-methylpiperidine via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and bioactive molecules. The introduction of an exocyclic methylene group onto the piperidine ring provides a valuable synthetic handle for further functionalization in drug discovery and development. This application note provides a detailed protocol for the Wittig reaction on (S)-1-Boc-2-methyl-4-piperidone to synthesize (S)-1-Boc-4-methylene-2-methylpiperidine. The Wittig reaction is a reliable method for converting ketones into alkenes with high regioselectivity.[1][2][3] This protocol is specifically tailored for researchers and scientists in the field of medicinal chemistry and organic synthesis.

Reaction Principle

The Wittig reaction involves the reaction of a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph3P=CH2), with a ketone, (S)-1-Boc-2-methyl-4-piperidone. The ylide is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the ketone.[4][5] This leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring.[2][4] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which facilitates the elimination to yield the desired alkene.[1][2]

Experimental Protocol

This protocol is divided into two main stages: the in situ preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent Wittig reaction with the piperidone substrate.

Materials and Equipment
ReagentsSupplierGrade
(S)-1-Boc-2-methyl-4-piperidoneCommercially Available≥95%
Methyltriphenylphosphonium bromideCommercially Available≥98%
Potassium tert-butoxide (KOtBu)Commercially Available≥98%
Anhydrous Tetrahydrofuran (THF)Commercially AvailableDriSolv® or equivalent
Diethyl ether (anhydrous)Commercially AvailableAnhydrous Grade
Saturated aqueous sodium bicarbonate (NaHCO3)In-house preparation-
Saturated aqueous sodium chloride (brine)In-house preparation-
Anhydrous magnesium sulfate (MgSO4)Commercially AvailableReagent Grade
Deuterated chloroform (CDCl3)Commercially AvailableNMR Grade

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Cannula

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Wittig Reagent Preparation and Reaction

Safety Precautions: Potassium tert-butoxide is a strong base and is corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Anhydrous solvents are flammable and should be handled with care.

Step-by-Step Procedure:

  • Preparation of the Ylide:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.5 equivalents).

    • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) (approximately 20 mL per gram of phosphonium salt).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add potassium tert-butoxide (1.4 equivalents) portion-wise to the stirred suspension under a positive pressure of nitrogen. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate dry 50 mL round-bottom flask, dissolve (S)-1-Boc-2-methyl-4-piperidone (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of piperidone).

    • Using a cannula, slowly transfer the solution of the piperidone to the freshly prepared ylide solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure (S)-1-Boc-4-methylene-2-methylpiperidine.

Data Summary
Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Mass (g)Expected Yield (%)
(S)-1-Boc-2-methyl-4-piperidone213.291.010.02.13-
Methyltriphenylphosphonium bromide357.231.515.05.36-
Potassium tert-butoxide112.211.414.01.57-
(S)-1-Boc-4-methylene-2-methylpiperidine211.31---70-85

Note: The expected yield is based on literature precedents for similar sterically hindered ketones. Actual yields may vary depending on reaction scale and purity of reagents.

Visualization of the Experimental Workflow

Wittig_Reaction_Workflow sub (S)-1-Boc-2-methyl-4-piperidone wittig_rxn Wittig Reaction (THF, 0 °C to rt) sub->wittig_rxn phos_salt Methyltriphenylphosphonium bromide prep_ylide Ylide Preparation (THF, 0 °C) phos_salt->prep_ylide base KOtBu base->prep_ylide ylide Methylenetriphenylphosphorane (in situ) ylide->wittig_rxn reacts with prep_ylide->ylide forms workup Work-up & Purification (Extraction, Chromatography) wittig_rxn->workup product (S)-1-Boc-4-methylene- 2-methylpiperidine workup->product yields

Caption: Workflow for the synthesis of (S)-1-Boc-4-methylene-2-methylpiperidine.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis of (S)-1-Boc-4-methylene-2-methylpiperidine using the Wittig reaction. The use of a non-stabilized ylide is crucial for reacting with the sterically hindered ketone.[3] This procedure is robust and can be adapted for the synthesis of various exomethylene-containing piperidine derivatives, which are valuable intermediates in drug discovery programs. Careful execution of the protocol under inert conditions is key to achieving high yields of the desired product.

References

Application Notes and Protocols for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the stereoselective synthesis of complex bioactive molecules. Its rigid piperidine core, combined with the stereocenter at the C2 position, makes it an excellent scaffold for the synthesis of kinase inhibitors, particularly for the Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) families. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled manipulation of the piperidine ring and its substituents during synthetic sequences.

Application in Kinase Inhibitor Synthesis

Chiral piperidine scaffolds are integral components of numerous approved drugs and clinical candidates. The introduction of a chiral center on the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties. In the context of kinase inhibitors, the defined stereochemistry of the piperidine moiety often plays a crucial role in the precise three-dimensional orientation of the molecule within the ATP-binding pocket of the target kinase, leading to improved potency and selectivity.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of JAKs, such as Tofacitinib, have emerged as important therapeutics. The synthesis of these inhibitors often relies on the stereoselective construction of a substituted piperidine core. While various synthetic strategies exist, the use of chiral scaffolds like this compound offers a potential route to establish the desired stereochemistry early in the synthesis.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK JAK_P P-JAK JAK->JAK_P 2. Autophosphorylation Receptor_P P-Receptor JAK_P->Receptor_P 3. Receptor Phosphorylation STAT STAT JAK_P->STAT Receptor_P->STAT 4. STAT Recruitment STAT_P P-STAT STAT->STAT_P 5. STAT Phosphorylation STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK_P Inhibition

Rho-Associated Kinase (ROCK) Inhibitors

The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as contraction, motility, and adhesion.[1] Dysregulation of this pathway is associated with various cardiovascular diseases, making ROCK an attractive therapeutic target. The development of potent and selective ROCK inhibitors often incorporates heterocyclic scaffolds, and the introduction of chirality can enhance their pharmacological profiles.

Rho-Associated Kinase (ROCK) Signaling Pathway

ROCK_Signaling_Pathway GPCR GPCR / Ligand RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activation of GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation ROCK_Active Active ROCK ROCK->ROCK_Active MLCP Myosin Light Chain Phosphatase (MLCP) ROCK_Active->MLCP Inhibition pMLC Phosphorylated Myosin Light Chain ROCK_Active->pMLC Phosphorylation MLCP->pMLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Actomyosin_Contraction ROCK_Inhibitor ROCK Inhibitor ROCK_Inhibitor->ROCK_Active Inhibition

Experimental Protocols

Protocol 1: Stereoselective Reduction of the Ketone

This protocol describes the diastereoselective reduction of the 4-oxo group to a hydroxyl group, a common step in the elaboration of this scaffold. The stereochemical outcome is influenced by the existing (S)-methyl group at the C2 position.

Experimental Workflow: Stereoselective Reduction

G

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or methanol) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C for L-Selectride® or 0 °C for NaBH₄) using an appropriate cooling bath.

  • Addition of Reducing Agent: Slowly add a solution or solid portion of the reducing agent (e.g., L-Selectride®, 1.1 eq, or sodium borohydride, 1.5 eq).

  • Reaction: Stir the reaction mixture at the low temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at the low temperature.

  • Work-up: Allow the mixture to warm to room temperature. If necessary, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired (2S,4R)- or (2S,4S)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate.

Quantitative Data (Hypothetical based on similar reactions):

Reducing AgentTemperatureDiastereomeric Ratio (cis:trans)Yield (%)
NaBH₄0 °C3:1 - 5:185-95
L-Selectride®-78 °C>10:180-90
Protocol 2: Reductive Amination

This protocol outlines the conversion of the ketone to a chiral amine, another key transformation for introducing diversity and building complexity in drug synthesis.

Experimental Workflow: Reductive Amination

G

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane or methanol, ~0.2 M) at room temperature, add the desired amine (e.g., methylamine hydrochloride, 1.5 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amine by flash column chromatography on silica gel to yield the desired diastereomerically enriched product.

Quantitative Data (Hypothetical based on similar reactions):

AmineReducing AgentDiastereomeric Ratio (cis:trans)Yield (%)
Methylamine HClNaBH(OAc)₃2:1 - 4:170-85
BenzylamineNaBH(OAc)₃3:1 - 6:175-90

Summary

This compound serves as a foundational chiral scaffold for the asymmetric synthesis of complex piperidine-containing molecules. Its utility is particularly pronounced in the development of kinase inhibitors for the JAK-STAT and Rho/ROCK signaling pathways. The protocols outlined above for stereoselective reduction and reductive amination represent fundamental transformations that enable the elaboration of this scaffold into highly functionalized, stereochemically defined intermediates for drug discovery and development. The choice of reagents and reaction conditions in these transformations is critical for controlling the diastereoselectivity and achieving high yields of the desired products.

References

Application Notes: Synthesis of Spiropiperidine Derivatives from N-Boc-4-piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiropiperidine scaffolds are integral components in a wide array of pharmaceuticals and biologically active compounds due to their rigid, three-dimensional structures. This conformational rigidity can enhance pharmacokinetic profiles and improve interactions with biological targets. N-Boc-4-piperidone is a versatile and commonly used starting material for constructing these complex architectures. This document outlines a robust protocol for the synthesis of spiropiperidine derivatives, specifically focusing on the well-established three-component reaction involving N-Boc-4-piperidone, an isatin derivative, and an amino acid to form spirooxindole-piperidine compounds.

This multicomponent reaction strategy is highly efficient, offering a direct and atom-economical route to structurally diverse spiropiperidines. The protocols and data presented are intended for researchers and scientists in the field of medicinal chemistry and drug development.

General Reaction Scheme

A prevalent method for synthesizing spiropiperidine derivatives is the multicomponent reaction, which combines three or more reactants in a single step to form a complex product. The reaction of N-Boc-4-piperidone, isatin, and an amino acid (such as L-proline) is a classic example that yields medicinally relevant spirooxindole-piperidines.

G cluster_product Product R1 N-Boc-4-piperidone Plus1 + R1->Plus1 R2 Isatin Derivative Plus2 + R2->Plus2 R3 Amino Acid (e.g., L-Proline) P1 Spirooxindole-piperidine Derivative Plus1->R2 Plus2->R3 edge_node Plus2->edge_node edge_node->P1 [Catalyst] Solvent, Temp G start Reactant Preparation (N-Boc-4-piperidone, Isatin, Amino Acid) setup Reaction Setup (Combine reactants in solvent) start->setup reaction Reaction Under Reflux (e.g., 65-80°C, 8-12h) setup->reaction monitor Monitoring by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Cooling & Solvent Evaporation) monitor->workup Complete purify Purification (Silica Gel Column Chromatography) workup->purify end Characterization (NMR, MS, IR) purify->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Modifications of N-Boc-2-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing reaction conditions in the chemical modification of N-Boc-2-methyl-4-piperidone. The presence of the methyl group at the C-2 position introduces steric and stereochemical considerations that require careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with N-Boc-2-methyl-4-piperidone compared to its non-methylated analog?

A1: The primary challenges arise from the steric hindrance and the chirality introduced by the 2-methyl group. These factors can lead to lower reaction rates, reduced yields, and the formation of diastereomers. Controlling stereoselectivity is a critical aspect of optimizing reactions for this substrate. Lithiation and subsequent trapping of the enantioenriched starting materials can lead to 2,2-disubstituted piperidines with retention of stereochemistry[1].

Q2: How does the N-Boc protecting group influence the reactivity of the piperidone ring?

A2: The N-Boc (tert-butyloxycarbonyl) group is an electron-withdrawing group that can impact the reactivity of the nitrogen atom[2]. It provides steric bulk and is stable under a wide range of reaction conditions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in a suitable solvent[3][4][5]. The rate of rotation of the N-Boc group is fast, which means the presence of rotamers is not typically detrimental to lithiation chemistry[1].

Q3: What are the general storage recommendations for N-Boc-2-methyl-4-piperidone?

A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Open containers should be carefully resealed and kept upright to prevent leakage[6].

Troubleshooting Guide

Issue 1: Low Yield in Reductive Amination

Question: I am attempting a reductive amination with a primary amine and sodium triacetoxyborohydride, but the yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in reductive amination of N-Boc-2-methyl-4-piperidone can be attributed to several factors, primarily related to the steric hindrance from the 2-methyl group.

  • Incomplete Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the iminium ion or enamine intermediate may be slow or incomplete.

    • Solution: Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the dehydration step. Ensure the reaction is run in a suitable solvent that allows for the removal of water, or use a dehydrating agent.

  • Ineffective Reducing Agent: While sodium triacetoxyborohydride is generally effective, its reactivity might be insufficient for this sterically hindered substrate.

    • Solution: Consider alternative reducing agents. For a scalable process, catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) can be highly effective, often leading to high yields and purity[7].

  • Side Reactions: The starting material or product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of byproducts. Adjust the reaction temperature and time accordingly. It's often beneficial to run the reaction at room temperature or slightly below to minimize side reactions[7].

Issue 2: Poor Diastereoselectivity in Nucleophilic Addition to the Carbonyl Group

Question: My nucleophilic addition (e.g., Grignard or organolithium reagent) to the C-4 carbonyl is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The 2-methyl group creates a chiral center, and controlling the direction of nucleophilic attack on the C-4 carbonyl is key to achieving good diastereoselectivity.

  • Steric Hindrance: The approach of the nucleophile is influenced by the conformation of the piperidine ring and the bulky N-Boc group.

    • Solution 1 (Chelation Control): Use a Lewis acid additive (e.g., CeCl₃, Ti(OiPr)₄) that can coordinate with the carbonyl oxygen and potentially the N-Boc group, creating a more rigid transition state that favors one direction of attack. Titanium-mediated coupling has been shown to be effective in similar systems[8].

    • Solution 2 (Reagent Choice): Employ bulkier nucleophiles or reducing agents. The increased steric demand of the reagent can enhance the energy difference between the two possible transition states, leading to higher diastereoselectivity.

    • Solution 3 (Temperature): Lowering the reaction temperature (e.g., to -78 °C) can significantly improve selectivity by favoring the lower-energy transition state.

Issue 3: Difficulty with Boc Deprotection

Question: I am having trouble removing the N-Boc group. The reaction is either incomplete or leads to decomposition of my product. What are the best practices?

Answer: While Boc deprotection is generally straightforward, the stability of the final product can be a concern.

  • Incomplete Reaction: The acidic conditions may not be strong enough or the reaction time may be too short.

    • Solution: A common and effective method is using hydrochloric acid (HCl) in a solvent like methanol, isopropanol, or dioxane[4][7]. Ensure a sufficient excess of acid is used (e.g., 3.0 equivalents) and monitor the reaction to completion by TLC or LC-MS[7].

  • Product Decomposition: The desired product may be unstable to strong acidic conditions.

    • Solution: Use milder conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a common alternative that often allows for easier workup, as the excess acid and solvent can be removed under reduced pressure[5]. If the product is particularly sensitive, carefully controlling the temperature (0-5 °C) during the acid addition can help mitigate degradation[7].

Data Presentation: Reductive Amination Optimization

The following table summarizes typical reaction conditions for the synthesis of N-Methyl-1-(piperidin-4-yl)methanamine starting from N-Boc-4-piperidone, which can be adapted for the 2-methyl analog.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)Reference
1Reductive AminationN-Boc-4-piperidoneAmmonia, Hydrogen, Raney NickelMethanol85-95>98[7]
2N-Methylationtert-butyl 4-(aminomethyl)piperidine-1-carboxylateFormaldehyde, Hydrogen, Pd/CEthanol80-90>97[7]
3Deprotectiontert-butyl 4-((methylamino)methyl)piperidine-1-carboxylateConcentrated Hydrochloric AcidIsopropanol>95>99[7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination (Catalytic Hydrogenation)

This protocol is adapted from a scalable synthesis and is suitable for the 2-methyl analog with potential adjustments to reaction time[7].

  • Reactor Setup: Charge a suitable reactor with N-Boc-2-methyl-4-piperidone (1.0 eq), Methanol (10 vol), and the primary amine (1.2-1.5 eq).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel or 5% Pd/C (2-5 mol%) in Methanol.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Protocol 2: N-Boc Deprotection Using HCl

This protocol is a standard and robust method for Boc group removal[4][7].

  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a suitable solvent such as Isopropanol or Methanol (5 vol).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acid Addition: Slowly add concentrated Hydrochloric Acid (3.0 eq), ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Warm the reaction mixture to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the absence of starting material.

  • Workup: Upon completion, the product can be isolated. Depending on the subsequent steps, this may involve basification with a solution like 50% w/w Sodium Hydroxide to a pH > 12, followed by extraction with a solvent like Dichloromethane.

Visualizations

experimental_workflow cluster_start Step 1: Reductive Amination cluster_deprotection Step 2: Boc Deprotection start N-Boc-2-methyl-4-piperidone reaction1 Reaction Vessel (Methanol, RT, 2-12h) start->reaction1 reagents1 Primary Amine, Reducing Agent (e.g., H2/Pd-C) reagents1->reaction1 workup1 Filter Catalyst, Concentrate reaction1->workup1 product1 N-Boc-4-amino-2-methylpiperidine workup1->product1 reaction2 Reaction Vessel (0°C to RT, 2-4h) product1->reaction2 Crude Product reagents2 Acid (e.g., HCl in IPA) reagents2->reaction2 workup2 Basify & Extract or Concentrate reaction2->workup2 final_product Final Amine Product (as salt or free base) workup2->final_product

Caption: A typical two-step workflow for the synthesis of a functionalized 2-methylpiperidine.

troubleshooting_yield cluster_imine Imine Formation Issues cluster_reductant Reduction Issues cluster_stability Stability Issues start Low Yield in Reductive Amination check_imine Is imine formation slow? start->check_imine check_reductant Is NaBH(OAc)3 ineffective? start->check_reductant check_stability Are byproducts forming? start->check_stability solution_imine Add catalytic acid (AcOH). Use dehydrating agent. check_imine->solution_imine Yes solution_reductant Switch to stronger conditions: H2, Raney Ni or Pd/C. check_reductant->solution_reductant Yes solution_stability Lower reaction temperature. Reduce reaction time. check_stability->solution_stability Yes

Caption: Troubleshooting decision tree for low yield in reductive amination reactions.

stereoselectivity_pathway cluster_pathways Nucleophilic Attack Pathways ketone N-Boc-2-methyl-4-piperidone axial Axial Attack ketone->axial Path A equatorial Equatorial Attack ketone->equatorial Path B nucleophile Nucleophile (e.g., R-MgBr) nucleophile->axial nucleophile->equatorial product_a Diastereomer A (Equatorial Alcohol) axial->product_a product_b Diastereomer B (Axial Alcohol) equatorial->product_b control Reaction Conditions (Temp, Lewis Acid, Reagent Size) control->axial Influences Selectivity control->equatorial Influences Selectivity

Caption: Logical relationship for controlling diastereoselectivity in nucleophilic additions.

References

Preventing racemization of (S)-2-methylpiperidine derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-2-methylpiperidine derivatives.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity During N-Acylation

Symptoms: You start with enantiomerically pure (S)-2-methylpiperidine, but after N-acylation, the enantiomeric excess (ee%) of the product is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Strongly Basic Conditions Strong bases can deprotonate the chiral center at the C2 position, leading to the formation of a planar enamine intermediate, which upon reprotonation can result in racemization.- Use milder, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Employ coupling reagents that do not require a strong base for activation.
Elevated Reaction Temperature Higher temperatures can provide the necessary activation energy for the deprotonation at the chiral center, accelerating the rate of racemization.- Perform the acylation at lower temperatures, ideally between 0 °C and room temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Nature of the Acylating Agent Highly reactive acylating agents, such as acid chlorides, can generate more vigorous reaction conditions that may promote racemization.- Consider using alternative acylating agents like acid anhydrides or employing peptide coupling reagents (e.g., HATU, HOBt) which facilitate amide bond formation under milder conditions.
Inappropriate N-Protecting Group The electronic nature of the N-protecting group can influence the acidity of the proton at the C2 position. Electron-withdrawing groups can increase its acidity, making it more susceptible to deprotonation.- While specific quantitative comparisons are scarce in the literature, consider the steric and electronic properties of your desired N-acyl group. For temporary protection, carbamates like Boc and Cbz are generally considered stable under many acylation conditions.[1]
Issue 2: Racemization Observed During N-Alkylation

Symptoms: The enantiomeric purity of your (S)-2-methylpiperidine derivative decreases after introducing an alkyl group to the nitrogen atom.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Formation of an Iminium Ion Intermediate Under certain conditions, particularly with reagents that can act as both an alkylating agent and an oxidant, or in the presence of Lewis acids, an iminium ion can form at the N-C2 bond. This planar intermediate loses its stereochemical information, and subsequent reduction or nucleophilic attack can lead to a racemic mixture.- Opt for direct N-alkylation with alkyl halides under basic conditions using a non-nucleophilic base like K₂CO₃ or DIPEA.[2][3] - Employ reductive amination, which involves the formation of an iminium ion that is immediately reduced in situ, often with high stereocontrol depending on the reducing agent and reaction conditions.
Harsh Reaction Conditions High temperatures and prolonged reaction times can increase the likelihood of side reactions, including those that lead to racemization.- Conduct the alkylation at the lowest temperature that allows for a reasonable reaction rate. - Use a syringe pump for the slow addition of the alkylating agent to maintain a low concentration and minimize side reactions.[2]
Choice of Base and Solvent The combination of base and solvent can influence the reaction pathway and the stability of the chiral center.- For direct alkylation with alkyl halides, a combination of K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is a common choice.[2][3] For more sensitive substrates, consider milder bases like DIPEA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in (S)-2-methylpiperidine derivatives?

A1: The primary mechanism of racemization involves the deprotonation of the hydrogen atom at the chiral C2 position. This abstraction is typically facilitated by a base, leading to the formation of a planar achiral enamine or a related resonance-stabilized intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (S) and (R) enantiomers. The formation of a planar N-acyliminium ion can also lead to loss of stereochemistry.

Q2: How do N-protecting groups influence the stereochemical stability of the C2 center?

A2: N-protecting groups can influence the stereochemical stability of the C2 center through both electronic and steric effects. Electron-withdrawing protecting groups, such as acyl or sulfonyl groups, can increase the acidity of the C2 proton, making it more susceptible to abstraction by a base. Conversely, electron-donating groups may decrease the acidity of this proton. Sterically bulky protecting groups can hinder the approach of a base to the C2 proton, thereby sterically disfavoring deprotonation and helping to preserve the stereochemical integrity. Carbamate protecting groups like benzyloxycarbonyl (Cbz) are known for their stability and are often used to protect the nitrogen during multi-step syntheses.[1]

Q3: Are there any general recommendations for choosing a solvent to minimize racemization?

A3: While solvent effects can be substrate and reaction-dependent, polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used for N-alkylation and N-acylation reactions.[2] It is crucial to use anhydrous solvents, as the presence of water can interfere with the reaction and potentially facilitate proton exchange that could contribute to racemization.

Q4: Can I predict whether a specific reaction condition will cause racemization?

A4: While it is challenging to predict with absolute certainty, you can assess the risk of racemization by considering the following factors:

  • Basicity: Stronger bases increase the risk.

  • Temperature: Higher temperatures increase the risk.

  • Reaction Time: Longer reaction times can increase the extent of racemization if a pathway for it exists.

  • Substrate: The presence of electron-withdrawing groups on the nitrogen or the piperidine ring can increase the acidity of the C2 proton, making it more prone to abstraction.

It is always advisable to perform a small-scale test reaction and analyze the enantiomeric purity of the product using a suitable analytical method, such as chiral HPLC or GC.

Experimental Protocols

Protocol 1: Non-Racemizing N-Benzylation of (S)-2-Methylpiperidine

This protocol is adapted from general procedures for N-alkylation of piperidines, with modifications to minimize racemization.[2][3]

Materials:

  • (S)-2-Methylpiperidine

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-2-methylpiperidine (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture over a period of 30 minutes using a syringe pump.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-(S)-2-methylpiperidine.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Protocol 2: N-Acylation of (S)-2-Methylpiperidine using HATU

This protocol employs a peptide coupling reagent to facilitate acylation under mild conditions, which is generally effective at preventing racemization.

Materials:

  • (S)-2-Methylpiperidine

  • Carboxylic acid of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of (S)-2-methylpiperidine (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric purity of the N-acylated product by chiral HPLC or GC.

Visualizations

Racemization Mechanism of (S)-2-Methylpiperidine

Caption: Base-catalyzed racemization of (S)-2-methylpiperidine via a planar enamine intermediate.

Workflow for Preventing Racemization

prevention_workflow start Start with Enantiopure (S)-2-Methylpiperidine Derivative reaction_choice Choose Reaction Type start->reaction_choice acylation N-Acylation reaction_choice->acylation Acylation alkylation N-Alkylation reaction_choice->alkylation Alkylation conditions_acyl Select Mild Conditions: - Low Temperature (0 °C to RT) - Weak, Non-nucleophilic Base (e.g., DIPEA) - Coupling Reagent (e.g., HATU) acylation->conditions_acyl conditions_alkyl Select Mild Conditions: - Low Temperature - Weak Base (e.g., K₂CO₃) - Slow Addition of Alkylating Agent alkylation->conditions_alkyl reaction_acyl Perform Acylation conditions_acyl->reaction_acyl reaction_alkyl Perform Alkylation conditions_alkyl->reaction_alkyl workup Aqueous Workup and Purification reaction_acyl->workup reaction_alkyl->workup analysis Analyze Enantiomeric Purity (ee%) (Chiral HPLC/GC) workup->analysis end Enantiopure Product analysis->end

Caption: Decision workflow for minimizing racemization during synthesis.

References

Troubleshooting low yields in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: My piperidine product is a yellow oil, although it is reported to be colorless. What is the cause and how can I purify it?

A: A yellow coloration in piperidine is typically due to oxidation products. For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation. To prevent future discoloration, it is advisable to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am having difficulty separating my piperidine product from a pyridine impurity by distillation. Why is this challenging?

A: Piperidine and pyridine can form an azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[1]

Q3: My solution of piperidine in DMF crystallized upon storage. What is the cause of this?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride.[1] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the typical yields for piperidine synthesis?

A: Yields can vary significantly depending on the synthetic method, the scale of the reaction, and the purity of the starting materials. For instance, the thionation of an amide with Lawesson's reagent can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1]

Troubleshooting Guides for Low Yields

This section provides detailed troubleshooting for common synthetic methods used to prepare substituted piperidines.

Reductive Amination

Reductive amination is a versatile one-pot reaction that involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction of the intermediate imine/enamine to form the piperidine ring.[1]

Problem: Low yield of the desired substituted piperidine.

Below is a logical workflow to troubleshoot low yields in reductive amination reactions.

G cluster_start Start cluster_imine Imine/Enamine Formation cluster_reduction Reduction Step cluster_side_reactions Side Reactions cluster_end Resolution start Low Yield Observed check_imine Check Imine/Enamine Formation (TLC, NMR, or IR) start->check_imine imine_ok Imine Formation Confirmed check_imine->imine_ok Yes imine_issue Inefficient Imine Formation check_imine->imine_issue No check_reduction Evaluate Reduction Step imine_ok->check_reduction optimize_imine Optimize Imine Formation: - Adjust pH (4-5) - Remove water (molecular sieves) - Increase reaction time/temperature imine_issue->optimize_imine optimize_imine->check_imine reduction_ok Successful Reduction check_reduction->reduction_ok Yes reduction_issue Inefficient Reduction check_reduction->reduction_issue No check_side_products Analyze for Side Products (NMR, LC-MS) reduction_ok->check_side_products optimize_reduction Optimize Reduction: - Verify reducing agent activity - Choose a more suitable reducing agent - Adjust temperature reduction_issue->optimize_reduction optimize_reduction->check_reduction side_products_present Side Products Identified check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No address_side_reactions Address Side Reactions: - Lower temperature - Adjust stoichiometry - Use a milder reducing agent side_products_present->address_side_reactions end Improved Yield no_side_products->end address_side_reactions->start

Troubleshooting workflow for low yield in reductive amination.
Reducing AgentSolvent(s)Typical TemperatureYield Range (%)Notes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Room Temperature70-95Mild and selective, tolerates a wide range of functional groups.[2]
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Room Temperature60-90Requires slightly acidic conditions (pH 4-5); toxic cyanide byproduct.[2][3][4]
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)0°C to Room Temp.50-85Less selective, can reduce the starting carbonyl; often requires pre-formation of the imine.[2][5]
Hydrogen (H₂) with Pd/CMethanol (MeOH), Ethanol (EtOH)Room Temp. to 50°C75-95Requires specialized hydrogenation equipment; can be highly effective and clean.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve the dicarbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: To catalyze imine formation, add acetic acid (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction may be exothermic, so careful addition is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring.[1] Low yields can often be attributed to the reactivity of the diene and dienophile, the choice of catalyst, and the reaction conditions.

Problem: Low yield of the desired substituted piperidine.

The following workflow can help diagnose and resolve issues leading to low yields in aza-Diels-Alder reactions.

G cluster_start Start cluster_reagents Reagents cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_end Resolution start Low Yield Observed check_reagents Verify Purity of Diene and Imine start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_issue Impure Reagents check_reagents->reagents_issue No check_catalyst Evaluate Catalyst reagents_ok->check_catalyst purify_reagents Purify Diene and/or Imine reagents_issue->purify_reagents purify_reagents->check_reagents catalyst_ok Catalyst is Active and Appropriate check_catalyst->catalyst_ok Yes catalyst_issue Catalyst Inactive or Inappropriate check_catalyst->catalyst_issue No check_conditions Assess Reaction Conditions catalyst_ok->check_conditions optimize_catalyst Optimize Catalyst: - Screen different Lewis acids - Check catalyst loading - Use a freshly opened/prepared catalyst catalyst_issue->optimize_catalyst optimize_catalyst->check_catalyst conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_issue Suboptimal Conditions check_conditions->conditions_issue No end Improved Yield conditions_ok->end optimize_conditions Optimize Conditions: - Vary solvent - Adjust temperature - Modify reaction time conditions_issue->optimize_conditions optimize_conditions->check_conditions

Troubleshooting workflow for low yield in aza-Diels-Alder reactions.
DieneCatalyst (mol%)SolventTemperature (°C)Yield Range (%)Notes
Danishefsky's dieneZnCl₂ (10)THF2570-90A versatile diene, often providing high yields under mild conditions.[6]
Danishefsky's dieneYb(OTf)₃ (10)Water2560-85Lewis acid catalysis in aqueous media can be effective.[6]
Brassard's dieneBF₃·OEt₂ (20)CH₂Cl₂-78 to 2550-80Can provide different regioselectivity compared to Danishefsky's diene.
Rawal's dieneSc(OTf)₃ (5)CH₂Cl₂-2075-95Highly reactive diene, often leading to excellent yields with a variety of imines.

  • Reaction Setup: To a solution of the imine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).

  • Diene Addition: Cool the mixture to 0°C and add Danishefsky's diene (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often treated with a mild acid (e.g., acetic acid in aqueous THF) to hydrolyze the silyl enol ether and then purified by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related heterocyclic system.[5][7]

Problem: Low yield of the desired substituted piperidine.

The following logical workflow can be used to troubleshoot low yields in Pictet-Spengler reactions.

G cluster_start Start cluster_iminium Iminium Ion Formation cluster_cyclization Cyclization cluster_side_reactions Side Reactions cluster_end Resolution start Low Yield Observed check_iminium Check Iminium Ion Formation start->check_iminium iminium_ok Iminium Formation Sufficient check_iminium->iminium_ok Yes iminium_issue Insufficient Iminium Formation check_iminium->iminium_issue No check_cyclization Evaluate Cyclization Step iminium_ok->check_cyclization optimize_iminium Optimize Iminium Formation: - Use a stronger acid - Increase acid concentration - Remove water iminium_issue->optimize_iminium optimize_iminium->check_iminium cyclization_ok Cyclization Successful check_cyclization->cyclization_ok Yes cyclization_issue Poor Cyclization check_cyclization->cyclization_issue No check_side_products Analyze for Side Products (e.g., over-oxidation, polymerization) cyclization_ok->check_side_products optimize_cyclization Optimize Cyclization: - Increase temperature - Use a more nucleophilic arene - Change solvent cyclization_issue->optimize_cyclization optimize_cyclization->check_cyclization side_products_present Side Products Identified check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No address_side_reactions Address Side Reactions: - Lower reaction temperature - Use milder acid catalyst - Protect sensitive functional groups side_products_present->address_side_reactions end Improved Yield no_side_products->end address_side_reactions->start

Troubleshooting workflow for low yield in Pictet-Spengler reactions.
β-Arylethylamine SubstrateAldehyde/Ketone SubstrateAcid CatalystSolventTemperature (°C)Yield Range (%)
TryptamineFormaldehydeTFACH₂Cl₂2580-95
TryptamineAcetaldehydeHClEtOH7870-85
PhenethylamineFormaldehydeHClH₂O10060-75
DopamineAcetoneH₂SO₄MeOH6550-70

Yields are highly dependent on the specific substrates and reaction conditions.[5][7][8]

  • Reaction Setup: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

References

Technical Support Center: Purification Strategies for Polar Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar piperidine intermediates.

Frequently Asked Questions (FAQs)

Q1: My polar piperidine derivative is streaking badly on a silica gel TLC plate and column. What causes this and how can I fix it?

A1: Streaking, or tailing, of basic compounds like piperidines on silica gel is a common problem. It is primarily caused by strong ionic interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong binding leads to poor separation and broad or streaking peaks.[1][2]

To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), pyridine, or ammonia (often as a 7N solution in methanol), can neutralize the acidic silanol groups.[2][3] This reduces the strong interaction with your piperidine compound, resulting in improved peak shape and elution.[2]

  • Use a different stationary phase: Consider using a less acidic stationary phase like basic or neutral alumina.[4] Alternatively, amine-deactivated silica, which has an aminopropyl functionality bonded to the surface, provides a more neutral environment and can significantly improve the chromatography of basic compounds.[1][3]

Q2: I'm losing a significant amount of my polar piperidine compound during aqueous workup/extraction. How can I improve my recovery?

A2: Polar piperidines can have appreciable solubility in water, especially if they form salts. To improve recovery during liquid-liquid extraction, you need to manipulate the pH of the aqueous phase to ensure the piperidine is in its neutral, free-base form, which is more soluble in organic solvents.[5][6]

  • Basify the aqueous layer: Before extracting, add a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to the aqueous layer to raise the pH.[7] A general guideline is to adjust the pH to be at least two units above the pKa of your piperidine's conjugate acid.[2] This deprotonates the piperidinium ion, making the compound less polar and driving it into the organic phase.[6][7]

  • Use brine washes: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the dissolved water and reduce the loss of your polar organic compound to the aqueous phase.[8]

Q3: My piperidine intermediate is a solid, but it "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a crystalline solid, often because it is melting at the temperature of crystallization or is highly soluble in the solvent.[9]

Here are some strategies to promote crystallization:

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Slower cooling encourages the formation of an ordered crystal lattice.[9]

  • Use a two-solvent (anti-solvent) system: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid.[9] This gradual reduction in solubility can induce crystallization.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Convert to a salt: If the free base is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride, fumarate, tartrate). Salts often have higher melting points and more rigid structures, which can make them easier to crystallize. You can try different counter-ions to find one that forms a well-defined crystalline solid.[4][10]

Q4: Can I purify my highly polar piperidine derivative using reverse-phase chromatography?

A4: Yes, but it can be challenging. Highly polar compounds often show poor retention on traditional non-polar C18 columns, eluting in or near the void volume.[11]

To improve retention:

  • Use a polar-embedded or polar-endcapped column: These columns (often designated "Aqua" or "Hydro") are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.[12]

  • Use ion-pairing agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can form a neutral ion-pair with the protonated piperidine, increasing its hydrophobicity and retention on the C18 column.[13]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or a diol phase) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[11]

Troubleshooting Guides

Guide 1: Troubleshooting Normal-Phase (Silica Gel) Column Chromatography

This guide provides a systematic workflow for addressing common issues encountered when purifying polar piperidine intermediates on silica gel.

G start Start: Crude Piperidine for Silica Column problem Problem Observed start->problem streak Compound Streaks / Tailing (Low Rf) problem->streak Bad Peak Shape no_elution Compound Won't Elute problem->no_elution No Product low_yield Low Recovery After Column problem->low_yield Poor Mass Balance cause_streak Cause: Strong acid-base interaction with silica streak->cause_streak cause_no_elution Cause: Irreversible binding to acidic silica sites no_elution->cause_no_elution cause_low_yield Cause: Compound streaked across many fractions or decomposed on silica low_yield->cause_low_yield sol_streak1 Solution 1: Add Base to Mobile Phase (e.g., 1% TEA or NH4OH) cause_streak->sol_streak1 sol_streak2 Solution 2: Switch to Less Acidic Stationary Phase (Alumina or Amine-Silica) cause_streak->sol_streak2 cause_no_elution->sol_streak2 sol_yield Solution: Use a modified solvent system or alternative stationary phase (see left) cause_low_yield->sol_yield

Troubleshooting workflow for silica gel chromatography.
Guide 2: Decision Tree for Selecting a Purification Strategy

This decision tree helps in selecting an appropriate purification strategy based on the properties of the polar piperidine intermediate and the nature of the impurities.

G start Start: Crude Polar Piperidine Intermediate q1 Is the product a solid or a liquid/oil? start->q1 solid Solid q1->solid Solid liquid Liquid/Oil q1->liquid Liquid/Oil q2 Are impurities significantly more or less polar? q3 Is the main impurity non-ionic? q2->q3 No (Similar Polarity) chrom Use Column Chromatography (Normal or Reverse Phase) q2->chrom Yes extract Use Acid/Base Liquid-Liquid Extraction q3->extract Yes distill Consider Distillation (if thermally stable and boiling point differs from impurities) q3->distill No (Also Ionic/Basic) solid->q2 cryst Attempt Recrystallization or Salt Formation solid->cryst (Primary Method) liquid->q2

Decision tree for purification method selection.

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of a Model Polar Piperidine

This table illustrates the effect of adding a basic modifier to the mobile phase to improve the chromatography of a basic polar piperidine on a standard silica gel column.

Mobile Phase Modifier (1% in 9:1 DCM:MeOH)Retention Factor (Rf)Tailing FactorRelative Recovery (%)
None0.153.265
Triethylamine (TEA)0.351.295
7N NH₃ in Methanol0.451.198
Data is illustrative and will vary depending on the specific compound and conditions. Based on principles described in cited literature.[2][3]
Table 2: Overview of Alternative Purification Techniques
TechniquePrincipleBest Suited ForKey Advantages
Acid/Base Extraction Partitioning between immiscible aqueous and organic phases based on the compound's ionization state (pH dependent).[5]Separating basic piperidines from neutral or acidic impurities.[7]Scalable, inexpensive, and does not require chromatography.
Crystallization (Salt Formation) Formation of a crystalline solid from a supersaturated solution. Converting to a salt often improves crystallinity.[9]Solid compounds where impurities have different solubility profiles.Can provide very high purity material in a single step.
Amine-Deactivated Silica Chromatography Normal-phase chromatography on a less acidic surface to minimize strong interactions with basic compounds.[1]Basic compounds prone to tailing and decomposition on standard silica.[2][3]Improved peak shape, higher recovery, better reproducibility.[3]
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.[11]Moderately polar to non-polar piperidine compounds; excellent for removing highly polar impurities.High resolution, well-suited for analytical and preparative scales.
Ion-Exchange Chromatography (IEX) Separation based on reversible electrostatic interactions between charged analytes and a charged stationary phase.Highly polar, charged piperidine derivatives that are difficult to retain by other methods.High capacity and selectivity for charged molecules.

Experimental Protocols

Protocol 1: Basic Modifier Column Chromatography

This protocol describes a general procedure for purifying a polar piperidine intermediate using silica gel chromatography with a basic modifier.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your desired compound an Rf value of approximately 0.2-0.3.

    • To the chosen polar solvent (e.g., Methanol), add 1-2% of a basic modifier like triethylamine or a 7N solution of ammonia in methanol. For example, for a 95:5 DCM:MeOH system, you would use methanol containing the modifier.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Dichloromethane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running at least two column volumes of the complete mobile phase (containing the basic modifier) through the silica gel. This neutralizes the stationary phase.[2]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Run the column using the selected mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator. The basic modifier (like triethylamine) is volatile and should be removed during this step.[14]

Protocol 2: Acid/Base Liquid-Liquid Extraction

This protocol is for separating a polar piperidine from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash (Protonation):

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated piperidine salt will move into the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[7]

    • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the piperidine.

  • Liberation of Free Base:

    • Combine the acidic aqueous extracts in a clean separatory funnel and cool in an ice bath.

    • Slowly add a concentrated aqueous base (e.g., 5M NaOH) until the solution is strongly basic (check with pH paper, pH > 12). This deprotonates the piperidinium salt, regenerating the neutral free base.[7]

  • Back-Extraction:

    • Extract the basified aqueous layer with several portions of a fresh organic solvent (e.g., dichloromethane).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layers with brine to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified piperidine.

Protocol 3: Crystallization via Salt Formation

This protocol is useful when the piperidine free base is an oil or difficult to purify.

  • Dissolve Free Base: Dissolve the crude piperidine intermediate (as a free base) in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Add Acid: While stirring, slowly add a solution of an acid (e.g., HCl in diethyl ether, or a solution of fumaric acid in ethanol) dropwise.

  • Precipitation: The corresponding piperidinium salt will often precipitate out of the solution as a solid. If precipitation is slow, you can try cooling the solution in an ice bath or scratching the side of the flask.

  • Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum. If the free base is required for the next step, the purified salt can be partitioned between an organic solvent and a basic aqueous solution, as described in Protocol 2.

References

Side reactions associated with the reduction of 4-oxopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 4-oxopiperidine reduction.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of 4-oxopiperidines, offering potential causes and solutions to guide your experimental work.

Guide 1: Low Yield or Incomplete Reaction

Issue: The reaction does not proceed to completion, resulting in a low yield of the desired 4-hydroxypiperidine.

Potential CauseTroubleshooting Steps
Insufficiently reactive reducing agent For less reactive ketones, a milder reducing agent like sodium borohydride (NaBH₄) may not be sufficient. Consider switching to a stronger reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2]
Poor quality or degraded reducing agent Ensure that the reducing agent is fresh and has been stored under appropriate conditions (e.g., LiAlH₄ must be kept under an inert, anhydrous atmosphere).[3]
Suboptimal reaction temperature Some reductions may require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating.
Steric hindrance around the carbonyl group Bulky substituents on the piperidine ring or the nitrogen atom can hinder the approach of the reducing agent. In such cases, a less sterically demanding reducing agent like a Selectride (e.g., L-Selectride) may provide better results.[4][5][6]
Inadequate reaction time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has not gone to completion, extend the reaction time.
Contaminated starting material Impurities in the 4-oxopiperidine starting material can interfere with the reaction. Ensure the purity of your starting material before proceeding.
Guide 2: Formation of Side Products

Issue: The reaction produces significant amounts of undesired side products, complicating purification and reducing the yield of the target molecule.

Potential CauseTroubleshooting Steps
N-Dealkylation This is a common side reaction, particularly when using strong reducing agents like LiAlH₄ with N-alkyl or N-benzyl substituted 4-oxopiperidines.[2] To minimize this, consider using a milder reducing agent like NaBH₄. For N-benzyl groups, catalytic hydrogenation can sometimes lead to debenzylation; careful selection of catalyst and reaction conditions is crucial.[7][8][9]
Over-reduction In the case of substrates with other reducible functional groups (e.g., esters, amides), a strong reducing agent like LiAlH₄ will likely reduce these as well.[2] Use a more selective reducing agent like NaBH₄, which typically does not reduce esters or amides under standard conditions.[1][2]
Formation of diastereomers (axial vs. equatorial alcohols) The reduction of 4-oxopiperidones can yield a mixture of axial and equatorial alcohols. The ratio is influenced by the steric bulk of the reducing agent and the substituents on the piperidine ring. Bulky reducing agents like L-Selectride often favor the formation of the equatorial alcohol.[4][5][6]
Epimerization Under certain basic or acidic conditions, the stereocenter at C4 can epimerize. Ensure that the reaction and work-up conditions are controlled to minimize this possibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of when reducing N-substituted 4-oxopiperidines?

The most common side reaction is N-dealkylation, especially when using powerful reducing agents like lithium aluminum hydride (LiAlH₄) on N-alkyl or N-benzyl piperidones.[2] This occurs because the strong hydride source can cleave the N-C bond.

Q2: How can I control the stereoselectivity of the reduction to favor the formation of either the axial or equatorial alcohol?

The stereochemical outcome is largely dependent on the steric hindrance of the reducing agent and the substrate.

  • For the equatorial alcohol: Bulky reducing agents, such as L-Selectride or K-Selectride, are often used. These reagents approach the carbonyl group from the less hindered face, leading to the formation of the thermodynamically more stable equatorial alcohol.[4][5][6]

  • For the axial alcohol: Less sterically hindered reducing agents, like sodium borohydride (NaBH₄), can sometimes provide a higher proportion of the axial alcohol, although a mixture is common. The ratio can be influenced by the solvent and temperature.

Q3: I am reducing an N-Boc-4-oxopiperidine. Are there any specific side reactions I should be concerned about?

The N-Boc protecting group is generally stable to hydride reducing agents like NaBH₄ and LiAlH₄. However, it is sensitive to acidic conditions. Therefore, care must be taken during the work-up to avoid premature deprotection. A mild acidic work-up is recommended.

Q4: My 4-oxopiperidine substrate also contains an ester group. Which reducing agent should I use to selectively reduce the ketone?

Sodium borohydride (NaBH₄) is the preferred reducing agent in this case.[1][2] It is chemoselective for aldehydes and ketones and will typically not reduce an ester group under standard reaction conditions. Lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.[2]

Q5: What is the best way to purify my 4-hydroxypiperidine product from the reaction mixture and remove unreacted starting material and side products?

Column chromatography on silica gel is the most common method for purification. The choice of eluent will depend on the polarity of your product and impurities. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of N-Benzyl-4-oxopiperidine with Sodium Borohydride

Objective: To reduce N-benzyl-4-oxopiperidine to N-benzyl-4-hydroxypiperidine with minimal side reactions.

Materials:

  • N-benzyl-4-oxopiperidine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve N-benzyl-4-oxopiperidine (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Reducing AgentN-SubstituentMajor ProductCommon Side ProductsDiastereoselectivity (axial:equatorial)Reference
NaBH₄ BenzylN-Benzyl-4-hydroxypiperidineMinor amounts of unreacted starting materialMixture, often favoring equatorialGeneral Knowledge
LiAlH₄ BenzylN-Benzyl-4-hydroxypiperidineN-Dealkylation (formation of 4-hydroxypiperidine)Mixture, can be substrate dependent[2]
L-Selectride BocN-Boc-4-hydroxypiperidine-Highly selective for equatorial alcohol[4][5][6]
Catalytic Hydrogenation (Pd/C, H₂) Benzyl4-HydroxypiperidineN-Debenzylation is the primary reactionDependent on catalyst and conditions[7][8][9]

Visualizations

Logical Workflow for Troubleshooting Low Yield```dot

LowYieldTroubleshooting start Low Yield of 4-Hydroxypiperidine check_sm Check Starting Material Purity start->check_sm check_reagent Verify Reducing Agent Activity check_sm->check_reagent incomplete_reaction Incomplete Reaction Observed? check_reagent->incomplete_reaction increase_time Increase Reaction Time incomplete_reaction->increase_time Yes check_hindrance Steric Hindrance an Issue? incomplete_reaction->check_hindrance No increase_temp Increase Reaction Temperature increase_time->increase_temp stronger_reagent Use Stronger Reducing Agent (e.g., LiAlH4) increase_temp->stronger_reagent end Improved Yield stronger_reagent->end bulky_reagent Use Less Hindered Reducing Agent (e.g., Selectride) check_hindrance->bulky_reagent Yes purification_issue Product Loss During Purification? check_hindrance->purification_issue No bulky_reagent->end optimize_purification Optimize Purification Protocol purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Decision pathway for selecting a suitable reducing agent.

References

Technical Support Center: Enhancing Diastereoselectivity in Chiral Piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the diastereoselectivity of reactions involving chiral piperidones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable troubleshooting steps.

Question 1: I am observing low diastereoselectivity in my Pictet-Spengler reaction to synthesize a piperidine derivative. What are the likely causes and how can I improve the outcome?

Answer:

Low diastereoselectivity in the Pictet-Spengler reaction often arises from poor facial selectivity during the nucleophilic attack on the intermediate iminium ion. Several factors can influence this selectivity.

Potential Causes:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[1]

  • Acid Catalyst: The type and concentration of the acid catalyst can affect the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby impacting stereoselectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different diastereomers.[1]

  • Substrate Structure: The steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde or ketone can significantly influence the preferred direction of cyclization.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]

  • Screen Acid Catalysts: Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. In some cases, milder conditions may yield better results.[1]

  • Vary the Solvent: Experiment with solvents of different polarities such as toluene, dichloromethane, or acetonitrile to identify the optimal medium for the desired stereochemical outcome.[1]

  • Modify the Substrate: If feasible, consider altering protecting groups or other substituents on your starting materials to introduce greater steric hindrance, which can favor the formation of one diastereomer.[1]

Question 2: My reaction involving the addition of a nucleophile to a chiral N-acyliminium ion generated from a piperidone is giving a nearly 1:1 mixture of diastereomers. How can I improve the stereocontrol?

Answer:

Controlling the facial selectivity of nucleophilic addition to a cyclic N-acyliminium ion is crucial for achieving high diastereoselectivity. The conformation of the iminium ion and the nature of the nucleophile and reaction conditions play a significant role.

Potential Causes:

  • Iminium Ion Conformation: The N-acyliminium ion may exist in multiple conformations of similar energy, leading to attack from different faces.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the transition state energies for the formation of the two diastereomers.

  • Nucleophile: The steric bulk and reactivity of the nucleophile can affect the trajectory of its approach.

Troubleshooting Steps:

  • Chelation Control: If your substrate has a nearby coordinating group, using a Lewis acid can create a more rigid, chelated intermediate. This can effectively block one face of the iminium ion, directing the nucleophile to the opposite face.

  • Use of Additives: The addition of salts, such as lithium bromide (LiBr), can influence the aggregation state of organolithium reagents and chelate with the substrate, leading to improved diastereoselectivity.

  • Solvent and Temperature Optimization: As with other stereoselective reactions, systematically screen different solvents and lower the reaction temperature to enhance selectivity.

  • Chiral Auxiliary: Employing a chiral auxiliary can provide excellent stereocontrol. The auxiliary biases the conformation of the N-acyliminium ion intermediate, leading to highly selective nucleophilic attack.

Question 3: We are attempting a diastereoselective epoxidation of a tetrahydropyridine derived from a chiral piperidone, but the selectivity is poor. What strategies can we employ to improve this?

Answer:

Poor diastereoselectivity in the epoxidation of substituted tetrahydropyridines can be a common issue, especially with sterically hindered alkenes. The facial selectivity of the epoxidizing agent's approach is the key factor to control.

Potential Causes:

  • Steric Hindrance: Substituents on the tetrahydropyridine ring can hinder the approach of the epoxidizing agent to one face of the double bond.

  • Reagent Choice: Standard epoxidizing agents like m-CPBA may not be selective enough for your specific substrate.

  • Substrate Conformation: The conformation of the six-membered ring can influence which face of the alkene is more accessible.

Troubleshooting Steps:

  • Directed Epoxidation: Utilize an epoxidation reagent that can be directed by a functional group on your substrate. For example, if your molecule contains a nearby hydroxyl or amino group, hydrogen bonding can direct the epoxidizing agent to a specific face. A bifunctional epoxidation reagent with a tethered carboxylic acid group can direct the epoxidation via hydrogen bonding to the piperidine nitrogen.[2][3]

  • In Situ Reagent Generation: Preparing the epoxidizing agent in situ, such as trifluoroperacetic acid from trifluoroacetic anhydride (TFAA) and hydrogen peroxide, can lead to cleaner reactions and higher diastereoselectivities.[3]

  • Protecting Group Strategy: The presence of a protonated piperidine nitrogen can direct the epoxidation through hydrogen bonding, leading to high diastereoselectivity.[2][3]

Data Presentation: Impact of Reaction Conditions on Diastereoselectivity

The following tables summarize quantitative data from various studies, illustrating how modifying reaction conditions can significantly improve diastereoselectivity.

Table 1: Effect of Epoxidation Reagent on the Diastereoselectivity of Tetrahydropyridine Epoxidation

EntrySubstrateEpoxidation ReagentDiastereomeric Ratio (d.r.)Yield (%)
12am-CPBA>95:585
22aTFAA, H₂O₂>95:592
33am-CPBA1:150
43a2-Carboperoxy-3,4,5,6-tetrafluorobenzoic acid>95:575

Data synthesized from information presented in a study on diastereoselective epoxidation.[2][3]

Table 2: Influence of Lewis Acid and Chiral Auxiliary on Diastereoselective Alkylation

EntryChiral AuxiliaryLewis AcidElectrophileDiastereomeric Ratio (d.r.)
1Evans' OxazolidinoneTiCl₄Benzyl Bromide99:1
2Evans' OxazolidinoneNoneBenzyl Bromide85:15
3CamphorsultamTiCl₄Allyl Iodide>98:2
4CamphorsultamNoneAllyl Iodide90:10

Representative data illustrating the typical impact of Lewis acids in auxiliary-controlled alkylations.

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of a Tetrahydropyridine using in situ generated Trifluoroperacetic Acid

This protocol is adapted from a published procedure for the diastereoselective epoxidation of tetrahydropyridines.[3]

  • Reagent Preparation: In a separate flask at 0 °C, cautiously add trifluoroacetic anhydride (TFAA) (6.0 equiv.) to a solution of hydrogen peroxide (30% w/w in H₂O, 5.0 equiv.) in an appropriate solvent like THF. Stir the mixture for 20 minutes to allow for the formation of trifluoroperacetic acid.

  • Reaction Setup: Dissolve the tetrahydropyridine substrate (1.0 equiv.) in the chosen reaction solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Epoxidation: Slowly add the freshly prepared trifluoroperacetic acid solution to the substrate solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired epoxide.

Visualizations

Diagram 1: Logic of Troubleshooting Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed cause1 Sub-optimal Temperature start->cause1 cause2 Incorrect Catalyst/Reagent start->cause2 cause3 Solvent Effects start->cause3 cause4 Substrate Control Issues start->cause4 solution1 Screen Lower Temperatures (e.g., 0°C, -20°C, -78°C) cause1->solution1 solution2 Screen Different Catalysts (Lewis/Brønsted Acids) or Reagents cause2->solution2 solution3 Vary Solvent Polarity (e.g., Toluene, DCM, ACN) cause3->solution3 solution4 Modify Protecting Groups or Introduce Steric Bulk cause4->solution4

Caption: Troubleshooting workflow for low diastereoselectivity.

Diagram 2: Stereochemical Control via N-Acyliminium Ion Chelation

N_acyliminium_chelation cluster_0 Non-Chelated Pathway cluster_1 Chelated Pathway Free Iminium Flexible N-Acyliminium Ion Attack_A Nu attack (Top face) Free Iminium->Attack_A Path A Attack_B Nu attack (Bottom face) Free Iminium->Attack_B Path B Diastereomer_A Diastereomer A Attack_A->Diastereomer_A Diastereomer_B Diastereomer B Attack_B->Diastereomer_B Mixture Low d.r. Mixture Chelated_Iminium Rigid Chelated Iminium Ion (with Lewis Acid) Blocked_Face Top face blocked Chelated_Iminium->Blocked_Face Attack_C Nu attack (Bottom face only) Chelated_Iminium->Attack_C Diastereomer_B_only Diastereomer B Attack_C->Diastereomer_B_only High_dr High d.r. Product Diastereomer_B_only->High_dr

Caption: Chelation control enhances diastereoselectivity.

References

Technical Support Center: Scale-Up Synthesis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of this compound at scale?

A1: The most prevalent large-scale synthetic strategies often involve multi-step sequences. A common approach begins with a double Michael addition of a primary amine to an acrylate, followed by a Dieckmann condensation to form the piperidone ring. Subsequent steps include hydrolysis, decarboxylation, and asymmetric reduction or resolution to introduce the desired stereochemistry, followed by N-protection with a Boc group. Another scalable method involves the asymmetric hydrogenation of a corresponding pyridinium salt.

Q2: What are the critical parameters to control during the Dieckmann condensation step on a large scale?

A2: The Dieckmann condensation is a crucial ring-forming step. Key parameters to control during scale-up include:

  • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Base Equivalents and Strength: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium tert-butoxide) are critical for efficient reaction.

  • Temperature Control: Proper heat management is essential to prevent side reactions and ensure consistent product quality.

  • Work-up Procedure: Careful quenching of the reaction and control of pH during work-up are necessary to avoid product degradation.

Q3: How can I improve the stereoselectivity of the chiral center at the C2 position during scale-up?

A3: Achieving high enantiomeric excess (ee) is a significant challenge in scaling up this synthesis. Strategies to improve stereoselectivity include:

  • Asymmetric Hydrogenation: Utilizing a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) for the reduction of a suitable prochiral precursor.

  • Chiral Resolution: Employing a chiral resolving agent to separate the desired enantiomer from a racemic mixture. While effective, this can be less atom-economical for large-scale production.

  • Enzymatic Desymmetrization: Using an enzyme to selectively transform a prochiral starting material into the desired chiral product can offer high enantioselectivity under mild conditions.

Q4: What are the main challenges associated with the purification of the final product at an industrial scale?

A4: Purification of this compound on a large scale can be challenging due to:

  • Product Stability: The compound may be sensitive to acidic or basic conditions, necessitating careful control of the purification environment.

  • Removal of Impurities: Closely related impurities from side reactions can be difficult to remove by crystallization or chromatography.

  • Solvent Selection: Identifying a suitable solvent system for large-scale crystallization that provides good recovery and high purity is crucial.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield in Dieckmann Condensation - Intermolecular Claisen condensation favored over intramolecular cyclization.- Incomplete reaction due to inactive base.- Product degradation during work-up.- Increase solvent volume to favor intramolecular reaction.- Use a fresh, high-quality base and ensure anhydrous conditions.- Perform the acidic work-up at low temperatures (e.g., 0 °C) and avoid prolonged exposure to strong acids or bases.[1][2]
Poor Diastereoselectivity/Enantioselectivity - Inefficient chiral catalyst or auxiliary.- Racemization under reaction or work-up conditions.- Insufficient control of reaction parameters (temperature, pressure).- Screen different chiral ligands and catalysts for asymmetric hydrogenation.- Ensure the reaction and work-up conditions are mild enough to prevent racemization.- Optimize temperature, pressure, and reaction time for the stereoselective step.
Incomplete N-Boc Protection - Inactive Boc-anhydride.- Steric hindrance.- Inappropriate base or solvent.- Use fresh, high-quality di-tert-butyl dicarbonate.- For sterically hindered amines, consider longer reaction times, elevated temperatures, or alternative Boc-protection reagents.- Triethylamine (TEA) in a solvent like THF or dichloromethane is often effective.[3]
Formation of Oily or Difficult-to-Handle Product - Presence of impurities preventing crystallization.- Residual solvent.- Attempt to purify a small sample by column chromatography to identify impurities.- Try different crystallization solvents or solvent mixtures.- Ensure complete removal of solvent under vacuum.
Inconsistent Product Quality Between Batches - Poor heat and mass transfer in larger reactors.- Variation in raw material quality.- Ensure efficient stirring and temperature control in the scaled-up reactor.- Qualify all raw materials from suppliers to ensure consistency.

Experimental Protocols

Protocol 1: Scale-Up of Dieckmann Condensation for Piperidone Ring Formation

This protocol outlines a general procedure for the intramolecular cyclization to form the piperidone ring.

Materials:

  • Appropriate diester precursor

  • Sodium ethoxide or Potassium tert-butoxide

  • Anhydrous Toluene

  • Dilute Hydrochloric Acid (for work-up)

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Charge a suitable reactor with anhydrous toluene under an inert atmosphere (e.g., nitrogen).

  • Add the diester precursor to the reactor.

  • Slowly add the base (e.g., sodium ethoxide) to the solution while maintaining the temperature at a controlled setpoint (e.g., 20-25°C).

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Once the reaction is complete, cool the mixture to 0-5°C.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid to adjust the pH to ~7.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperidone product.

Protocol 2: Asymmetric Hydrogenation for Chiral Induction

This protocol provides a general method for the asymmetric reduction of a prochiral enamine or related precursor.

Materials:

  • Prochiral piperidone precursor

  • Chiral Rhodium or Iridium catalyst (e.g., with a Josiphos or DuanPhos ligand)

  • Methanol or other suitable solvent

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve the prochiral precursor in the chosen solvent under an inert atmosphere.

  • Add the chiral catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the optimal temperature.

  • Maintain the reaction under these conditions with vigorous stirring until the reaction is complete (monitor by HPLC).

  • Cool the reactor, vent the hydrogen, and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Diethyl adipate, Primary Amine) michael_addition Double Michael Addition start->michael_addition dieckmann Dieckmann Condensation michael_addition->dieckmann hydrolysis_decarboxylation Hydrolysis & Decarboxylation dieckmann->hydrolysis_decarboxylation asymmetric_reduction Asymmetric Reduction (or Resolution) hydrolysis_decarboxylation->asymmetric_reduction boc_protection N-Boc Protection asymmetric_reduction->boc_protection purification Purification (Crystallization/Chromatography) boc_protection->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Problem Identified check_yield Low Yield? start->check_yield check_purity Low Purity? start->check_purity check_ee Low ee%? start->check_ee yield_causes Potential Causes: - Incomplete Reaction - Side Reactions - Degradation check_yield->yield_causes Yes purity_causes Potential Causes: - By-products - Residual Starting Material check_purity->purity_causes Yes ee_causes Potential Causes: - Ineffective Catalyst - Racemization check_ee->ee_causes Yes yield_solutions Solutions: - Check Reagent Quality - Optimize Reaction Time/Temp - Adjust Work-up pH yield_causes->yield_solutions purity_solutions Solutions: - Recrystallization - Column Chromatography - Optimize Reaction Selectivity purity_causes->purity_solutions ee_solutions Solutions: - Screen Catalysts/Ligands - Milder Conditions ee_causes->ee_solutions

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Methyl-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-4-oxopiperidine. The content is designed to address specific challenges arising from the steric hindrance imparted by the C2-methyl group.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 2-methyl-4-oxopiperidine often challenging?

A1: The methyl group at the C2 position of the piperidine ring introduces significant steric bulk. This hinders the approach of reagents to the nitrogen atom and the adjacent carbonyl group, leading to slower reaction rates, incomplete conversions, and potential side reactions. The conformational preference of the methyl group can also influence reactivity.

Q2: What is the dominant conformation of N-substituted 2-methyl-4-oxopiperidine, and how does it affect reactivity?

A2: For N-acyl piperidines, the axial orientation of a 2-substituent is often favored to minimize allylic strain. This places the methyl group in a position that can further obstruct the equatorial approach of reagents to the nitrogen or axial approach to the carbonyl. Understanding the conformational dynamics is crucial for designing effective reaction strategies.

Q3: Are there any general strategies to improve reaction outcomes with this substrate?

A3: Yes, several strategies can be employed:

  • Protecting Group Strategy: Utilizing a protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) group, can alter the steric and electronic environment, sometimes facilitating reactions.

  • Catalyst Selection: Employing more active catalysts, such as 4-(dimethylamino)pyridine (DMAP) for acylations or specialized palladium catalysts for cross-coupling reactions, can overcome the higher activation energy barriers.

  • Reaction Conditions: Optimizing temperature, reaction time, and solvent can significantly impact yields. Microwave-assisted synthesis can sometimes accelerate reactions with sterically hindered substrates.

  • Reagent Choice: Using less bulky or more reactive reagents can be beneficial.

Troubleshooting Guides

Reductive Amination

Problem: Low yield or incomplete reaction when performing reductive amination with 2-methyl-4-oxopiperidine.

Possible Causes & Solutions:

  • Steric Hindrance at the Carbonyl: The C2-methyl group can hinder the initial formation of the iminium ion.

    • Solution 1: Use a more reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective than sodium cyanobohoride (NaBH₃CN) for hindered ketones.

    • Solution 2: Pre-form the iminium ion. Stir the ketone and amine with a catalytic amount of acetic acid for several hours before adding the reducing agent. Monitoring imine formation by TLC or NMR is recommended.

    • Solution 3: Employ a Lewis acid. Additives like Ti(OiPr)₄ can activate the ketone towards nucleophilic attack by the amine.

  • Inefficient Reduction of the Iminium Ion: The steric bulk may also impede the approach of the hydride reagent to the iminium intermediate.

    • Solution: Increase the amount of reducing agent and extend the reaction time. Monitor the reaction progress closely to avoid over-reduction or side reactions.

Quantitative Data: Reductive Amination Yield Comparison

KetoneAmineReducing AgentConditionsYield (%)
N-Boc-4-piperidoneBenzylamineNaBH(OAc)₃DCE, rt, 12h~90%
N-Boc-2-methyl-4-oxopiperidineBenzylamineNaBH(OAc)₃DCE, rt, 24h~65%
N-Boc-2-methyl-4-oxopiperidineBenzylamineNaBH₃CN, Ti(OiPr)₄MeOH, rt, 24h~75%

Experimental Protocol: Reductive Amination of N-Boc-2-methyl-4-oxopiperidine

  • To a solution of N-Boc-2-methyl-4-oxopiperidine (1.0 equiv) and benzylamine (1.2 equiv) in 1,2-dichloroethane (DCE), add acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Iminium Ion Formation (TLC/NMR) start->check_imine change_reductant Switch to a More Reactive Reducing Agent (e.g., NaBH(OAc)3) start->change_reductant imine_ok Iminium Formed check_imine->imine_ok imine_not_ok Iminium Not Formed check_imine->imine_not_ok increase_reductant Increase Reducing Agent/Time imine_ok->increase_reductant preform_imine Pre-form Iminium Ion (longer time, cat. acid) imine_not_ok->preform_imine end Improved Yield increase_reductant->end preform_imine->check_imine lewis_acid Use Lewis Acid (e.g., Ti(OiPr)4) preform_imine->lewis_acid lewis_acid->check_imine change_reductant->check_imine

Reductive Amination Troubleshooting
N-Acylation

Problem: Incomplete acylation or slow reaction rates when acylating the nitrogen of 2-methyl-4-oxopiperidine.

Possible Causes & Solutions:

  • Steric Hindrance Around Nitrogen: The C2-methyl group sterically shields the nitrogen atom, reducing its nucleophilicity.

    • Solution 1: Use a nucleophilic catalyst. 4-(Dimethylaminopyridine) (DMAP) is highly effective in catalyzing the acylation of sterically hindered amines and alcohols.[1]

    • Solution 2: Use a more reactive acylating agent. Acid chlorides or anhydrides are more reactive than carboxylic acids with coupling reagents.

    • Solution 3: Increase the reaction temperature. Heating the reaction mixture can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis can also be effective.

Quantitative Data: N-Acylation Yield Comparison

AmineAcylating AgentCatalystConditionsYield (%)
PiperidineAcetic AnhydrideNoneDCM, rt, 2h>95%
2-MethylpiperidineAcetic AnhydrideNoneDCM, rt, 24h~40%
2-MethylpiperidineAcetic AnhydrideDMAP (10 mol%)DCM, rt, 4h>90%

Experimental Protocol: DMAP-Catalyzed Acylation of 2-Methylpiperidine

  • To a solution of 2-methylpiperidine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM), add 4-(dimethylaminopyridine) (DMAP) (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Flow for Acylation Strategy

G start Acylation of 2-Methyl-4-oxopiperidine hindrance Steric Hindrance from C2-Methyl Group start->hindrance slow_reaction Slow/Incomplete Reaction hindrance->slow_reaction solution1 Use Nucleophilic Catalyst (e.g., DMAP) slow_reaction->solution1 solution2 Use More Reactive Acylating Agent slow_reaction->solution2 solution3 Increase Reaction Temperature/Microwave slow_reaction->solution3 outcome Improved Yield and Reaction Rate solution1->outcome solution2->outcome solution3->outcome

Acylation Strategy for Hindered Amine
N-Alkylation

Problem: Low yields or formation of quaternary ammonium salts during N-alkylation.

Possible Causes & Solutions:

  • Reduced Nucleophilicity and Competing Elimination: The steric hindrance of the C2-methyl group can decrease the rate of the desired SN2 reaction and may promote competing elimination reactions with certain alkyl halides.

    • Solution 1: Use a more reactive alkylating agent. Alkyl iodides are more reactive than bromides or chlorides.

    • Solution 2: Employ a stronger, non-nucleophilic base. A hindered base like diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without competing in the alkylation.

    • Solution 3: Consider alternative methods for hindered amines. The Buchwald-Hartwig amination can be a powerful tool for coupling sterically hindered amines with aryl or vinyl halides.

  • Overalkylation: Formation of the quaternary ammonium salt can be an issue with highly reactive alkylating agents.

    • Solution: Use a less reactive alkylating agent or control the stoichiometry carefully. Adding the alkylating agent slowly to a solution of the amine can help to minimize overalkylation.

Quantitative Data: N-Alkylation Yield Comparison

AmineAlkylating AgentBaseConditionsYield (%)
PiperidineMethyl IodideK₂CO₃Acetonitrile, rt, 6h~90%
2-MethylpiperidineMethyl IodideK₂CO₃Acetonitrile, rt, 24h~50%
2-MethylpiperidineMethyl IodideDIPEAAcetonitrile, 50°C, 12h~70%

Experimental Protocol: N-Alkylation of 2-Methylpiperidine

  • To a solution of 2-methylpiperidine (1.0 equiv) in anhydrous acetonitrile, add diisopropylethylamine (DIPEA) (1.5 equiv).

  • Add methyl iodide (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Decision Pathway for N-Alkylation

N-Alkylation Decision Pathway

References

Technical Support Center: Improving the Stability of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of piperidine intermediates during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of piperidine intermediate instability during workup?

Piperidine intermediates can be susceptible to degradation during workup due to several factors. The primary causes include:

  • Oxidation: The nitrogen atom and adjacent carbon atoms in the piperidine ring are vulnerable to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents from the reaction, or peroxide impurities in solvents.[1][2] This can lead to the formation of N-oxides or ring-opened products.[2]

  • Extreme pH Conditions: Both highly acidic and highly basic conditions can promote degradation. In acidic environments, while salt formation can be protective, acid-catalyzed hydrolysis of other functional groups or ring-opening can occur.[3][4][5]

  • Elevated Temperatures: High temperatures used during solvent evaporation or distillation can cause thermal decomposition, leading to ring cleavage and the formation of smaller molecules.[1][6]

  • Presence of Moisture: Long-term exposure to moisture, especially under certain pH conditions or in the presence of catalysts, can lead to hydrolysis reactions.[1]

  • Reaction with Environmental Factors: Piperidine can react with carbon dioxide from the air to form piperidine carbonate, which may precipitate.[7]

Q2: How does pH affect the stability of my piperidine intermediate?

The stability of piperidine intermediates is highly dependent on pH. The piperidine nitrogen is basic (pKa of the conjugate acid is typically around 11.2) and will exist in different forms depending on the pH of the solution.[8]

  • Acidic pH (pH < pKa): In acidic solutions, the piperidine nitrogen is protonated to form a piperidinium salt. This positively charged ion is generally more stable and has greater aqueous solubility than the free base.[1][8] However, very low pH can catalyze the degradation of certain piperidine derivatives.[3][5]

  • Neutral or Basic pH (pH > pKa): In neutral or basic media, the piperidine exists as the neutral free base. The lone pair of electrons on the nitrogen makes it more susceptible to oxidation.[1]

Q3: What is the impact of temperature on piperidine intermediate stability during workup?

Elevated temperatures can significantly accelerate the degradation of piperidine intermediates.[1] It is crucial to keep temperatures as low as reasonably practical during workup steps like solvent removal.

  • Thermal Decomposition: High heat can weaken and cleave the C-N bonds within the piperidine ring, leading to decomposition.[6]

  • Increased Reaction Rates: Higher temperatures increase the rates of all potential degradation reactions, including oxidation and hydrolysis. The rate of thermal decomposition increases with temperature.[1] For sensitive intermediates, it is recommended to concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).

Q4: My piperidine intermediate seems to be oxidizing. How can I prevent this?

Oxidation is a common degradation pathway for piperidine intermediates, often leading to N-oxide formation or ring-opening.[2] To minimize oxidation:

  • Work under an Inert Atmosphere: Whenever possible, perform workup procedures under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can help reduce oxidative degradation.

  • Avoid Strong Oxidants: Be mindful of residual oxidizing agents from previous synthetic steps and ensure they are fully quenched before workup.[1]

  • Add Antioxidants: In some cases, small amounts of antioxidants can be added to the reaction mixture or workup solvents, but their compatibility with the desired product and downstream chemistry must be verified.

Q5: Is converting my piperidine intermediate to a salt a good strategy for improving stability?

Yes, converting a piperidine intermediate to its corresponding salt is an excellent and widely used strategy to enhance stability, particularly during purification and storage.[1]

  • Mechanism of Stabilization: By protonating the basic nitrogen atom with an acid (e.g., HCl, HBr, or methanesulfonic acid), a stable salt is formed.[1][7] This protonation makes the nitrogen lone pair unavailable for oxidative pathways.

  • Benefits: Salt formation not only improves stability but also often increases the crystallinity and aqueous solubility of the compound, which can simplify handling and purification by crystallization.[8]

Troubleshooting Guide

Problem: I'm observing significant degradation of my piperidine intermediate during aqueous workup.

  • Potential Cause: The intermediate may be unstable at the pH of the aqueous solution or susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Adjust pH: Buffer the aqueous solution to a pH where the compound is most stable. For many piperidines, a slightly acidic pH (e.g., 4-6) is optimal to ensure the formation of the more stable protonated form without being overly acidic.[3]

    • Minimize Contact Time: Perform the aqueous extraction or wash as quickly as possible.

    • Use Brine: Wash with saturated sodium chloride solution (brine) to decrease the solubility of the organic compound in the aqueous phase and speed up phase separation.

    • Lower Temperature: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down degradation rates.

Problem: My piperidine intermediate is turning a different color or forming precipitates upon exposure to air.

  • Potential Cause: This is a strong indication of oxidative degradation or reaction with atmospheric CO2.[1][7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under a nitrogen or argon atmosphere.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Rapid Processing: Do not leave solutions of the intermediate exposed to air for extended periods. Process them immediately.

    • Salt Formation: Convert the intermediate to a more stable salt form (e.g., hydrochloride) which is less prone to oxidation.[1]

Problem: I'm getting low yields after chromatographic purification of my piperidine intermediate.

  • Potential Cause: The intermediate may be degrading on the silica gel column. The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Use silica gel that has been treated with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base like triethylamine (~0.5-1%).

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded-phase silica like C18 (for reverse-phase chromatography).

    • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation efficiency.

Quantitative Data Summary

The stability of a piperidine intermediate is highly dependent on its specific structure and substituents. The following table provides illustrative data from a hypothetical forced degradation study on a generic piperidine-containing compound, demonstrating how stability can vary under different stress conditions.

Stress ConditionParameterDurationDegradation (%)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours15%Hydrolyzed side-chain products
Base Hydrolysis 0.1 M NaOH24 hours25%Ring-opened products
Oxidation 3% H₂O₂8 hours40%N-oxide, Lactams
Thermal 80°C (in solution)48 hours20%Various decomposition fragments
Photolytic ICH Q1B light24 hours10%Photodegradation products

Table based on general principles of forced degradation studies as described in the literature.[2]

Detailed Experimental Protocols

Protocol for the Formation of a Piperidine Hydrochloride Salt for Enhanced Stability

This protocol describes a general procedure to convert a basic piperidine intermediate into its more stable hydrochloride (HCl) salt.

Materials:

  • Crude piperidine intermediate dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether, or gaseous HCl).

  • Anhydrous organic solvent for washing (e.g., diethyl ether).

  • Inert atmosphere setup (e.g., nitrogen or argon).

  • Stirring plate and magnetic stir bar.

  • Filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Dissolution: Dissolve the crude piperidine intermediate (1.0 equivalent) in a minimal amount of a suitable anhydrous organic solvent.

  • Cooling: Cool the solution in an ice bath (0°C) with stirring.

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution. Typically, 1.0 to 1.1 equivalents of HCl are added. Alternatively, bubble dry HCl gas through the solution.

  • Precipitation: The hydrochloride salt will often precipitate as a solid. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

  • Isolation: Isolate the precipitated salt by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Drying: Dry the resulting solid under high vacuum to remove all residual solvent. The resulting hydrochloride salt can now be stored with significantly improved stability.

Visualizations

G start Is the piperidine intermediate showing instability/degradation? check_oxidation Is there evidence of oxidation (color change, exposure to air)? start->check_oxidation check_pH Is the workup involving strong acid/base or is the pH uncontrolled? check_oxidation->check_pH No action_inert Work under inert atmosphere (N2/Ar). Use degassed solvents. check_oxidation->action_inert Yes check_temp Are high temperatures being used (e.g., during solvent removal)? check_pH->check_temp No action_pH Adjust pH to a stable range (e.g., 4-6). Minimize contact time. check_pH->action_pH Yes action_temp Use low temperature for solvent removal (e.g., roto-evaporation with chilled bath). check_temp->action_temp Yes action_salt Consider converting to a stable salt (e.g., HCl salt) for purification/storage. check_temp->action_salt No / For long- term stability action_inert->check_pH action_pH->check_temp action_temp->action_salt

Caption: Decision workflow for troubleshooting piperidine intermediate instability.

G piperidine Piperidine Intermediate n_oxide N-Oxide Formation piperidine->n_oxide Oxidation lactam α-Carbon Oxidation (Lactam Formation) piperidine->lactam Oxidation ring_opened Ring-Opened Products piperidine->ring_opened Hydrolysis / Oxidation thermal_decomp Thermal Decomposition (Ring Cleavage) piperidine->thermal_decomp Thermal Stress oxidants Oxidizing Agents (O2, H2O2, etc.) oxidants->piperidine heat Elevated Temperature heat->piperidine acid_base Extreme pH (H+ or OH-) acid_base->piperidine

Caption: Common degradation pathways for piperidine intermediates.

References

Optimization of Boc-group removal without affecting other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for optimizing this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selectively removing a Boc group?

The Boc group is an acid-labile protecting group, meaning it is cleaved under acidic conditions.[1][2][3] The principle of selective removal relies on "orthogonality," where one protecting group can be removed under specific conditions without affecting other protecting groups in the molecule.[1][4][5] The Boc group is orthogonal to groups that are stable in acid but labile to other conditions, such as:

  • Base-labile groups: e.g., Fmoc (9-fluorenylmethoxycarbonyl).[6]

  • Groups removed by hydrogenolysis: e.g., Cbz (Carboxybenzyl).[1][2]

  • Fluoride-labile groups: e.g., Silyl ethers like TBDMS (tert-butyldimethylsilyl).[2]

Q2: My starting material contains other acid-sensitive groups. How can I remove the Boc group without affecting them?

This is a common challenge that requires careful selection of deprotection conditions. While the Boc group is acid-labile, its removal can often be achieved under milder acidic conditions that leave more robust acid-sensitive groups intact.[2] Strategies include:

  • Using milder acids: Instead of strong acids like neat trifluoroacetic acid (TFA), consider using a solution of HCl in an organic solvent like dioxane or ethyl acetate, which can be less harsh.[7][8]

  • Employing Lewis acids: Reagents such as Sn(OTf)₂, SnCl₄, or ZnBr₂ can effect Boc removal, sometimes with different selectivity compared to Brønsted acids.[9][10][11]

  • Alternative mild reagents: A method using oxalyl chloride in methanol has been reported to be very mild and tolerant of other acid-labile functionalities, such as esters.[12][13][14]

  • Thermal deprotection: In some cases, heating the substrate in a suitable solvent can cleave the Boc group without the need for any acid, though this is not universally applicable.[15][16]

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Q: I still see starting material in my reaction mixture after the typical reaction time. What should I do?

A: Incomplete deprotection can be caused by several factors.[15] Here are some steps to troubleshoot this issue:

  • Increase Acid Concentration: If you are using a dilute acid solution (e.g., 20% TFA in DCM), gradually increasing the concentration (e.g., to 50%) can drive the reaction to completion.[15]

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration.[15]

  • Increase Temperature: Gentle warming (e.g., to 40°C) can increase the reaction rate, but be cautious as this may also increase the rate of side reactions.[15]

  • Check Reagent Quality: Ensure that your acid (e.g., TFA) is not old or degraded and that your solvents are anhydrous if the protocol requires it.

Problem 2: Formation of Unexpected Byproducts

Q: My mass spectrometry results show a mass addition of +56 Da to my product. What is this byproduct and how can I prevent it?

A: A mass increase of 56 Da is a classic sign of tert-butylation.[15] The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[15][17][18] This electrophile can then alkylate nucleophilic sites on your molecule, leading to this unwanted side product.[15][17]

Q: Which functional groups are most susceptible to tert-butylation?

A: Amino acid residues with nucleophilic side chains are particularly vulnerable. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[15][17]

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[15][17]

  • Cysteine (Cys): The free thiol group is a prime target for the tert-butyl cation.[15][17]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[15][17] Other electron-rich aromatic rings, guanidino groups, and amidines are also at risk.[15][18]

Q: How can I prevent these alkylation side reactions?

A: The most effective solution is to add "scavengers" to the deprotection reaction mixture.[15][17] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause damage.[17]

ScavengerTarget Residue(s) / PurposeTypical Concentration
Triisopropylsilane (TIS) General purpose, reduces the tert-butyl cation. Effective for Trp, Met, Tyr.2.5% - 5% (v/v)
Water (H₂O) Traps the cation to form tert-butanol.2.5% - 5% (v/v)
Thioanisole Protects Met and Trp residues.5% (v/v)
Ethanedithiol (EDT) Scavenges reagents used for Trt group removal and protects Cys.2.5% (v/v)
Phenol Protects Tyr and Trp residues.5% (w/v or v/v)

Data compiled from multiple sources.[15][17]

Experimental Protocols & Methodologies

Below are detailed protocols for common and alternative Boc deprotection methods.

Protocol 1: Standard Deprotection with TFA/DCM

This is the most common method for robust substrates.

  • Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) (e.g., 10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Add any necessary scavengers (e.g., 2.5-5% v/v TIS).[17]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[15]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[15][17]

  • Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[8][15]

  • To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene or DCM (repeat 2-3 times).[17] The resulting amine TFA salt can often be used directly or neutralized.

Protocol 2: Milder Deprotection with HCl in Dioxane

This method is useful for substrates containing functional groups that are sensitive to strong TFA.[7][8]

  • Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[8]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress by TLC or LC-MS (typically 1-4 hours).[7]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The product is typically isolated as the hydrochloride salt.[7]

Protocol 3: Selective Deprotection with Sn(OTf)₂

This Lewis acid-mediated method can be performed under mild conditions.[10]

  • Dissolve the N-Boc derivative (1.0 equiv) in anhydrous CH₂Cl₂ (e.g., 5 mL per mmol of substrate) under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add tin(II) trifluoromethanesulfonate [Sn(OTf)₂] (1.0 equiv) in portions.[10]

  • Stir the suspension at room temperature for the required time (e.g., 2 hours, monitor by TLC).[10]

  • After completion, neutralize the reaction with an aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer, and concentrate under reduced pressure.[10]

Comparative Overview of Deprotection Reagents
Reagent(s)Solvent(s)TemperatureTypical TimeKey Features & Selectivity
TFA (20-95%) DCM0°C to RT0.5 - 2 hStrong, fast, and common; requires scavengers for sensitive substrates.[7][12][15]
HCl (e.g., 4M) 1,4-Dioxane, EtOAcRT1 - 4 hMilder than TFA, good alternative for TFA-sensitive groups.[7][8][12]
Oxalyl Chloride / Methanol MethanolRT1 - 4 hVery mild; tolerant of acid-labile esters.[12][13][14]
Sn(OTf)₂ CH₂Cl₂0°C to RT2 - 4 hMild Lewis acid condition.[10]
Thermal (No Acid) High-boiling solvents (e.g., Toluene, DMF)High Temp (e.g., 150°C)VariableAvoids acid completely; substrate-dependent and may not be selective.[15][16]

Visual Guides & Workflows

Boc_Deprotection_Workflow General Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-Protected Substrate in Solvent scavengers Add Scavengers (if necessary) start->scavengers reagent_prep Prepare/Cool Deprotection Reagent scavengers->reagent_prep add_reagent Add Reagent to Substrate Solution reagent_prep->add_reagent monitor Stir and Monitor (TLC / LC-MS) add_reagent->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate neutralize Neutralize / Wash (if necessary) concentrate->neutralize purify Purify Product (Chromatography, etc.) neutralize->purify end end purify->end Final Product

Caption: A generalized experimental workflow for Boc deprotection.

Boc_Troubleshooting_Tree Troubleshooting Boc Deprotection Issues start Problem with Boc Deprotection incomplete Incomplete Reaction? start->incomplete byproducts Byproducts Formed? incomplete->byproducts No inc_sol1 Increase Acid Conc. or Reaction Time incomplete->inc_sol1 Yes tert_butyl Mass +56 Da (tert-butylation)? byproducts->tert_butyl Yes end_node Optimized Reaction byproducts->end_node No inc_sol2 Increase Temperature (with caution) inc_sol1->inc_sol2 inc_sol3 Check Reagent Quality inc_sol2->inc_sol3 inc_sol3->end_node other_byprod Other Degradation? tert_butyl->other_byprod No add_scav Add Scavengers (TIS, Thioanisole, etc.) tert_butyl->add_scav Yes milder_cond Use Milder Conditions (e.g., HCl/Dioxane) or Alternative Reagent other_byprod->milder_cond Yes add_scav->end_node milder_cond->end_node

Caption: A decision tree for troubleshooting common issues.

References

Resolving issues with incomplete conversion in piperidone functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidone functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, specifically incomplete conversions, during the chemical modification of piperidone scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete N-alkylation of piperidone?

A1: Incomplete N-alkylation of piperidones often stems from several factors:

  • Insufficient Basicity: The reaction of a piperidone with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid can protonate the starting piperidone, rendering its nitrogen non-nucleophilic and halting the reaction.[1][2]

  • Poor Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[1][2]

  • Steric Hindrance: Bulky substituents on either the piperidone ring or the alkylating agent can impede the reaction.[1][2]

  • Suboptimal Solvent Choice: The solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or acetonitrile are often preferred.[1][3]

  • Low Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate.[4]

Q2: My N-acylation of piperidone is showing low conversion. What should I investigate?

A2: Low conversion in N-acylation reactions can often be attributed to the following:

  • Acylating Agent Reactivity: Acid anhydrides are generally less reactive than acid chlorides. If you are using an anhydride with a less nucleophilic piperidone, switching to the corresponding acid chloride may improve the reaction rate.

  • Lack of Catalyst: While many N-acylations proceed without a catalyst, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.

  • Inadequate Base: A tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acid generated during the reaction. Ensure a sufficient amount of a suitable base is used.

Q3: I am observing significant amounts of starting material in my reductive amination of piperidone. How can I improve the yield?

A3: Incomplete reductive amination can be due to several issues:

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion. This step can be slow, especially with weakly nucleophilic amines. The use of a mild acid catalyst, such as acetic acid, can facilitate this step.[5]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the ketone of the piperidone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice for this transformation.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also used but is more toxic.[5]

  • Reaction Conditions: Ensure the reaction is performed under appropriate conditions. For less reactive ketones or amines, gentle heating may be necessary. The pH of the reaction is also crucial; it should be mildly acidic to promote imine formation without deactivating the amine nucleophile.

Q4: Can the ketone in the piperidone ring cause side reactions leading to incomplete conversion?

A4: Yes, the ketone functionality can lead to side reactions that consume starting material and result in lower yields of the desired functionalized product. A primary concern is aldol condensation , where the enolate of one piperidone molecule attacks the ketone of another, leading to dimers and other byproducts. This is more likely to occur under basic conditions. Using non-nucleophilic, sterically hindered bases can help minimize this side reaction.[7]

Q5: Why is it important to use a protecting group on the piperidone nitrogen for certain functionalizations?

A5: Protecting the piperidone nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a crucial strategy for several reasons:

  • Preventing Undesired N-Functionalization: When performing reactions at other positions of the piperidone ring, such as C-H functionalization, the protecting group prevents the nitrogen from undergoing undesired reactions.[8]

  • Directing Regioselectivity: In C-H functionalization, the protecting group can influence the regioselectivity of the reaction, directing it to a specific carbon atom.[1][9]

  • Improving Solubility and Handling: N-Boc protected piperidones often have improved solubility in organic solvents and are easier to handle and purify compared to the free amines.[8]

Troubleshooting Guides

Guide 1: Incomplete N-Alkylation

This guide provides a systematic approach to troubleshooting incomplete N-alkylation of piperidones.

Problem: Low conversion observed in the N-alkylation of a piperidone.

G cluster_0 Troubleshooting Incomplete N-Alkylation cluster_1 Potential Causes & Solutions start Incomplete Conversion Detected reagent Check Reagent Quality (Piperidone, Alkyl Halide, Base, Solvent) start->reagent conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->conditions analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis cause1 Cause: Insufficient Basicity reagent->cause1 cause2 Cause: Poor Leaving Group reagent->cause2 cause3 Cause: Steric Hindrance conditions->cause3 cause4 Cause: Suboptimal Temperature conditions->cause4 solution1 Solution: Add a non-nucleophilic base (e.g., K2CO3, DIPEA) cause1->solution1 solution2 Solution: Switch to a more reactive alkyl halide (e.g., R-Br or R-I) cause2->solution2 solution3 Solution: Increase reaction temperature or prolong reaction time cause3->solution3 solution4 Solution: Optimize temperature (e.g., screen from RT to reflux) cause4->solution4

Troubleshooting workflow for incomplete N-alkylation.
Guide 2: Low Yield in Reductive Amination

This guide outlines a logical workflow for diagnosing and resolving issues related to low product yield in the reductive amination of piperidones.

G cluster_0 Troubleshooting Low Yield in Reductive Amination cluster_1 Potential Causes & Solutions start Low Yield of N-Substituted Piperidine imine_formation Assess Imine/Iminium Formation (Monitor by TLC/LC-MS before reduction) start->imine_formation reducing_agent Evaluate Reducing Agent (Choice, Stoichiometry, Purity) start->reducing_agent reaction_params Optimize Reaction Parameters (pH, Solvent, Temperature) start->reaction_params cause1 Cause: Inefficient Imine Formation imine_formation->cause1 cause2 Cause: Non-selective Reduction reducing_agent->cause2 cause3 Cause: Incorrect pH reaction_params->cause3 solution1 Solution: Add a mild acid catalyst (e.g., AcOH). Consider a dehydrating agent (e.g., molecular sieves). cause1->solution1 solution2 Solution: Use a milder reducing agent (e.g., NaBH(OAc)3). cause2->solution2 solution3 Solution: Maintain a mildly acidic pH (4-6) to facilitate imine formation without protonating the amine. cause3->solution3

Troubleshooting workflow for low yield in reductive amination.

Data Presentation

Reaction TypeSubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-AlkylationPiperidineAlkyl Bromide (1.1 eq), K₂CO₃DMFRoom Temp-Good[3]
N-AlkylationPiperidineAlkyl Halide (1.1 eq), DIPEA (1.5 eq)AcetonitrileRoom Temp-< 70[3]
Reductive AminationN-Boc-4-piperidoneAniline, NaBH(OAc)₃DichloromethaneRoom Temp16Good[6]
Reductive Amination1-Benzyl-4-piperidoneAniline, NaBH(OAc)₃1,2-DichloroethaneRoom Temp--[5]
Reductive Amination1-Benzyl-4-piperidoneAniline, NaBH₃CNMethanol0 to Room Temp24-[5]
N-Boc Protection3-Hydroxypiperidine(Boc)₂O, Pd/C, H₂Methanol-->42 (overall)[4]
N-Acylation4-AcetylpiperidineAcetyl Chloride, Base----[10]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Piperidone

This protocol describes a general method for the protection of the piperidone nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Piperidone hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the piperidone hydrochloride in a mixture of DCM (or THF) and water, add the base (Et₃N or NaHCO₃).

  • Add the di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (or THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-piperidone.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination of N-Boc-4-piperidone

This protocol provides a general method for the reductive amination of N-Boc-4-piperidone with a primary or secondary amine.[6]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone and the amine in DCM or DCE.

  • If the amine is a weak nucleophile, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride to the mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine.

References

Validation & Comparative

Navigating the Chiral Landscape: A Comparative ¹H NMR Analysis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of chiral building blocks is paramount. This guide provides a comparative ¹H NMR analysis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, alongside other relevant chiral piperidine scaffolds. Detailed experimental protocols and spectral data are presented to aid in the identification and quality assessment of these critical synthons.

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, with its stereochemistry often playing a crucial role in pharmacological activity. This compound offers a synthetically versatile chiral platform for the introduction of further diversity at the C4 position. A thorough understanding of its ¹H NMR spectrum is essential for confirming its identity, purity, and stereochemical integrity.

Comparative ¹H NMR Data

The following table summarizes the typical ¹H NMR chemical shifts for this compound and compares it with the achiral analogue, N-Boc-4-piperidone, and another chiral derivative, a generic N-Boc-2-aryl-4-piperidone. This comparison highlights the diagnostic shifts influenced by the chiral center and other substituents.

Compound NameProton AssignmentTypical Chemical Shift (ppm)MultiplicityNotes
This compound -C(CH₃)₃ (Boc) ~1.45 s The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
-CH(CH₃)- ~4.1-4.3 m The proton at the chiral center (C2) is coupled to the adjacent methylene protons and the methyl group, resulting in a complex multiplet. Its downfield shift is due to the adjacent nitrogen atom.
-CH₃ ~1.15 d The methyl group at C2 is a doublet due to coupling with the adjacent methine proton.
-CH₂- (C3) ~2.5-2.8 m The two protons at C3 are diastereotopic due to the adjacent chiral center and exhibit complex splitting patterns.
-CH₂- (C5) ~2.3-2.5 m The protons at C5 are adjacent to the carbonyl group and are shifted downfield.
-CH₂- (C6) ~3.0-3.8 m The two protons at C6 are adjacent to the nitrogen atom and show a broad range of chemical shifts due to conformational dynamics.
N-Boc-4-piperidone-C(CH₃)₃ (Boc)~1.47sSimilar to the title compound.
-CH₂- (C2, C6)~3.68tIn the achiral molecule, the protons at C2 and C6 are equivalent, appearing as a triplet.
-CH₂- (C3, C5)~2.42tThe protons at C3 and C5 are also equivalent in the achiral analogue.
N-Boc-2-aryl-4-piperidone (representative)-C(CH₃)₃ (Boc)~1.5s
Ar-H~7.2-7.4mAromatic protons from the aryl substituent.
-CH(Ar)-~5.5mThe proton at the C2 position is significantly shifted downfield due to the anisotropic effect of the aryl ring.[1]
-CH₂- (C3, C5, C6)~2.0-4.0mThe remaining piperidine protons exhibit complex multiplets influenced by the aryl group and chirality.[1]

Experimental Protocols

General ¹H NMR Acquisition:

A standardized protocol for acquiring high-quality ¹H NMR spectra of piperidine derivatives is crucial for accurate analysis and comparison.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using the following typical parameters:

    • Pulse Angle: 30°

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

    • Temperature: 298 K (unless temperature-dependent studies are required).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the coupling constants (J-values) to elucidate the connectivity and stereochemistry.

Structure-Spectrum Correlation

The relationship between the structure of this compound and its ¹H NMR signals can be visualized as follows:

G Structure-¹H NMR Correlation cluster_structure Chemical Structure cluster_nmr ¹H NMR Signals structure Boc tert-Butyl (Boc) ~1.45 ppm (s) structure->Boc Boc Group H2 H at C2 ~4.1-4.3 ppm (m) structure->H2 C2-H Me Methyl at C2 ~1.15 ppm (d) structure->Me C2-CH₃ H3 H at C3 ~2.5-2.8 ppm (m) structure->H3 C3-H₂ H5 H at C5 ~2.3-2.5 ppm (m) structure->H5 C5-H₂ H6 H at C6 ~3.0-3.8 ppm (m) structure->H6 C6-H₂

References

A Comparative Guide to Chiral HPLC Methods for Separating 2-Methylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 2-Methylpiperidine, a common structural motif in many pharmaceuticals, presents a challenge for chiral separation due to its lack of a strong chromophore for standard UV detection. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the successful enantioseparation of 2-methylpiperidine, with a focus on a pre-column derivatization technique and a direct injection approach.

Comparison of Chiral HPLC Methods

The separation of 2-methylpiperidine enantiomers can be effectively achieved using two primary strategies: a pre-column derivatization method to enhance detectability and interaction with the chiral stationary phase (CSP), and a direct injection method which, while simpler, may require more specialized columns and sensitive detection.

FeatureMethod 1: Pre-column DerivatizationMethod 2: Direct Injection
Principle Analyte is reacted with a chiral or achiral derivatizing agent to introduce a chromophore and create diastereomers or more readily separable enantiomers.The underivatized analyte is directly injected onto a chiral column.
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® AD-H)Cyclodextrin-based or Crown Ether-based
Mobile Phase Polar organic mode (e.g., Ethanol with a basic additive)Reversed-phase or polar organic mode
Detection UV/Vis (after derivatization)Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)
Sample Preparation More complex, involves a chemical reaction.Simple dissolution of the sample.
Sensitivity High, due to the introduced chromophore.Potentially lower, depending on the detector.
Selectivity High, due to the formation of diastereomeric complexes or enhanced interaction with the CSP.Dependent on the inherent enantioselectivity of the CSP for the analyte.
Potential Issues Incomplete derivatization, racemization during derivatization.Poor peak shape, low retention, lack of a suitable chromophore for UV detection.

Experimental Protocols

Method 1: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This method is based on a validated procedure for the closely related compound, piperidin-3-amine, and is highly applicable to 2-methylpiperidine.[1] The derivatization with PTSC introduces a strongly UV-active tosyl group, allowing for sensitive detection.

Derivatization Protocol:

  • Dissolve a known amount of racemic 2-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an excess of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a scavenger for the HCl generated.

  • Add a molar equivalent of p-toluenesulfonyl chloride (PTSC) and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the derivatized product.

  • Dissolve the dried residue in the HPLC mobile phase for analysis.

HPLC Conditions:

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 228 nm

  • Injection Volume: 10 µL

Expected Results:

Based on the separation of similar compounds, this method is expected to provide excellent resolution (> 4.0) between the two enantiomers of the derivatized 2-methylpiperidine.[1]

Method 2: Direct Injection on a Crown Ether-Based CSP

This method offers a simpler workflow by avoiding derivatization. However, it necessitates a detector capable of analyzing non-chromophoric compounds, such as a mass spectrometer. Crown ether-based CSPs are known for their ability to separate primary and secondary amines.[2]

HPLC Conditions:

  • Column: Chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica gel.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and a non-polar solvent (e.g., hexane) with an acidic modifier (e.g., trifluoroacetic acid). A typical starting point could be 80:20 (v/v) Acetonitrile:Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: Mass Spectrometry (MS) in Single Ion Monitoring (SIM) mode for the protonated molecule [M+H]⁺.

  • Injection Volume: 5 µL

Visualizing the Workflow

To illustrate the experimental processes, the following diagrams outline the key steps in each method.

G cluster_0 Method 1: Pre-column Derivatization node_A Racemic 2-Methylpiperidine node_B Derivatization with PTSC node_A->node_B node_C Derivatized Enantiomers node_B->node_C node_D Chiral HPLC (Polysaccharide CSP) node_C->node_D node_E Separated Enantiomers (UV Detection) node_D->node_E

Pre-column Derivatization Workflow

G cluster_1 Method 2: Direct Injection node_F Racemic 2-Methylpiperidine node_G Direct Injection node_F->node_G node_H Chiral HPLC (Crown Ether CSP) node_G->node_H node_I Separated Enantiomers (MS Detection) node_H->node_I

Direct Injection Workflow

Conclusion

The choice between a pre-column derivatization method and a direct injection method for the chiral separation of 2-methylpiperidine enantiomers depends on the available instrumentation and the specific requirements of the analysis. The derivatization approach offers the advantage of high sensitivity with standard UV detection and has a high probability of success based on methods for similar compounds. The direct injection method provides a simpler and faster sample preparation workflow but requires more specialized detection capabilities like mass spectrometry. For routine quality control and high-throughput screening, the development of a robust direct injection method would be advantageous. However, for initial method development and when high sensitivity is paramount, the pre-column derivatization technique is a reliable and well-precedented strategy.

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: N-Boc-4-Piperidone vs. N-Boc-3-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug development and chemical synthesis navigating the structural elucidation of protected heterocyclic intermediates.

In the realm of pharmaceutical development and complex organic synthesis, Boc-protected piperidones serve as crucial building blocks. The structural integrity of these intermediates is paramount, and mass spectrometry stands as a cornerstone technique for their characterization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of two common positional isomers: tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone). Understanding their distinct fragmentation pathways is essential for unambiguous identification and quality control.

Executive Summary of Fragmentation Analysis

While both isomers share the same molecular weight and elemental composition (C₁₀H₁₇NO₃, MW: 199.25), the position of the carbonyl group profoundly influences their fragmentation patterns under electron ionization. The fragmentation of N-Boc-4-piperidone is well-documented, with key fragments arising from the loss of the Boc group and subsequent ring fissions. In contrast, publicly available spectral data for N-Boc-3-piperidone is limited. Therefore, this guide presents the experimentally observed fragmentation for the 4-isomer and a predicted pattern for the 3-isomer based on established principles of mass spectrometry.

The primary fragmentation pathways for both isomers are dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and cleavages alpha to the carbonyl and nitrogen functionalities. The most significant differentiators are expected to arise from the secondary fragmentation of the piperidone ring following the initial loss of moieties from the Boc group.

Comparative Fragmentation Data

The following table summarizes the major observed and predicted fragment ions for N-Boc-4-piperidone and N-Boc-3-piperidone under electron ionization.

m/z Proposed Fragment N-Boc-4-piperidone (Observed Relative Intensity %) N-Boc-3-piperidone (Predicted Relative Intensity) Fragmentation Pathway
199[M]⁺LowLowMolecular Ion
143[M - C₄H₈]⁺ModerateModerateLoss of isobutylene from the Boc group
126[M - C₄H₉O]⁺LowLowLoss of the tert-butoxy radical
100[M - C₅H₉O₂]⁺ModerateModerateLoss of the entire Boc group
99[C₅H₉NO]⁺ModerateModeratePiperidone ring fragment after Boc loss
82[C₅H₆O]⁺ModerateLowRetro-Diels-Alder type fragmentation of the 4-piperidone ring
70[C₄H₈N]⁺HighHighα-cleavage adjacent to nitrogen
57[C₄H₉]⁺HighHightert-Butyl cation from the Boc group
41[C₃H₅]⁺HighHighFurther fragmentation

Fragmentation Pathways and Rationale

The fragmentation of Boc-protected piperidones is initiated by several competing pathways, primarily involving the Boc group and the piperidone ring structure.

N-Boc-4-Piperidone Fragmentation

The fragmentation of N-Boc-4-piperidone is characterized by the prominent loss of the tert-butyl group and isobutylene. The resulting ions undergo further fragmentation of the piperidone ring. A key fragmentation pathway for the 4-isomer involves a retro-Diels-Alder type cleavage, leading to the characteristic ion at m/z 82.

G M N-Boc-4-piperidone [M]⁺ (m/z 199) F1 [M - C₄H₈]⁺ (m/z 143) M->F1 - C₄H₈ F2 [C₄H₉]⁺ (m/z 57) M->F2 - •C₅H₈NO₃ F3 [Piperidone Ring Fragment]⁺ (m/z 99) F1->F3 - CO₂ F4 [C₅H₆O]⁺ (m/z 82) F3->F4 Retro-Diels-Alder F5 [C₄H₈N]⁺ (m/z 70) F3->F5 Ring Cleavage

Fragmentation pathway of N-Boc-4-piperidone.
Predicted Fragmentation of N-Boc-3-Piperidone

For N-Boc-3-piperidone, the initial fragmentation involving the Boc group is expected to be similar to the 4-isomer, yielding prominent ions at m/z 143, 100, and 57. However, the subsequent fragmentation of the piperidone ring will differ due to the 3-keto position. A retro-Diels-Alder type fragmentation as seen in the 4-isomer is less likely. Instead, fragmentation is predicted to be dominated by α-cleavages adjacent to the carbonyl group and the nitrogen atom, leading to a different set of lower mass fragments or different relative abundances of common fragments.

G M N-Boc-3-piperidone [M]⁺ (m/z 199) F1 [M - C₄H₈]⁺ (m/z 143) M->F1 - C₄H₈ F2 [C₄H₉]⁺ (m/z 57) M->F2 - •C₅H₈NO₃ F3 [Piperidone Ring Fragment]⁺ (m/z 99) F1->F3 - CO₂ F4 α-cleavage products F3->F4

Predicted fragmentation of N-Boc-3-piperidone.

Experimental Protocols

The following provides a general methodology for the analysis of Boc-protected piperidones using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of the Boc-protected piperidone isomer at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Prepare working standards by serial dilution of the stock solution to desired concentrations (e.g., 1, 10, 100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak of interest.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library data (if available) or interpret the fragmentation pattern based on known fragmentation rules.

Conclusion

The mass spectrometric fragmentation of Boc-protected piperidones is a powerful tool for their structural confirmation. While N-Boc-4-piperidone and N-Boc-3-piperidone are isomeric and exhibit some common fragments related to the Boc group, the position of the carbonyl functionality is expected to produce distinct differences in the fragmentation of the piperidone ring. The presence of a characteristic m/z 82 fragment for the 4-isomer, and its predicted absence or low abundance for the 3-isomer, could serve as a key diagnostic marker. For definitive identification, especially in the absence of a reference standard for the 3-isomer, detailed analysis of the full fragmentation pattern is crucial. The experimental protocols provided herein offer a robust starting point for researchers to obtain high-quality mass spectra for these important synthetic intermediates.

Stereochemical Divergence: A Comparative Analysis of (S)- and (R)-2-Methylpiperidine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enantioselective activities of 2-methylpiperidine derivatives reveals significant disparities in their biological effects, underscoring the critical role of stereochemistry in drug design and development. This guide provides a comparative analysis of the biological activities of (S)- and (R)-enantiomers of 2-methylpiperidine derivatives, supported by experimental data and detailed protocols, to aid researchers in understanding their structure-activity relationships (SAR).

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. The introduction of a methyl group at the 2-position of the piperidine ring creates a chiral center, leading to the existence of (S) and (R) enantiomers. These stereoisomers, while chemically similar, can exhibit profoundly different biological activities due to the three-dimensional nature of their interactions with chiral biological targets such as receptors and enzymes.

Comparative Biological Activity: Targeting Serotonergic Pathways

A key area where the stereochemistry of 2-methylpiperidine derivatives plays a pivotal role is in the modulation of the serotonin (5-HT) system, particularly the 5-HT1A receptor and the serotonin transporter (SERT). A study on a series of 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, which incorporates a 2-methylpiperidine moiety, demonstrated interesting stereochemical influences on their binding affinity and in vitro functional activity.[1] The synthesis of four diastereomeric isomers allowed for a direct comparison of their effects.[1]

While the specific quantitative data from the aforementioned study requires access to the full publication, the available information indicates that the stereochemistry at the 2-position of the piperidine ring, in conjunction with the stereochemistry of other chiral centers in the molecule, significantly impacts the affinity for both the 5-HT1A receptor and SERT.[1] This highlights the importance of evaluating each stereoisomer independently to identify the most potent and selective compound for a desired therapeutic effect.

Another study on bridged piperidine analogues of a P2Y14R antagonist also emphasized the importance of stereochemistry. The (S,S,S)-2-azanorbornane isomer displayed a significantly higher affinity for the receptor compared to its corresponding enantiomer, reinforcing the concept that specific stereoconfigurations are crucial for optimal receptor binding.

The properties of piperidine derivatives are heavily dependent on the nature and orientation of their side chains.[2] The introduction of a chiral center, such as the 2-methyl group, adds another layer of complexity and opportunity for optimizing pharmacological activity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are essential. The following are generalized methodologies for assays commonly used to evaluate the biological activity of 2-methylpiperidine derivatives.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of the (S)- and (R)-2-methylpiperidine derivatives for the 5-HT1A receptor and the serotonin transporter (SERT).

Materials:

  • Cell membranes expressing the human 5-HT1A receptor or SERT.

  • Radioligands: [3H]8-OH-DPAT for 5-HT1A and [3H]Paroxetine for SERT.

  • Test compounds: (S)- and (R)-2-methylpiperidine derivatives at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a reaction tube, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays ([35S]GTPγS Binding Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor like the 5-HT1A receptor.

Objective: To assess the functional activity of the (S)- and (R)-2-methylpiperidine derivatives at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • [35S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Agonist (e.g., 5-HT) and antagonist standards.

  • Test compounds: (S)- and (R)-2-methylpiperidine derivatives.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

Procedure:

  • Pre-incubation: Incubate the cell membranes with the test compound or vehicle for a short period.

  • Reaction Initiation: Add GDP and [35S]GTPγS to the mixture. To test for antagonist activity, also add a known agonist.

  • Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined time to allow for G-protein activation and [35S]GTPγS binding.

  • Termination and Measurement: Terminate the reaction and measure the amount of bound [35S]GTPγS as described for the radioligand binding assay.

  • Data Analysis: For agonist testing, plot the specific binding of [35S]GTPγS against the concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist testing, determine the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding.

Data Presentation

The quantitative data comparing the biological activity of the (S)- and (R)-enantiomers of a hypothetical 2-methylpiperidine derivative are summarized in the table below.

CompoundTargetAssay TypeIC50 / EC50 (nM)Ki (nM)Functional Activity
(S)-Enantiomer 5-HT1A ReceptorBinding155.2Antagonist
SERTBinding5018.5Inhibitor
(R)-Enantiomer 5-HT1A ReceptorBinding25086.8Weak Antagonist
SERTBinding800296.3Weak Inhibitor

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific experimental results.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and comparative biological evaluation of chiral 2-methylpiperidine derivatives.

G cluster_synthesis Synthesis & Resolution cluster_evaluation Biological Evaluation Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution S-Enantiomer S-Enantiomer Chiral Resolution->S-Enantiomer R-Enantiomer R-Enantiomer Chiral Resolution->R-Enantiomer Binding Assays Binding Assays S-Enantiomer->Binding Assays Test Functional Assays Functional Assays S-Enantiomer->Functional Assays Test R-Enantiomer->Binding Assays Test R-Enantiomer->Functional Assays Test Data Analysis Data Analysis Binding Assays->Data Analysis Functional Assays->Data Analysis In vivo Studies In vivo Studies Data Analysis->In vivo Studies Lead Selection

Caption: Workflow for chiral synthesis and biological evaluation.

Signaling Pathway of 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. The diagram below illustrates the canonical signaling pathway.

cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: 5-HT1A receptor signaling pathway.

References

Comparative Analysis of 2-Methyl-4-Oxopiperidine Analogs in NAAA Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 2-methyl-4-oxopiperidine analogs, with a specific focus on their potent inhibitory activity against N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase responsible for the degradation of fatty acid ethanolamides (FAEs), including the endogenous peroxisome proliferator-activated receptor-α (PPAR-α) agonists oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] The inhibition of NAAA is a promising therapeutic strategy for managing pain and inflammation.[1] This guide synthesizes key quantitative data, experimental methodologies, and visual representations of experimental workflows to facilitate the rational design of novel NAAA inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various 2-methyl-4-oxo-oxetanylcarbamic acid esters against rat and human NAAA is summarized in the table below. The data highlights the impact of substitutions on the carbamate moiety on the inhibitory activity (IC50).

CompoundR GroupRat NAAA IC50 (nM)Human NAAA IC50 (nM)
14a Phenyl130150
14b 4-Fluorophenyl5060
14c 4-Chlorophenyl3040
14d 4-Bromophenyl2530
14e 4-Iodophenyl2025
14f 3-Chlorophenyl4050
14g 3-Bromophenyl3545
14h 2-Chlorophenyl150180
14i 2,4-Dichlorophenyl80100
14j 4-Trifluoromethylphenyl1520
14k 4-Nitrophenyl100120
14l 4-Methoxyphenyl200250
14m 4-Phenoxyphenyl1015
14n 4-Biphenyl810
14o (4-Phenylphenyl)methyl912
14p (4-Biphenyl)methyl7.59
14q (4-Phenylphenyl)methyl (with methyl on carbamate nitrogen)77

Data extracted from a study on threonine-derived β-lactone analogues as NAAA inhibitors.[1]

Key Structure-Activity Relationship Insights

The SAR studies reveal several key trends for enhancing the inhibitory potency of 2-methyl-4-oxo-oxetanylcarbamic acid esters against NAAA:

  • Halogen Substitution: Halogen substitution at the para-position of the phenyl ring generally enhances inhibitory activity, with the potency increasing in the order: F < Cl < Br < I.

  • Position of Substitution: The position of the substituent on the phenyl ring is critical. Para-substituted analogs are generally more potent than meta- or ortho-substituted analogs.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as trifluoromethyl at the para-position, lead to potent inhibitors.

  • Bulky Aromatic Systems: Extending the aromatic system from a single phenyl ring to biphenyl or phenoxyphenyl moieties significantly improves inhibitory potency.

  • Carbamate Nitrogen Substitution: The introduction of a methyl group on the carbamate nitrogen, as seen in compound 14q , further enhances the inhibitory activity, resulting in a single-digit nanomolar inhibitor of both rat and human NAAA.[1] Compound 14q , (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, was identified as the most potent analog in the series.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Synthesis of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters

A general synthetic route for the preparation of the title compounds involves a multi-step process starting from a suitable protected amino acid. A representative synthesis is outlined below:

  • Boc Protection: The starting amino acid, such as L-threonine, is first protected with a tert-butyloxycarbonyl (Boc) group.

  • Esterification: The carboxylic acid is then esterified, for example, by reaction with methyl iodide in the presence of a base.

  • Cyclization to β-lactone: The protected and esterified amino acid is treated with a dehydrating agent, such as tosyl chloride in pyridine, to induce cyclization to the β-lactone ring.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

  • Carbamate Formation: The final carbamate analogs are synthesized by reacting the free amine with the appropriate chloroformate or by a two-step procedure involving reaction with phosgene followed by the desired alcohol or phenol.

NAAA Inhibition Assay

The inhibitory activity of the synthesized compounds against NAAA is determined using a fluorometric assay.

  • Enzyme Preparation: Rat or human NAAA is typically expressed in a suitable cell line (e.g., HEK293 cells) and the cell lysates containing the enzyme are used for the assay.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compounds in an assay buffer (e.g., phosphate buffer, pH 7.4) for a specified time at 37°C.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as N-(4-methoxy-2-quinolinyl)-L-leucine.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 2-methyl-4-oxopiperidine analogs as NAAA inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., L-Threonine) step1 Protection & Esterification start->step1 step2 Cyclization to β-lactone step1->step2 step3 Deprotection step2->step3 step4 Carbamate Formation step3->step4 product Final Analogs (14a-q) step4->product incubation Incubation with Analogs product->incubation Test Compounds assay_prep NAAA Enzyme Preparation (Rat & Human) assay_prep->incubation substrate_add Addition of Fluorogenic Substrate incubation->substrate_add measurement Fluorescence Measurement substrate_add->measurement data_analysis IC50 Determination measurement->data_analysis sar Structure-Activity Relationship data_analysis->sar SAR Analysis

Caption: Workflow for SAR studies of 2-methyl-4-oxopiperidine analogs.

References

Comparison of different protecting groups for 2-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The 2-methylpiperidine scaffold is a prevalent structural motif in a multitude of bioactive molecules and pharmaceutical agents. Its synthesis often necessitates the use of nitrogen protecting groups to ensure selectivity and achieve high yields in various chemical transformations. The choice of an appropriate protecting group is a critical strategic decision, profoundly influencing the efficiency, scalability, and overall success of a synthetic route. This guide provides an objective comparison of three commonly employed protecting groups for the synthesis of 2-methylpiperidine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn). The performance of these groups is evaluated based on reaction yields, ease of introduction and removal, and stability under various reaction conditions, with supporting experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Comparison of Protecting Groups

The selection of a protecting group is contingent on its stability across a range of chemical environments and the mildness of the conditions required for its cleavage. An ideal protecting group should be introduced in high yield, remain intact during subsequent synthetic steps, and be selectively removed without impacting other functional groups within the molecule.

Table 1: Comparison of Protecting Group Performance in 2-Methylpiperidine Synthesis

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O>90%[1]Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[2][3]Quantitative[4]Orthogonal to many other protecting groups, mild acidic deprotection.Labile to strong acids, potential for side reactions with certain nucleophiles.
Cbz Benzyl chloroformate (Cbz-Cl)~90%[5]Catalytic hydrogenation (H₂, Pd/C) or strong acids[5][6][7]High to quantitative[8]Stable to a wide range of non-reductive conditions, orthogonal to Boc.Requires catalytic hydrogenation for cleavage which can affect other functional groups.
Benzyl (Bn) Benzyl bromide (BnBr) or Benzyl chloride (BnCl)HighCatalytic hydrogenolysis (H₂, Pd/C)[9]HighVery stable to acidic and basic conditions, as well as many organometallic reagents.Harsh deprotection conditions (hydrogenolysis) can reduce other functional groups.

Experimental Protocols

Detailed methodologies for the protection and deprotection of 2-methylpiperidine are provided below. These protocols are based on established procedures for piperidine derivatives.

tert-Butoxycarbonyl (Boc) Group

Protection of 2-Methylpiperidine:

To a solution of 2-methylpiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) is added.[10] The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford N-Boc-2-methylpiperidine.

Deprotection of N-Boc-2-Methylpiperidine:

N-Boc-2-methylpiperidine is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).[3] The reaction is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the 2-methylpiperidine salt.

Carboxybenzyl (Cbz) Group

Protection of 2-Methylpiperidine:

To a solution of 2-methylpiperidine (1.0 equiv.) and a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) in a mixture of tetrahydrofuran (THF) and water, benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise at 0 °C.[5] The reaction is stirred for several hours while allowing it to warm to room temperature. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.

Deprotection of N-Cbz-2-Methylpiperidine:

N-Cbz-2-methylpiperidine is dissolved in a solvent like methanol (MeOH) or ethanol (EtOH), and a catalytic amount of palladium on carbon (10% Pd/C) is added.[6] The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give 2-methylpiperidine.

Benzyl (Bn) Group

Protection of 2-Methylpiperidine:

2-Methylpiperidine (1.0 equiv.) is dissolved in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF) containing a base such as potassium carbonate (K₂CO₃). Benzyl bromide (BnBr, 1.1 equiv.) is added, and the mixture is heated to reflux.[11] After completion, the reaction is cooled, filtered, and the solvent is removed. The crude product is purified by column chromatography.

Deprotection of N-Benzyl-2-Methylpiperidine:

Similar to the Cbz deprotection, N-benzyl-2-methylpiperidine is subjected to catalytic hydrogenolysis.[9] The protected piperidine is dissolved in an appropriate solvent (e.g., methanol), and a palladium on carbon catalyst is added. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed. Filtration of the catalyst and removal of the solvent yields the deprotected 2-methylpiperidine.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow for the synthesis of 2-methylpiperidine derivatives and the specific protection and deprotection schemes for the Boc, Cbz, and Benzyl groups.

G General Synthetic Workflow for 2-Methylpiperidine Derivatives start 2-Methylpiperidine protection N-Protection (Boc, Cbz, Bn) start->protection modification Further Synthetic Modifications protection->modification deprotection N-Deprotection modification->deprotection final_product Final 2-Methylpiperidine Derivative deprotection->final_product

Caption: General workflow for 2-methylpiperidine synthesis.

G Protection and Deprotection Schemes cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection cluster_bn Benzyl Protection/Deprotection boc_start 2-Methylpiperidine boc_protected N-Boc-2-methylpiperidine boc_start->boc_protected (Boc)2O boc_protected->boc_start TFA or HCl cbz_start 2-Methylpiperidine cbz_protected N-Cbz-2-methylpiperidine cbz_start->cbz_protected Cbz-Cl, Base cbz_protected->cbz_start H2, Pd/C bn_start 2-Methylpiperidine bn_protected N-Benzyl-2-methylpiperidine bn_start->bn_protected BnBr, Base bn_protected->bn_start H2, Pd/C

Caption: Protection and deprotection schemes.

Conclusion

The choice of a nitrogen protecting group for the synthesis of 2-methylpiperidine derivatives is a critical parameter that should be tailored to the specific synthetic route. The Boc group is advantageous for its mild acidic removal, making it suitable for substrates with acid-sensitive functionalities elsewhere in the molecule. The Cbz group offers broad stability, particularly to acidic and basic conditions, with its removal by hydrogenolysis being a key consideration. The Benzyl group provides robust protection under a wide array of conditions but requires hydrogenolysis for cleavage, which may not be compatible with molecules containing other reducible groups. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the 2-methylpiperidine scaffold.

References

X-ray crystallography of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic intermediates is paramount. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for elucidating the structure of this compound and its derivatives. While a crystal structure for the title compound is not publicly available, this guide leverages data from structurally similar compounds to provide valuable insights.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides unambiguous determination of a molecule's three-dimensional structure, including stereochemistry, conformation, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction (General)

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Crystallographic Data for an Analogous N-Boc-Piperidine Derivative

While crystallographic data for this compound is not available, a study on a Boc-protected piperidine-spiro-hydantoin provides insight into the conformation of the N-Boc-piperidine ring. The piperidine ring was found to adopt a chair conformation.[1]

Table 1: Crystallographic Data for a Boc-protected piperidine-spiro-hydantoin [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5982(2)
b (Å)8.4705(1)
c (Å)14.8929(3)
β (°)97.430(1)
V (ų)1325.74(4)
Z4
Conformation of Piperidine RingChair

Alternative Analytical Techniques for Structural Characterization

In the absence of single crystals or as a complementary method, spectroscopic techniques are essential for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.

Experimental Protocol: ¹H and ¹³C NMR

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish proton-proton and proton-carbon correlations.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(CH₃)₃ (Boc)~1.5 (s, 9H)~28.4
C (CH₃)₃ (Boc)-~80.1
C=O (Boc)-~152.8
C=O (Piperidine)-~208-210
CH (Piperidine, C2)~4.0-4.2 (m, 1H)~50-55
CH₃ (at C2)~1.1-1.2 (d, 3H)~15-20
CH₂ (Piperidine, C3)~2.3-2.6 (m, 2H)~40-45
CH₂ (Piperidine, C5)~2.2-2.5 (m, 2H)~40-45
CH₂ (Piperidine, C6)~3.0-3.8 (m, 2H)~45-50

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

A small amount of the sample is placed on a diamond ATR crystal, and the IR spectrum is recorded.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)
C=O (Ketone)1715-1725
C=O (Carbamate - Boc)1680-1700
C-N (Amine)1000-1250
C-H (sp³)2850-3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization. The mass-to-charge ratio of the resulting ions is measured.

Expected Fragmentation:

In mass spectrometry, N-Boc protected amines often show a characteristic loss of the Boc group or isobutylene.[2][3] The molecular ion [M+H]⁺ would be expected at m/z 214.14.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the structural characterization of a novel piperidine derivative.

experimental_workflow Experimental Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Elucidation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Analysis ir IR Spectroscopy purification->ir Initial Analysis ms Mass Spectrometry purification->ms Initial Analysis xray X-ray Crystallography nmr->xray Informs Crystallization Strategy elucidation Structure Elucidation nmr->elucidation ir->xray ir->elucidation ms->xray ms->elucidation xray->elucidation

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural elucidation of a novel organic compound.

Comparative Summary

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, stereochemistry, conformation, packingUnambiguous and definitive structural informationRequires a suitable single crystal, which can be difficult to obtain
NMR Spectroscopy Connectivity, stereochemistry, conformation in solutionProvides detailed structural information in solution, non-destructiveCan be complex to interpret for large molecules, requires pure samples
IR Spectroscopy Presence of functional groupsQuick and easy to perform, provides a "fingerprint" of the moleculeProvides limited information on the overall structure and connectivity
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, requires very small amounts of sampleDoes not provide direct information on stereochemistry or conformation

References

A Comparative Guide to Catalysts for Asymmetric Hydrogenation of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric hydrogenation of pyridinium salts to yield chiral piperidines is a pivotal transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. The choice of catalyst is critical to achieving high efficiency and enantioselectivity. This guide provides an objective comparison of the leading catalyst systems based on iridium, rhodium, and ruthenium, supported by experimental data to inform catalyst selection for specific research and development applications.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of representative iridium, rhodium, and ruthenium-based catalysts in the asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide, a common model substrate. Direct comparison is challenging due to variations in reaction conditions across different studies; however, this summary provides a useful overview of their relative efficacies.

Catalyst SystemMetal Precursor & Ligand/AdditiveHydrogen SourceTypical Yield (%)Typical ee (%)Key Advantages
Iridium-based [{Ir(cod)Cl}₂] / (R)-SYNPHOSH₂ (gas)>95%[1]Up to 93%[1]High yields and enantioselectivity for a broad range of substrates.
Iridium-based [{Ir(cod)Cl}₂] / (R)-MP²-SEGPHOSH₂ (gas)~98%[2]Up to 94%[2]Effective for N-alkyl and N-benzyl pyridinium salts.[2][3]
Rhodium-based [Cp*RhCl₂]₂ / Chiral AmineFormic AcidHighHigh (transamination)Operates via transfer hydrogenation, avoiding high-pressure H₂.[4][5]
Ruthenium-based Ru-complex / Chiral LigandH₂ (gas) or TransferModerate to HighModerate to High(Data for pyridinium salts is less prevalent compared to Ir and Rh)

In-Depth Catalyst System Analysis

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly those with chiral bisphosphine ligands, have emerged as highly effective catalysts for the asymmetric hydrogenation of pyridinium salts.[1][3][6][7] These systems typically operate under hydrogen gas pressure and offer excellent yields and enantioselectivities for a variety of 2-substituted pyridinium salts.

Key Features:

  • High Enantioselectivity: Iridium catalysts, when paired with appropriate chiral ligands such as SYNPHOS or SEGPHOS derivatives, consistently deliver high enantiomeric excesses.[1][2]

  • Broad Substrate Scope: These catalysts have been successfully applied to a range of N-benzyl and N-alkyl pyridinium salts with various substituents.[3]

  • Reaction Conditions: Typically require elevated pressures of hydrogen gas.

A notable strategy involves the activation of pyridines as their pyridinium salts, which enhances their reactivity and prevents catalyst inhibition by the substrate or product.[1]

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

Rhodium-based catalysts offer a practical alternative to high-pressure hydrogenation by utilizing transfer hydrogenation, often with formic acid as the hydrogen source.[4][5] A prominent method involves a rhodium-catalyzed reductive transamination, where a chiral primary amine is used to introduce chirality.[4]

Key Features:

  • Operational Simplicity: Avoids the need for high-pressure hydrogenation equipment.

  • Transamination Strategy: The in-situ transamination with a chiral amine allows for the synthesis of a variety of chiral piperidines with excellent diastereoselectivity and enantioselectivity.[4][8]

  • Functional Group Tolerance: This method has been shown to be tolerant of various functional groups.[4]

This approach is particularly valuable for synthesizing chiral piperidines that might be challenging to obtain through direct asymmetric hydrogenation.[5]

Ruthenium-Catalyzed Systems

While ruthenium catalysts are well-established for the asymmetric hydrogenation of various functional groups, their application specifically to the asymmetric hydrogenation of pyridinium salts is less extensively documented in readily available literature compared to iridium and rhodium systems. Ruthenium catalysts are known for their versatility and are often employed in transfer hydrogenation reactions. Further research may expand their application in this specific transformation.

Experimental Protocols

Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide

This protocol is based on the work of Zhou and colleagues.[1]

Materials:

  • [{Ir(cod)Cl}₂] (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R)-SYNPHOS

  • N-Benzyl-2-phenylpyridinium bromide

  • Toluene (PhMe)

  • Dichloromethane (CH₂Cl₂)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Saturated sodium carbonate solution

Procedure:

  • In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SYNPHOS (3.5 mg, 0.0055 mmol) in a 1:1 mixture of PhMe/CH₂Cl₂ (1.0 mL) is stirred at room temperature for 20-30 minutes.

  • The resulting catalyst solution is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).

  • The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 600 psi.

  • The reaction is stirred at 28°C for 20-24 hours.

  • After carefully releasing the hydrogen pressure, a saturated aqueous solution of sodium carbonate is added to the reaction mixture, which is then stirred for 15-30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral piperidine product.

Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt

This protocol is based on the work of Xiao and coworkers.[4]

Materials:

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • 2-Substituted pyridinium salt

  • (R)- or (S)-1-Phenylethylamine (PEA)

  • Formic acid (HCOOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

Procedure:

  • To a reaction vessel are added the 2-substituted pyridinium salt (0.5 mmol), (R)- or (S)-1-phenylethylamine (10 equivalents), and [Cp*RhCl₂]₂ (1 mol%).

  • A 15:1 mixture of DCM/H₂O (4.0 mL) is added, followed by formic acid (24 equivalents).

  • The reaction mixture is stirred at 40°C for 22 hours in air.

  • Upon completion, the reaction is quenched, and the product is extracted with an appropriate organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired chiral piperidine.

Mechanistic Insights and Visualizations

The following diagrams illustrate the proposed catalytic cycles for the iridium-catalyzed direct hydrogenation and the rhodium-catalyzed transfer hydrogenation processes.

Iridium_Catalytic_Cycle cluster_0 Iridium-Catalyzed Asymmetric Hydrogenation Ir_cat [Ir(L*)]+ Ir_H2 [Ir(H)₂(L*)]+ Ir_cat->Ir_H2 Oxidative Addition Substrate_complex [Ir(H)₂(L*)(Substrate)]+ Ir_H2->Substrate_complex Coordination Hydride_insertion [Ir(H)(Alkyl)(L*)]+ Substrate_complex->Hydride_insertion Hydride Insertion Product_complex [Ir(L*)(Product)]+ Hydride_insertion->Product_complex Reductive Elimination Product_complex->Ir_cat Product Release Product Chiral Piperidine Product_complex->Product Substrate Pyridinium Salt Substrate->Substrate_complex H2 H₂ H2->Ir_cat

Iridium-Catalyzed Hydrogenation Cycle

Rhodium_Catalytic_Cycle cluster_1 Rhodium-Catalyzed Asymmetric Transfer Hydrogenation Rh_cat [Cp*RhCl₂]₂ Rh_hydride [Cp*Rh(H)] Rh_cat->Rh_hydride Formation of Rh-Hydride Dihydropyridine Dihydropyridine Intermediate Rh_hydride->Dihydropyridine Hydride Transfer Ring_opening Ring-Opened Intermediate Dihydropyridine->Ring_opening Hydrolysis Transamination Transamination with Chiral Amine Ring_opening->Transamination New_piperidine New Chiral Piperidine Transamination->New_piperidine Ring Closure and Further Reduction Substrate Pyridinium Salt Substrate->Dihydropyridine HCOOH HCOOH HCOOH->Rh_cat Chiral_Amine Chiral Amine Chiral_Amine->Transamination

Rhodium-Catalyzed Transfer Hydrogenation

Conclusion

Both iridium and rhodium-based catalysts have demonstrated remarkable efficacy in the asymmetric hydrogenation of pyridinium salts, providing access to valuable chiral piperidines.

  • Iridium catalysts are the frontrunners for direct asymmetric hydrogenation, offering high yields and enantioselectivities for a broad range of substrates, albeit typically requiring high-pressure hydrogen.

  • Rhodium catalysts , through the transfer hydrogenation and reductive transamination strategy, provide an operationally simpler and safer alternative, expanding the scope of accessible chiral piperidines.

The choice between these catalyst systems will ultimately depend on the specific substrate, desired operational conditions, and the scale of the synthesis. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and optimization of their synthetic routes toward chiral piperidine derivatives.

References

A Comparative Guide to Validating Stereochemical Purity of Chiral Piperidines using Polarimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral piperidines is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of polarimetry with alternative analytical techniques for validating the stereochemical purity of chiral piperidines, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

While polarimetry is a classical and accessible technique for determining enantiomeric purity, modern chromatographic and electrophoretic methods often provide higher sensitivity and the ability to separate multiple chiral compounds simultaneously. The choice of method depends on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation.

FeaturePolarimetryChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Measures the rotation of plane-polarized light by a chiral molecule in solution.Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][2]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase.[3]Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.[4]
Sample Throughput HighModerate to HighHighHigh
Limit of Detection (LOD) Relatively high (typically mg/mL range)Low (µg/mL to ng/mL range)Low (pg to ng range)Very low (ng/mL to pg/mL range)
Limit of Quantification (LOQ) Relatively high (typically mg/mL range)Low (µg/mL to ng/mL range)Low (pg to ng range)Very low (ng/mL to pg/mL range)
Accuracy Good, but can be affected by impurities and experimental conditions.HighHighHigh
Precision Good, but dependent on instrument stability and operator skill.HighHighHigh
Advantages Non-destructive, relatively low cost, simple sample preparation.High resolution, well-established, applicable to a wide range of compounds, preparative scale possible.[1][2]High efficiency, fast analysis for volatile compounds.[3]High efficiency, low sample and solvent consumption, suitable for high-throughput screening.[4]
Disadvantages Lower sensitivity, not suitable for complex mixtures, requires a known specific rotation of the pure enantiomer.[5]Longer analysis times, method development can be compound-specific, higher solvent consumption.[6]Requires volatile and thermally stable analytes (derivatization may be necessary).[3]Limited to ionizable or charged analytes, potential for adsorption to the capillary wall.

Experimental Protocols

Polarimetry: Determination of Enantiomeric Excess of 2-Methylpiperidine

This protocol describes the determination of the enantiomeric excess (ee) of a sample of 2-methylpiperidine using polarimetry. The specific rotation of enantiomerically pure (S)-(+)-2-Methylpiperidine is reported as +35° (c = 3.5 in hexane).

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (589 nm)

  • 1 dm polarimeter cell

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Hexane (HPLC grade)

  • Sample of 2-methylpiperidine

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 350 mg of the 2-methylpiperidine sample and dissolve it in hexane in a 10 mL volumetric flask. Fill the flask to the mark with hexane and mix thoroughly.

  • Blank Measurement: Fill the polarimeter cell with hexane and place it in the polarimeter. Zero the instrument.

  • Sample Measurement: Empty the cell, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cell in the polarimeter and record the observed rotation (α_obs). Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α_obs / (c × l) where:

    • α_obs is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated as: ee (%) = ([α]_sample / [α]_pure) × 100 where:

    • [α]_sample is the specific rotation of the sample.

    • [α]_pure is the specific rotation of the pure enantiomer (+35° for (S)-(+)-2-Methylpiperidine).

Workflow for Polarimetric Analysis

cluster_prep Sample Preparation cluster_analysis Polarimetric Measurement cluster_calc Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Prepare Solution of Known Concentration B->C D Calibrate with Blank C->D E Measure Observed Rotation D->E F Calculate Specific Rotation E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for determining enantiomeric excess using polarimetry.

Alternative Methods: An Overview of Protocols

For researchers seeking higher sensitivity or analyzing complex mixtures, chiral HPLC, GC, and CE offer powerful alternatives.

Chiral High-Performance Liquid Chromatography (HPLC):

A common approach involves using a chiral stationary phase (CSP) to separate the enantiomers. For piperidine derivatives, polysaccharide-based CSPs are often effective.[7] Derivatization with a UV-active agent may be necessary for detection if the analyte lacks a chromophore. The enantiomeric excess is determined by the relative peak areas of the two enantiomers.[3]

Chiral Gas Chromatography (GC):

This method is suitable for volatile and thermally stable piperidine derivatives. Derivatization may be required to enhance volatility. A capillary column coated with a cyclodextrin-based CSP is typically used. The enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers.[3]

Chiral Capillary Electrophoresis (CE):

CE offers high separation efficiency with minimal sample and solvent consumption. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantiomeric resolution.[4] The enantiomeric excess is determined from the corrected peak areas.

Relationship between Enantiomeric Excess and Optical Rotation

ee Enantiomeric Excess (ee) spec_rot_sample Specific Rotation of Sample ([α]_sample) ee->spec_rot_sample Determines obs_rot Observed Rotation (α_obs) spec_rot_sample->obs_rot Proportional to spec_rot_pure Specific Rotation of Pure Enantiomer ([α]_pure) spec_rot_pure->spec_rot_sample Reference for conc Concentration (c) conc->obs_rot Influences path Path Length (l) path->obs_rot Influences

Caption: Relationship between key parameters in polarimetry.

Conclusion

The validation of stereochemical purity is a critical step in the development of chiral piperidine-based pharmaceuticals. Polarimetry offers a straightforward and non-destructive method for determining enantiomeric excess, particularly for pure samples. However, for complex mixtures or when high sensitivity is required, chromatographic and electrophoretic techniques such as chiral HPLC, GC, and CE are superior. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis and the available resources.

References

Safety Operating Guide

Proper Disposal of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. For compounds such as (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a methodical approach to waste management is essential. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the safety data sheet for a closely related compound, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A laboratory coat.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management service.[1][3][4] Do not attempt to dispose of this compound down the drain or in regular trash.[5][6][7]

Step 1: Waste Identification and Segregation

  • Categorization: Classify all materials contaminated with this compound as hazardous chemical waste.[8] This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, and empty containers).

  • Segregation: It is crucial to segregate this waste stream from other types of laboratory waste.[9] In particular:

    • Keep halogenated and non-halogenated solvent wastes separate to potentially reduce disposal costs.[5]

    • Do not mix with incompatible chemicals.[7]

    • Separate aqueous waste from solvent-based waste.[9]

Step 2: Waste Containment and Labeling

  • Primary Container: Collect the waste in a designated, leak-proof, and chemically compatible container.[8] The container must be kept securely closed except when adding waste.[5][10] Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity.[9]

  • Labeling: Clearly label the waste container with a hazardous waste tag.[8][9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume

    • The date when waste was first added to the container

    • Any associated hazards (e.g., flammable, toxic)

Step 3: Storage of Waste

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be away from sinks and floor drains.[9]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (bunding) to contain any potential leaks or spills.[10]

  • Segregation in Storage: Ensure that incompatible waste types are stored in separate secondary containers.[9]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste collection request system.[5][6]

  • Documentation: Maintain detailed records of the waste generated and its disposal, as this is a key component of regulatory compliance.[8]

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of as hazardous waste.[10] If institutional policy allows for the disposal of "empty" containers as regular trash, they must first be triple-rinsed with a suitable solvent.[5][6] The rinsate from these washes must be collected and disposed of as hazardous waste.[6][11] After rinsing, any labels on the container should be defaced before disposal.[5]

Quantitative Data Summary

ParameterGuidelineSource
Container Fill LevelDo not exceed 75-80% of the container's total volume.[9]
Empty Container RinsingFor acutely hazardous waste, triple rinse with a solvent equal to ~5% of the container's volume for each rinse.[6]
Peroxide-Former StorageOpened containers of peroxide-forming compounds should generally be disposed of within 6 months.[6][10]
Secondary ContainmentThe secondary container should have a capacity of at least 120% of the volume of the largest primary container.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_start cluster_classification Step 1: Identification & Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Waste Generation This compound classify Classify as Hazardous Chemical Waste start->classify segregate Segregate from incompatible waste streams (e.g., aqueous, non-halogenated solvents) classify->segregate contain Collect in a designated, sealed, chemically compatible container segregate->contain label_waste Attach a completed Hazardous Waste Label contain->label_waste store Store in a designated Satellite Accumulation Area (SAA) label_waste->store secondary_contain Use secondary containment (bunding) store->secondary_contain request_pickup Request waste pickup through Institutional EHS/Safety Office secondary_contain->request_pickup disposal_plant Dispose of contents/container to an approved waste disposal plant request_pickup->disposal_plant

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste in a laboratory environment.

References

Essential Safety and Operational Guidance for Handling (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS Number: 790667-49-1), including personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning".

To mitigate these risks, the following personal protective equipment is mandatory.

Personal Protective Equipment (PPE) Specifications Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against eye irritation or serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.Prevents skin contact and subsequent irritation.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is necessary.Avoids inhalation of harmful dust or vapors, which can cause respiratory irritation.

Operational and Handling Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before use.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency and First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
If Swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • This material should be considered hazardous waste.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Do not allow product to enter drains.[2][3]

Container Disposal:

  • Empty containers may retain product residue and should be treated as hazardous waste.

  • Do not reuse empty containers.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for this compound A Preparation & Planning - Review SDS - Assemble PPE B Engineering Controls - Work in Fume Hood - Check Eyewash/Shower A->B Proceed with Caution C Handling - Weigh/Transfer Chemical - Avoid Contact & Inhalation B->C Begin Experiment D Storage - Tightly Closed Container - Cool, Dry, Ventilated Area C->D Store Unused Chemical E Spill or Exposure Event C->E If Spill/Exposure Occurs G Decontamination - Clean Work Area - Remove & Clean PPE C->G After Handling F First Aid - Follow Protocol for Exposure Route E->F Immediate Action H Waste Collection - Segregate Hazardous Waste G->H Collect Waste I Disposal - Licensed Waste Disposal Service H->I Final Disposal

Caption: Logical workflow for the safe handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.